5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Description
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Properties
IUPAC Name |
5-(2-methylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFIJWNVPWXSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354469 | |
| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-66-4 | |
| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Properties, Synthesis, and Biological Potential
Introduction
Heterocyclic compounds form the cornerstone of numerous therapeutic agents and functional materials. Among these, the 1,3,4-oxadiazole scaffold has garnered significant attention due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 2-position of the oxadiazole ring, along with a substituted phenyl ring at the 5-position, can significantly modulate these activities. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of a specific derivative, 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol (also known as 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol), designed for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₈N₂OS and a molecular weight of 192.24 g/mol .[1] Its chemical structure features a central 1,3,4-oxadiazole ring, which is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. This core is substituted with a 2-methylphenyl (o-tolyl) group at the 5-position and a thiol (-SH) group at the 2-position. The presence of the thiol group allows for the existence of a thione tautomer, 5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-thione, and the equilibrium between these two forms can be influenced by the solvent and solid-state packing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2503-66-4 | [1][2][3][4] |
| Molecular Formula | C₉H₈N₂OS | [1][3] |
| Molecular Weight | 192.24 | [1][3] |
| Appearance | Expected to be a solid | [3] |
| Purity | Commercially available up to 96% | [4][5] |
Synthesis of this compound
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry.[6] The most common and efficient method involves a three-step reaction sequence starting from the corresponding benzoic acid.
Experimental Protocol: Synthesis
Step 1: Esterification of 2-Methylbenzoic Acid
-
In a round-bottom flask, dissolve 2-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product, methyl 2-methylbenzoate, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Hydrazinolysis of Methyl 2-Methylbenzoate
-
Dissolve the crude methyl 2-methylbenzoate in absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours. The formation of a precipitate (2-methylbenzohydrazide) indicates the progress of the reaction.
-
Cool the reaction mixture to room temperature and filter the solid product.
-
Wash the precipitate with cold ethanol and dry to obtain the pure hydrazide.
Step 3: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-methylbenzohydrazide in absolute ethanol.
-
Add an equimolar amount of potassium hydroxide, followed by a slight excess of carbon disulfide.
-
Reflux the mixture for 10-14 hours.[6]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.
Spectroscopic Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic techniques. While specific spectra for this compound are not provided in the search results, the expected characteristic signals can be inferred from data on analogous compounds.[6]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristic Signals |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2600-2550 (S-H stretch, thiol tautomer), ~1600 (C=N stretch), ~1580 (C=C stretch), ~1300 (C=S stretch, thione tautomer), ~1100 (C-O-C stretch of oxadiazole) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0-14.0 (br s, 1H, SH/NH), ~7.2-7.8 (m, 4H, Ar-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~175-180 (C=S, thione tautomer), ~155-165 (C-5 of oxadiazole), ~125-140 (Ar-C), ~20 (CH₃) |
| Mass Spectrometry (EI) | m/z 192 [M]⁺ |
Biological Activities and Potential Applications
The 1,3,4-oxadiazole-2-thiol scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[6] The presence of the thiol group enhances the compound's ability to act as a hydrogen bond donor and acceptor, and it can also chelate metal ions, which is often crucial for enzymatic inhibition.
Antifungal Activity
Numerous studies have demonstrated the antifungal potential of 5-substituted-1,3,4-oxadiazole-2-thiols against a variety of fungal strains, including Aspergillus flavus, Aspergillus niger, and Candida albicans.[6][7] The mechanism of action is often attributed to the disruption of fungal cell wall synthesis or the inhibition of essential enzymes.
Experimental Protocol: In Vitro Antifungal Screening (Agar Dilution Method)
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the stock solution.
-
Incorporate each dilution into molten Sabouraud Dextrose Agar (SDA) to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a standardized suspension of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 28-30 °C) for 48-72 hours.
-
Measure the diameter of the zone of inhibition around the point of inoculation.
-
A positive control (e.g., a known antifungal agent like fluconazole) and a negative control (DMSO) should be included.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Antibacterial Activity
The antibacterial properties of this class of compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][9]
Experimental Protocol: In Vitro Antibacterial Screening (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (e.g., ciprofloxacin) and a negative control (broth with DMSO).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity
The thiol group in this compound can act as a radical scavenger, suggesting potential antioxidant properties.[10][11] This can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a methanolic solution of DPPH.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Ascorbic acid can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the compound.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in the development of new therapeutic agents. Its straightforward synthesis and the established biological activity of the 1,3,4-oxadiazole-2-thiol scaffold make it an attractive candidate for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological properties of this compound. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate its therapeutic potential.
References
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Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Link
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abcr GmbH. (n.d.). This compound, 95%. Retrieved from [Link]
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Jin, L., Chen, J., Song, B., Chen, Z., Yang, S., & Hu, D. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3215-3220. Link
-
de Oliveira, C. B., Pires, R. H., Kischkel, B., de Souza, C. W. O., da Silva, A. C. A., & de Castro, S. L. (2018). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 9, 298. Link
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Hasan, A., & Khan, I. (2012). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Journal of the Chilean Chemical Society, 57(2), 1138-1141. Link
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. International Journal of Electrochemical Science, 9, 868-880. Link
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El-Sayed, W. A., Ali, O. M., & Abd-Allah, N. A. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 1983-1988. Link
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Szałapska, K., Szymańska, E., Bielenica, A., & Wolska, I. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Link
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Kumar, D., & Kumar, R. (2015). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of Advanced Research in Science and Engineering, 4(1), 69-75. Link
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Pathak, S., & Singh, A. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. Link
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Qamar, S., Hussain, K., Bukhari, N. I., Siddiqui, S. Z., ur-Rehman, A., Abbas, M. A., Parveen, S., Latif, A., Qamar, A., Ali, E., Shehzadi, N., Islam, M., & Naheed, S. (2019). Evaluating the antidiabetic and antioxidant properties of 5-benzyl-1,3,4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 18(5), 1051-1056. Link
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A Technical Guide to the Biological Activities of 1,3,4-Oxadiazole-2-thiol Derivatives: Synthesis, Mechanisms, and Therapeutic Potential
This guide provides an in-depth exploration of the 1,3,4-oxadiazole-2-thiol scaffold, a privileged structure in medicinal chemistry. We will dissect the synthetic rationale, delve into the mechanisms underpinning its diverse biological activities, and present key data for researchers and drug development professionals. The focus is on the causality behind experimental design and the validation of this heterocyclic core as a versatile pharmacophore.
The 1,3,4-Oxadiazole-2-thiol Scaffold: A Privileged Core in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1][2][3] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][4][5][6] The 1,3,4-oxadiazole nucleus is often considered a bioisostere for carboxylic acids and amides, capable of enhancing biological activity by participating in hydrogen bonding interactions with receptor sites.[1][7]
A particularly important subset of this family is the 5-substituted-1,3,4-oxadiazole-2-thiol core. These compounds exist in a thiol-thione tautomerism, a dynamic equilibrium that can be crucial for biological activity, with one form typically predominating.[1][2][8] This structural feature, combined with the ease of substitution at the 5-position and the sulfur atom, provides a versatile platform for generating extensive chemical libraries for drug screening.
Core Synthesis: A Robust and Versatile Protocol
The most common and efficient route to the 5-substituted-1,3,4-oxadiazole-2-thiol core involves the cyclization of an acylhydrazide with carbon disulfide.[1][8][9][10] This method is highly reproducible and provides good to excellent yields.[9]
Causality in the Synthetic Protocol:
-
Acylhydrazide as the Backbone: The starting acylhydrazide provides the R-group that will ultimately be at the 5-position of the oxadiazole ring, defining a key vector for structure-activity relationship (SAR) studies.
-
Carbon Disulfide (CS₂): CS₂ serves as the electrophilic source of the C=S group (the thione) that is critical for forming the heterocyclic ring.
-
Basic Medium (e.g., KOH in Ethanol): The base is essential for deprotonating the terminal nitrogen of the acylhydrazide, creating a more potent nucleophile. This nucleophilic nitrogen then attacks the electrophilic carbon of CS₂, initiating the cyclization cascade. Ethanol is a common solvent that readily dissolves the reactants.[8][9]
-
Acidification: The final step involves acidification of the reaction mixture. This protonates the intermediate salt, leading to the final, stable 1,3,4-oxadiazole-2-thiol product and precipitating it from the solution.[1][8]
General Experimental Protocol: Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol
-
Reactant Preparation: Dissolve the desired aryl acylhydrazide (1.0 eq) in absolute ethanol.
-
Base Addition: To this solution, add potassium hydroxide (1.1 eq) and stir until a clear solution is obtained.
-
Cyclization: Add carbon disulfide (1.5 eq) dropwise to the solution at room temperature. The choice to add it dropwise helps to control any potential exotherm.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water.
-
Precipitation: The aqueous solution is acidified to a pH of ~5-6 with a dilute acid (e.g., HCl). This step is critical for protonating the potassium salt of the product, causing the desired compound to precipitate.
-
Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity.
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Antimicrobial Activity: Combating Resistance
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of novel antimicrobial agents.[11] 1,3,4-Oxadiazole-2-thiol derivatives have emerged as a promising class of compounds with broad-spectrum activity against bacteria, fungi, and mycobacteria.[11][12]
The antimicrobial action is often enhanced by the presence of specific substituents. For instance, halogens on an aryl ring at the 5-position can increase antibacterial potency.[11] The thiol/thione group itself is a key pharmacophore, and its S-alkylation or S-aralkylation can be used to modulate activity and pharmacokinetic properties.[13]
Notable Antimicrobial Derivatives
| Compound | Target Organism(s) | Reported Activity (MIC) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa | Stronger activity than ampicillin against E. coli and S. pneumoniae | [11] |
| 5-(4-Hydroxyphenyl)-2-mercapto-1,3,4-oxadiazole | M. tuberculosis H37Rv | Strong inhibitory activity and high selectivity | [11] |
| S-substituted 1,3,4-oxadiazoles (OZE-I, II, III) | S. aureus (including MRSA) | MICs ranging from 4 to 32 µg/ml; also prevent biofilm formation | [7] |
| C-nucleoside with 1,3,4-oxadiazole-2-thiol | S. aureus, B. subtilis, P. aeruginosa, E. coli | Appreciable antibacterial effects | [14] |
Anticancer Activity: Targeting Malignant Cells
1,3,4-Oxadiazole derivatives exhibit significant anti-proliferative effects through diverse mechanisms of action, making them a focal point in oncology research.[6][15][16] Their versatility allows them to be tailored to inhibit various biological targets crucial for cancer cell survival and proliferation.
Mechanisms of Anticancer Action:
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes that are overexpressed in cancer cells. This includes histone deacetylases (HDACs), telomerase, and thymidylate synthase.[4][15][17]
-
Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[18]
-
Kinase Inhibition: They can target signaling pathways by inhibiting key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby reducing tumor angiogenesis.[15]
-
Induction of Apoptosis: The culmination of these mechanisms is often the induction of programmed cell death (apoptosis), as confirmed by studies showing increased levels of caspase-3 and mitochondrial membrane depolarization in treated cancer cells.[19]
Visualization: Inhibition of Tubulin Polymerization Pathway
Caption: Pathway showing tubulin polymerization inhibition by oxadiazole derivatives, leading to apoptosis.
Potent Anticancer Derivatives
| Compound Class/Example | Cancer Cell Line(s) | IC₅₀ Values | Mechanism of Action | Reference |
| Compound 4h (An N-phenylacetamide derivative) | A549 (Lung) | <0.14 µM | Apoptosis, MMP-9 inhibition | [19] |
| Compound 5a (Trimethoxy substituted phenyl rings) | MCF-7 (Breast), HepG2 (Liver) | 7.52 µM, 12.01 µM | Tubulin Polymerization Inhibition | [18] |
| Acylhydrazone derivatives | HEPG2, MCF7, SW1116 | 0.76–1.54 µM | Telomerase Inhibition | [4] |
| Hybrid with 1,3,4-thiadiazole | A549 (Lung) | 4.11 µM | Anti-proliferative | [6][17] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a key physiological response, but its dysregulation is implicated in numerous chronic diseases. 1,3,4-Oxadiazole derivatives have demonstrated significant anti-inflammatory properties, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]
The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade.[20] This inhibitory action reduces the synthesis of prostaglandins, which are key mediators of inflammation.
Key Anti-inflammatory Derivatives
| Compound Class/Example | Assay Model | Reported Activity (% Inhibition) | Reference |
| 5-Pyridyl-1,3,4-oxadiazole-2-thiol | Carrageenan-induced paw edema | 40.7% inhibition | [8] |
| Flurbiprofen-oxadiazole hybrid (Ox-6f ) | Heat-induced albumin denaturation | 74.16% inhibition (vs. 84.31% for Ibuprofen) | [20] |
| 2-(1-adamantyl)-5-(3,4-di-MeO-phenyl)-1,3,4-oxadiazole | Carrageenan-induced paw edema | >50% inhibition (more potent than indomethacin) | [1] |
| Compounds 3e, 3f, 3i | Bovine serum & egg albumin assay | Moderate activity compared to diclofenac | [21] |
Field-Proven Methodology: In Vitro Cytotoxicity Evaluation (MTT Assay)
To assess the anticancer potential of newly synthesized 1,3,4-oxadiazole-2-thiol derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method. It provides a quantitative measure of cell viability and proliferation.
Step-by-Step Experimental Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations for testing. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The duration is chosen to allow for sufficient cell growth inhibition to be observed.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. The rationale here is that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductase enzymes.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The 1,3,4-oxadiazole-2-thiol scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic accessibility and the ease with which its derivatives can be modified make it an ideal starting point for the development of novel therapeutics. The evidence strongly supports its potential in creating new antimicrobial agents to combat resistance, potent and selective anticancer drugs targeting various cellular mechanisms, and novel anti-inflammatory compounds.
Future research should focus on optimizing lead compounds through detailed SAR studies, exploring hybrid molecules that combine the oxadiazole core with other known pharmacophores to achieve synergistic or dual-action effects, and conducting in-depth mechanistic studies to fully elucidate the molecular targets of the most potent derivatives.
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The Ascendant Scaffold: A Technical Guide to the Therapeutic Applications of 5-Aryl-1,3,4-Oxadiazole-2-thiols
Introduction: The Privileged 1,3,4-Oxadiazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2][3] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, offers a unique combination of metabolic stability, favorable pharmacokinetic properties, and the capacity for diverse chemical modifications.[4] The introduction of an aryl group at the 5-position and a thiol moiety at the 2-position gives rise to the 5-aryl-1,3,4-oxadiazole-2-thiol class of compounds, a series demonstrating a striking breadth of therapeutic potential.[5] This guide provides an in-depth exploration of these compounds, from their rational design and synthesis to their diverse pharmacological activities and underlying mechanisms of action.
The unique structural features of the 1,3,4-oxadiazole ring, including the pyridine-type nitrogen atom, facilitate effective binding with various enzymes and receptors through a multitude of weak interactions, thereby eliciting a broad spectrum of bioactivities.[2][3] The lipophilic aryl substituent at the 5-position can be readily modified to fine-tune the compound's interaction with specific target proteins, while the nucleophilic thiol group at the 2-position serves as a versatile handle for further derivatization and can also play a direct role in the compound's biological activity.[5][6]
Synthetic Strategy: A Self-Validating Protocol
The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols is a well-established and robust process, typically proceeding through the cyclization of an aroylhydrazide with carbon disulfide in the presence of a base. This method is favored for its high yields and the ready availability of starting materials.
Experimental Protocol: Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol
This protocol describes a reliable method for the synthesis of a representative compound of this class.
Materials:
-
Benzhydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.06 mol) in ethanol (100 mL).
-
Addition of Reactants: To this solution, add benzhydrazide (0.05 mol) and carbon disulfide (0.06 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.
-
Precipitation: Dilute the residue with distilled water (200 mL) and acidify with dilute hydrochloric acid to a pH of 2-3.
-
Isolation and Purification: A solid precipitate will form. Filter the solid, wash with diethyl ether, and recrystallize from ethanol to obtain the pure 5-phenyl-1,3,4-oxadiazole-2-thiol.[5]
Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][7] The melting point should also be determined and compared with literature values.
Therapeutic Applications: A Multi-pronged Approach
The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold has been extensively investigated for a variety of therapeutic applications, with promising results in several key areas.
Antimicrobial Activity
Derivatives of 5-aryl-1,3,4-oxadiazole-2-thiol have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[8][9][10] The presence of the oxadiazole ring and the thiol group are believed to be crucial for their antimicrobial effects.[5]
One notable example, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, exhibited potent activity against E. coli and S. pneumoniae, even surpassing the efficacy of the standard drug ampicillin in some cases.[10] Furthermore, this compound displayed significant antifungal activity against A. fumigatus.[10] The mechanism of action is thought to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives against various microorganisms.
| Compound | Substituent (Aryl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| 1 | Phenyl | 16 | 32 | 16 | |
| 2 | 4-Chlorophenyl | 8 | 16 | 8 | |
| 3 | 4-Fluorophenyl | 4 | 8 | 4 | [10] |
| 4 | 4-Nitrophenyl | 32 | 64 | 32 |
Anticancer Activity
The fight against cancer has seen the emergence of 1,3,4-oxadiazole derivatives as a promising class of therapeutic agents.[4][11][12][13][14][15][16] These compounds exert their antiproliferative effects through diverse mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[11][13]
One of the key mechanisms of action for some 1,3,4-oxadiazole derivatives is the inhibition of histone deacetylases (HDACs).[13] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, ultimately causing cancer cell death.[13] Other targeted enzymes include thymidylate synthase and topoisomerase II.[11]
Table 2: IC₅₀ Values of Representative 1,3,4-Oxadiazole Derivatives against Cancer Cell Lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound A | MCF-7 (Breast) | 5.90 | Not specified | [15] |
| Compound B | HepG2 (Liver) | 9.38 | Not specified | [12] |
| Compound C | SMMC-7721 (Liver) | Potent Inhibition | Not specified | [13] |
| Compound D | A549 (Lung) | <0.14 | MMP-9 Inhibition | [17] |
Signaling Pathway: Inhibition of STAT3 by 1,3,4-Oxadiazole Derivatives
Caption: Inhibition of the STAT3 signaling pathway by 5-aryl-1,3,4-oxadiazole-2-thiol derivatives.
Anti-inflammatory and Analgesic Activity
Several derivatives of 5-aryl-1,3,4-oxadiazole-2(3H)-thiones have been reported to possess significant anti-inflammatory and analgesic properties.[18] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[19] The anti-inflammatory effects of these compounds have been demonstrated in various animal models, such as the carrageenan-induced paw edema model in rats.[18][19]
Anticonvulsant Activity
The 1,3,4-oxadiazole nucleus is also a key feature in the design of novel anticonvulsant agents.[7][20][21][22][23] Some derivatives have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ)-induced seizure tests.[7][21][23] The proposed mechanism of action for some of these compounds involves the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.[21]
Workflow for Screening and Development
The discovery and development of new therapeutic agents based on the 5-aryl-1,3,4-oxadiazole-2-thiol scaffold follows a systematic workflow.
Caption: A generalized workflow for the discovery and development of 5-aryl-1,3,4-oxadiazole-2-thiol based drugs.
Conclusion and Future Perspectives
The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold has unequivocally established itself as a versatile and highly promising platform in the quest for novel therapeutic agents. The extensive research into this class of compounds has revealed a remarkable diversity of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The synthetic accessibility and the ease of structural modification make this scaffold particularly attractive for medicinal chemists.
Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships (SAR) will enable the rational design of more potent and selective inhibitors for specific biological targets. The exploration of novel therapeutic areas for these compounds is also a promising avenue. Furthermore, the development of advanced drug delivery systems could enhance the bioavailability and therapeutic efficacy of these promising molecules. The continued investigation of 5-aryl-1,3,4-oxadiazole-2-thiols holds immense potential for the discovery of next-generation therapies for a wide range of human diseases.
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An In-Depth Technical Guide to the Synthesis and Applications of Substituted 1,3,4-Oxadiazole-2-thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its wide array of pharmacological activities.[1][2] Among its derivatives, 5-substituted-1,3,4-oxadiazole-2-thiols are of particular significance, with the thiol group enhancing their biological profile.[3] This guide provides a comprehensive technical review of the synthesis and diverse applications of these compounds. We will delve into the prevalent synthetic methodologies, explaining the mechanistic rationale behind experimental choices, and explore their extensive applications in drug discovery, supported by recent findings and established protocols.
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has become an important building block in the development of new drugs.[4] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The versatility of the 1,3,4-oxadiazole nucleus allows for substitutions at the 2 and 5 positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Furthermore, the 1,3,4-oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, which can improve metabolic stability and pharmacokinetic profiles of drug candidates.[4]
Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols: A Mechanistic Approach
The most common and efficient route for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of acylhydrazides with carbon disulfide in a basic medium.[2][4] This method is widely adopted due to its simplicity, use of readily available starting materials, and generally good yields.[2][7]
Core Synthetic Protocol: From Acylhydrazide to 1,3,4-Oxadiazole-2-thiol
This protocol outlines the fundamental steps for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Step 1: Formation of Potassium Dithiocarbazinate Intermediate. The initial step involves the reaction of an acylhydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide (KOH), in an alcoholic solvent like ethanol.[2][3] The base deprotonates the terminal nitrogen of the acylhydrazide, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of carbon disulfide to form a potassium dithiocarbazinate salt intermediate.
Step 2: Intramolecular Cyclization and Dehydration. Upon heating, the potassium dithiocarbazinate intermediate undergoes an intramolecular cyclization.[8] The oxygen atom of the carbonyl group attacks the thione carbon, leading to the formation of a five-membered heterocyclic ring. This is followed by the elimination of a water molecule and potassium sulfide to yield the potassium salt of the 5-substituted-1,3,4-oxadiazole-2-thiol.
Step 3: Acidification to Yield the Final Product. The reaction mixture is then acidified with a dilute acid, such as hydrochloric acid, to protonate the thiol group, leading to the precipitation of the 5-substituted-1,3,4-oxadiazole-2-thiol.[2][4] The crude product can then be purified by recrystallization.
Detailed Experimental Protocol:
-
Reagents and Conditions:
-
Acylhydrazide (1 equivalent)
-
Carbon disulfide (1.1-1.5 equivalents)
-
Potassium hydroxide (2 equivalents)
-
Ethanol (as solvent)
-
Dilute Hydrochloric Acid
-
Reflux conditions
-
-
Procedure:
-
Dissolve the acylhydrazide in ethanol in a round-bottom flask.
-
Add potassium hydroxide to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 12-24 hours).
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thiol.
-
Thiol-Thione Tautomerism
It is crucial to recognize that 5-substituted-1,3,4-oxadiazole-2-thiols can exist in two tautomeric forms: the thiol form and the thione form.[2][4] The equilibrium between these two forms is influenced by the solvent, temperature, and the nature of the substituent at the 5-position. Spectroscopic analyses, such as IR and NMR, can be used to determine the predominant tautomeric form in a given state.[8]
Caption: Thiol-Thione Tautomerism in 1,3,4-Oxadiazole-2-thiols.
Pharmacological and Industrial Applications
Substituted 1,3,4-oxadiazole-2-thiols and their derivatives are a treasure trove for drug discovery, exhibiting a remarkable range of biological activities.[9][10]
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated significant activity against a wide range of pathogenic microbes.
-
Antibacterial Activity: Many compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.[11][12] For instance, certain derivatives have exhibited minimum inhibitory concentrations (MICs) in the range of 4-32 μg/ml against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[12] Some compounds have even shown stronger activity against E. coli and S. pneumoniae compared to standard drugs like ampicillin.[13] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.
-
Antifungal Activity: These compounds have also been effective against various fungal strains.[3] For example, some derivatives have shown promising activity against Candida albicans and Aspergillus fumigatus.[13][14] The antifungal action is often attributed to the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.
-
Antitubercular Activity: Several 5-substituted 2-mercapto-1,3,4-oxadiazole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[13] One derivative containing a 4-hydroxyphenyl substituent at the 5-position showed strong inhibitory activity against the H37Rv strain of M. tuberculosis.[13]
Anticancer Activity
The 1,3,4-oxadiazole-2-thiol scaffold has emerged as a promising framework for the development of novel anticancer agents.[15][16]
-
Cytotoxic Activity: Numerous derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT116) cancer cell lines.[17][18] For example, a series of 1,3,4-oxadiazole-2-thiol derivatives incorporating fatty acid moieties showed potent cytotoxic effects, with one compound exhibiting an IC50 value of 2.82 μg/ml against the MCF-7 cell line.[17]
-
Mechanism of Action: The anticancer mechanisms of these compounds are diverse and can include:
-
Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as telomerase, matrix metalloproteinases (MMPs), and kinases.[15][18]
-
Apoptosis Induction: Triggering programmed cell death (apoptosis) in cancer cells.[15]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[15]
-
Antiviral Activity
The 1,3,4-oxadiazole ring is considered a privileged structure in antiviral chemotherapy.[19] Derivatives of 1,3,4-oxadiazole-2-thiol have shown promising activity against a range of viruses.
-
Anti-HIV Activity: Certain S-substituted derivatives of 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol have been identified as potential anti-HIV agents.[20]
-
Anti-Influenza Activity: Novel compounds containing the 1,3,4-oxadiazole moiety have been screened for their in vitro activity against the highly pathogenic avian influenza H5N1 virus.[21]
-
Other Antiviral Activities: These compounds have also been investigated for their activity against other viruses such as the Tobacco Mosaic Virus (TMV) and Hepatitis B Virus (HBV).[19][22]
Other Pharmacological Activities
Beyond the applications mentioned above, substituted 1,3,4-oxadiazole-2-thiols have also been explored for other therapeutic uses:
-
Anti-inflammatory and Analgesic Activity: Several derivatives have shown significant anti-inflammatory and analgesic properties, with some compounds exhibiting better activity and lower ulcerogenic potential than standard drugs like ibuprofen.[5][23]
-
Anticonvulsant Activity: The introduction of specific substituents on the 1,3,4-oxadiazole ring has led to the development of compounds with notable anticonvulsant activity.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-substituted-1,3,4-oxadiazole-2-thiols is highly dependent on the nature of the substituent at the 5-position and any modifications to the thiol group.
-
Influence of the 5-Substituent: The presence of aromatic or heteroaromatic rings at the 5-position often enhances biological activity. Electron-withdrawing or electron-donating groups on these rings can further modulate the potency. For example, a fluorine substituent at the para position of a benzylthio group was found to improve anticonvulsant activity.[4]
-
Role of the Thiol Group: The thiol group is a key pharmacophore and its modification can lead to significant changes in activity. S-alkylation or S-acylation can alter the lipophilicity and hydrogen bonding capacity of the molecule, influencing its interaction with biological targets.
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The Ascendant Role of 5-Substituted-1,3,4-Oxadiazole-2-Thiones in Oncology Drug Discovery: A Technical Guide
Abstract
The relentless pursuit of novel anticancer agents has illuminated the significant therapeutic potential of heterocyclic compounds. Among these, the 1,3,4-oxadiazole-2-thione scaffold has emerged as a privileged structure, with its 5-substituted derivatives demonstrating broad-spectrum and potent antitumor activities. This technical guide provides an in-depth exploration of the anticancer potential of these compounds, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, delve into the intricate mechanisms of action, and analyze the critical structure-activity relationships that govern their efficacy. This guide aims to be a comprehensive resource, blending established knowledge with recent advancements to empower the next wave of innovation in cancer therapeutics.
Introduction: The Rationale for Targeting Cancer with 1,3,4-Oxadiazole-2-Thiones
Cancer remains a formidable global health challenge, necessitating the urgent development of more effective and less toxic therapeutic interventions.[1][2] The limitations of current chemotherapies, including drug resistance and severe side effects, drive the exploration of novel chemical scaffolds. The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and, most notably, anticancer activities.[1][3][4][5]
The thione substitution at the 2-position of the 1,3,4-oxadiazole ring, coupled with diverse substituents at the 5-position, provides a unique pharmacophore with the ability to interact with various biological targets implicated in cancer progression. These compounds have demonstrated efficacy against a range of human cancer cell lines, including breast, liver, colon, and leukemia.[3][6][7] This guide will provide a comprehensive overview of the current understanding and future prospects of 5-substituted-1,3,4-oxadiazole-2-thiones as a promising class of anticancer agents.
Synthetic Pathways: Constructing the Core Scaffold and its Derivatives
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones is a well-established process, typically commencing from aromatic or heterocyclic carboxylic acid hydrazides. The general synthetic route involves the reaction of these hydrazides with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification.[1] This straightforward and efficient method allows for the generation of a diverse library of compounds by varying the starting carboxylic acid.
Core Synthesis Protocol: From Carboxylic Acid Hydrazide to 1,3,4-Oxadiazole-2-thione
This protocol outlines the fundamental steps for the synthesis of the 5-substituted-1,3,4-oxadiazole-2-thione core.
Materials:
-
Substituted carboxylic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
Step-by-Step Methodology:
-
Dissolution: Dissolve the substituted carboxylic acid hydrazide in ethanol.
-
Basification: Add a solution of potassium hydroxide in ethanol to the mixture.
-
Cyclization: Add carbon disulfide dropwise to the reaction mixture at room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After completion of the reaction, acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thione.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the hydrazide and potassium hydroxide, facilitating a homogenous reaction mixture.
-
Potassium Hydroxide as Base: The basic medium is crucial for the deprotonation of the hydrazide, which then acts as a nucleophile to attack the carbon disulfide.
-
Carbon Disulfide: This reagent provides the thiocarbonyl group necessary for the formation of the thione ring.
-
Acidification: Protonation of the intermediate salt leads to the formation of the final product and its precipitation from the solution.
Workflow for Synthesis and Derivatization
Caption: General workflow for the synthesis and derivatization of 5-substituted-1,3,4-oxadiazole-2-thiones.
Mechanisms of Anticancer Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of 5-substituted-1,3,4-oxadiazole-2-thiones is not attributed to a single mechanism but rather to their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation.
Inhibition of Tubulin Polymerization
Several derivatives of 1,3,4-oxadiazole-2-thione have been identified as potent inhibitors of tubulin polymerization.[6][7] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase, leading to apoptosis.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer (e.g., G-PEM buffer).
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the test compound or a control vehicle.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance corresponds to microtubule formation.
-
Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.
Induction of Apoptosis
A common outcome of treatment with 5-substituted-1,3,4-oxadiazole-2-thiones is the induction of apoptosis, or programmed cell death.[8] This can be triggered through various pathways, including the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]
Caption: Proposed signaling pathway for apoptosis induction by 5-substituted-1,3,4-oxadiazole-2-thiones.
Other Notable Mechanisms
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes crucial for cancer cell survival, such as thymidine phosphorylase and histone deacetylases (HDACs).[9][10]
-
PARP Inhibition: Some analogs act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9] Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.
Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore
Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for rational drug design. SAR studies have revealed several key insights:
-
The 5-Substituent: The nature of the substituent at the 5-position of the oxadiazole ring plays a critical role in determining the anticancer potency. Aromatic and heteroaromatic rings are common, and their substitution patterns can significantly influence activity. For instance, the presence of electron-withdrawing or electron-donating groups on a phenyl ring at the 5-position can modulate the cytotoxic effects.
-
Substitution at the N-3 Position: The nitrogen at the 3-position of the oxadiazole ring is a common site for derivatization, often through Mannich reactions.[6] These modifications can enhance the compound's solubility, cell permeability, and interaction with biological targets.
-
The Thione Group: The exocyclic sulfur atom is a key feature of the pharmacophore. It can act as a hydrogen bond acceptor and may be involved in coordinating with metal ions in enzymes.
In Vitro and In Vivo Efficacy: A Summary of Preclinical Data
A substantial body of preclinical evidence supports the anticancer potential of 5-substituted-1,3,4-oxadiazole-2-thiones. In vitro studies have demonstrated potent cytotoxicity against a wide array of cancer cell lines.
In Vitro Cytotoxicity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1][3][9]oxadiazole-2-thione | MCF-7 (Breast) | 7.52 (for compound 5a) | [6][7] |
| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1][3][9]oxadiazole-2-thione | HepG2 (Liver) | 12.01 (for compound 5a) | [6][7] |
| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1][3][9]oxadiazole-2-thione | HL-60 (Leukemia) | 9.7 (for compound 5a) | [6][7] |
| 1,3,4-oxadiazole-2-thioglycoside derivatives | MCF-7, HCT116, HEPG2, HEP2 | 2.08 - 8.72 µ g/well | [1][2] |
| N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues | Various | Growth Percent (GP) reported | [11][12] |
| Long chain substituted 1,3,4-oxadiazol-2-thione | Various | Activity depends on fatty acid chain and heterocyclic system | [13] |
In Vivo Antitumor Activity
While in vitro data is abundant, in vivo studies are crucial for validating the therapeutic potential of these compounds. Some studies have reported significant tumor growth inhibition in animal models. For example, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown a reduction in tumor weight and cell count in Swiss albino mice.[14] Further in vivo investigations are warranted to establish the pharmacokinetic and pharmacodynamic profiles of lead compounds.
Future Directions and Conclusion
The 5-substituted-1,3,4-oxadiazole-2-thione scaffold represents a highly promising platform for the development of novel anticancer agents. The versatility of its synthesis allows for the creation of large and diverse chemical libraries for screening. Future research should focus on:
-
Optimization of Lead Compounds: Refining the structure of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: Investigating other potential molecular targets and signaling pathways affected by these compounds.
-
Combination Therapies: Exploring the synergistic effects of these agents with existing chemotherapeutics or targeted therapies to overcome drug resistance.
-
In-depth In Vivo Studies: Conducting comprehensive in vivo experiments to evaluate the safety and efficacy of lead candidates in relevant animal models of cancer.
References
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Abu-Zaied, A. Z., Nawwar, G. A. M., Swellem, R. H., & El-Sayed, S. H. (2012). Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. Pharmacology & Pharmacy, 3, 254-261. [Link]
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Abdel-Aziz, M., et al. (2015). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anticancer Agents in Medicinal Chemistry, 16(2), 269-77. [Link]
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Abu-Zaied, A. Z., et al. (2012). Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. Pharmacology & Pharmacy, 3(2). [Link]
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An In-depth Technical Guide to 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
This document provides a comprehensive technical overview of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry, material science, and synthetic applications. We will delve into its core physicochemical properties, established synthetic routes, spectral characterization, and functional relevance, providing field-proven insights for researchers and developers.
Introduction and Strategic Importance
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol belongs to the 1,3,4-oxadiazole class of five-membered heterocyclic compounds. The oxadiazole scaffold is considered a "privileged structure" in drug discovery, as its derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a thiol (-SH) group at the 2-position and a p-tolyl moiety at the 5-position imparts specific chemical characteristics that make this molecule a versatile building block and a functionally active agent.
The thiol group introduces a site for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.[4] Furthermore, it establishes a thiol-thione tautomerism, which significantly influences the compound's reactivity, stability, and interaction with biological targets.[5] The p-tolyl group provides a lipophilic character that can be crucial for membrane permeability in biological systems. This guide will elucidate these properties through a detailed examination of its synthesis, characterization, and potential applications.
Synthesis and Mechanistic Rationale
The most reliable and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[6] This pathway is efficient, high-yielding, and proceeds through well-understood mechanistic steps.
The process begins with the conversion of a commercially available carboxylic acid (p-toluic acid) to its corresponding acid hydrazide. The hydrazide then serves as the key precursor for the heterocyclic ring formation. The choice of a basic catalyst (e.g., potassium hydroxide) is critical; it deprotonates the hydrazide, enhancing its nucleophilicity to attack the electrophilic carbon of carbon disulfide (CS₂). The subsequent intramolecular cyclization and dehydration lead to the stable 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol.
Experimental Protocol: Synthesis
This protocol is a self-validating system. The success of each step can be verified by simple analytical checks (e.g., melting point, TLC) before proceeding to the next, ensuring high final purity and yield.
-
Step A: Synthesis of p-Toluic Hydrazide
-
To a solution of p-toluic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours to form the methyl p-toluate ester. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Cool the mixture, and add hydrazine hydrate (1.2 equivalents).
-
Reflux again for 8-12 hours. The product, p-toluic hydrazide, will precipitate upon cooling.
-
Filter the white solid, wash with cold water, and dry. Verify the melting point against the literature value.
-
-
Step B: Synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol [6][7]
-
In a round-bottom flask, dissolve p-toluic hydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.
-
Stir the solution until all solids dissolve. Cool the flask in an ice bath.
-
Add carbon disulfide (1.5 equivalents) dropwise while maintaining the temperature below 10 °C. The causality here is critical: CS₂ is volatile and reactive; slow, cooled addition prevents side reactions and ensures the formation of the potassium dithiocarbazate intermediate.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then reflux for 10-14 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture, reduce the solvent volume under vacuum, and dissolve the residue in water.
-
Acidify the aqueous solution to a pH of 5-6 with dilute hydrochloric acid. This step protonates the thiolate salt, causing the final product to precipitate.
-
Filter the resulting solid, wash thoroughly with distilled water to remove salts, and recrystallize from an ethanol-water mixture to afford a pure, white crystalline product.[5]
-
Core Physicochemical Properties
The properties of this compound are dictated by its unique molecular structure. All quantitative data are summarized in Table 1 for ease of reference.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂OS | [8] |
| Molecular Weight | 192.24 g/mol | [8] |
| CAS Number | 31130-15-1 | [8] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 212 - 222 °C | [7][8] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol; limited solubility in water. | [4][8] |
| SMILES | Cc1ccc(cc1)-c2nnc(S)o2 | |
| InChI Key | RCICTPARDQGART-UHFFFAOYSA-N |
A crucial physicochemical aspect is the thiol-thione tautomerism . The molecule can exist in two interconverting forms: the thiol form with a C-SH bond and the thione form with a C=S bond and an N-H bond. Spectroscopic evidence suggests that in the solid state and in various solutions, the thione form is often predominant.[3][5] This equilibrium is fundamental to its reactivity, particularly in alkylation reactions that typically occur at the sulfur atom.
Spectral Analysis and Structural Elucidation
Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous characterization.
Caption: A typical workflow for the structural characterization of the title compound.
Protocol: Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Prep: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Peaks: Look for characteristic absorption bands. The absence of a strong S-H stretch around 2550-2600 cm⁻¹ and the presence of an N-H stretch (~3100-3300 cm⁻¹) and a C=S stretch (~1250 cm⁻¹) would support the predominance of the thione tautomer.[5][9] Other key peaks include C=N stretching (~1500-1600 cm⁻¹) and C-O-C stretching of the oxadiazole ring (~1050 cm⁻¹).[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent and its residual peak is well-separated.
-
¹H NMR: Acquire a proton NMR spectrum. Expect signals in the aromatic region (7.0-8.0 ppm) corresponding to the p-substituted benzene ring (two doublets). A singlet around 2.4 ppm should appear for the methyl (-CH₃) protons.[10] A broad singlet at a higher chemical shift (>13 ppm) is characteristic of the N-H proton of the thione tautomer, which would disappear upon adding a drop of D₂O (deuterium exchange).[9]
-
¹³C NMR: Acquire a carbon-13 spectrum. Expect signals for the two carbons of the oxadiazole ring in the 160-180 ppm range.[10] Aromatic carbons will appear between 120-145 ppm, and the methyl carbon signal will be upfield, around 21 ppm.[10]
-
-
Mass Spectrometry (MS)
-
Method: Use Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry.
-
Expected Result: The primary validation is the observation of the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 192.24.[9]
-
Applications and Future Directions
The unique structural features of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol make it a valuable compound across multiple scientific domains.
-
Pharmaceutical Development: It serves as a crucial intermediate for synthesizing novel therapeutic agents. The 1,3,4-oxadiazole core is associated with a wide spectrum of biological activities.[11] By modifying the thiol group, researchers can develop derivatives with enhanced antibacterial, antifungal, and antioxidant properties.[8][12][13]
-
Coordination Chemistry: The thiol group and the nitrogen atoms of the oxadiazole ring act as excellent donor sites, allowing the compound to function as a ligand and form stable complexes with various metal ions. These complexes are investigated for their catalytic and potential medicinal applications.[8][9]
-
Material Science: The compound has been incorporated into polymer formulations to improve thermal stability and mechanical properties.[8] Its structure is also explored in the field of organic electronics for potential use in semiconductor applications.[8]
-
Analytical Chemistry: Its ability to chelate with metal ions makes it a candidate reagent for the sensitive and selective detection of these ions in environmental and industrial samples.[8]
Safety and Handling
-
Storage: Store in a cool, dry place (0 - 8 °C is recommended) away from incompatible materials such as strong oxidizing agents.[8]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn during handling.
-
Classification: It is classified as a combustible solid.
Conclusion
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a compound of considerable scientific value, underpinned by its robust synthetic pathway and versatile chemical properties. The interplay of the stable oxadiazole ring, the reactive thiol/thione group, and the lipophilic p-tolyl moiety provides a rich platform for innovation. This guide has provided a detailed framework for its synthesis, characterization, and application, offering researchers and developers the foundational knowledge required to leverage this molecule's full potential in their respective fields.
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Bhopatrao, A., et al. (2024). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Asian Journal of Research in Chemistry, 17(4), 243-249. Available from: [Link]
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- 13. medchemexpress.com [medchemexpress.com]
Methodological & Application
Synthesis protocol for 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol.
An Application Guide for the Synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Introduction and Scientific Context
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous pharmacologically active agents.[1] These five-membered heterocyclic compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The introduction of a thiol group at the 2-position of the oxadiazole ring often enhances or modifies the biological profile of the molecule, making 5-substituted-1,3,4-oxadiazole-2-thiols a particularly interesting class for drug discovery and development.[4]
This application note provides a comprehensive and technically detailed protocol for the synthesis of a specific analogue, this compound. The procedure is designed for researchers and scientists in organic synthesis and drug development, offering not just a step-by-step guide but also the underlying chemical principles and validation checkpoints. The synthesis follows a reliable and widely adopted two-step pathway: the initial formation of an acylhydrazide intermediate, followed by a base-catalyzed cyclization with carbon disulfide.[3][5]
Reaction Principle and Mechanism
The synthesis is achieved through a two-stage process. The first stage involves the conversion of an appropriate ester, methyl 2-methylbenzoate, into its corresponding hydrazide, 2-methylbenzoyl hydrazine, via hydrazinolysis. This is a classic nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile.
The core of the synthesis lies in the second stage: the cyclization of the 2-methylbenzoyl hydrazine with carbon disulfide (CS₂) in a basic alcoholic solution.[3] The mechanism proceeds as follows:
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, being the most nucleophilic site, attacks the electrophilic carbon atom of carbon disulfide.
-
Intermediate Formation: This attack, facilitated by a base (potassium hydroxide), leads to the formation of a potassium dithiocarbazate salt intermediate.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclodehydration reaction. The oxygen atom of the hydrazide attacks the thiocarbonyl carbon, leading to the closure of the five-membered ring.
-
Acidification: The final step involves the acidification of the reaction mixture, which protonates the potassium salt to yield the target this compound.[6]
It is crucial to note that the final product exists in a thiol-thione tautomerism, although one form typically predominates depending on the solvent and physical state.[3][7]
Visualizing the Synthesis Pathway
The following diagrams illustrate the overall workflow and the key mechanistic step of the cyclization.
Caption: Overall workflow for the synthesis of the target compound.
Caption: Simplified mechanism of the 1,3,4-oxadiazole ring formation.
Detailed Experimental Protocol
Part A: Synthesis of 2-Methylbenzoyl Hydrazine (Intermediate)
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place methyl 2-methylbenzoate (0.1 mol). Add absolute ethanol (80 mL) to dissolve the ester.
-
Hydrazine Addition: To this solution, add hydrazine hydrate (99%, 0.2 mol) dropwise while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath. The product, 2-methylbenzoyl hydrazine, will precipitate as a white solid.
-
Purification: Filter the solid using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is typically of sufficient purity for the next step.
Part B: Synthesis of this compound
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve 2-methylbenzoyl hydrazine (0.05 mol) and potassium hydroxide (0.05 mol) in absolute ethanol (100 mL).[8]
-
CS₂ Addition: Cool the flask in an ice bath and add carbon disulfide (0.06 mol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, fit the flask with a reflux condenser and reflux the reaction mixture for 3-5 hours.[8] Monitor the reaction's completion by TLC.
-
Work-up: After refluxing, cool the mixture and evaporate the solvent under reduced pressure.
-
Precipitation: Dissolve the resulting residue in a small amount of cold water (50 mL) and filter to remove any impurities.
-
Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Acidify the solution by adding dilute hydrochloric acid (2N) dropwise with constant stirring until the pH is approximately 2-3.
-
Isolation: The target compound will precipitate out as a solid. Allow it to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold distilled water until the washings are neutral, and then dry the product in a desiccator over anhydrous calcium chloride.
Part C: Recrystallization (Optional Final Purification)
For obtaining a highly pure product, recrystallize the crude solid from an appropriate solvent, such as an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Cool the solution slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
Materials and Characterization
Table 1: Reagents and Materials
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Hazards |
| Methyl 2-methylbenzoate | C₉H₁₀O₂ | 150.17 | 89-71-4 | Irritant |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 | Toxic, Corrosive, Carcinogen |
| Carbon Disulfide | CS₂ | 76.14 | 75-15-0 | Highly Flammable, Toxic |
| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | Corrosive |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Corrosive |
Table 2: Laboratory Equipment
| Equipment | Purpose |
| Round-bottom flasks (250 mL) | Reaction vessels |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer and stir bar | For homogenous mixing |
| Heating mantle | For controlled heating |
| Rotary evaporator | For solvent removal |
| Büchner funnel and filter flask | For vacuum filtration |
| TLC plates and chamber | For reaction monitoring |
| pH paper or pH meter | For adjusting acidity |
| Melting point apparatus | For purity assessment |
Product Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A common system is Ethyl Acetate : Hexane (e.g., 3:7 v/v).
-
Visualization: UV light (254 nm) or iodine vapor. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
-
-
Melting Point: A sharp melting point range is indicative of high purity.[4]
-
Spectroscopic Analysis:
-
FT-IR (KBr, cm⁻¹): Expect characteristic absorption bands around 2550-2600 cm⁻¹ for the S-H stretch (confirming the thiol form), 1600-1620 cm⁻¹ for C=N stretching, and around 1050-1100 cm⁻¹ for the C-O-C stretch of the oxadiazole ring.[4]
-
¹H NMR (DMSO-d₆, δ ppm): The spectrum should show a singlet for the SH proton (often broad, δ 13-15 ppm), a multiplet in the aromatic region (δ 7.2-7.8 ppm) for the four protons of the methylphenyl ring, and a singlet around δ 2.3-2.5 ppm for the methyl (CH₃) group protons.
-
¹³C NMR (DMSO-d₆, δ ppm): Expect signals in the aromatic region (125-140 ppm) and characteristic peaks for the two carbons of the oxadiazole ring (C=N around 155-165 ppm and C-S around 175-180 ppm).
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₉H₈N₂OS).
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this synthesis must be performed inside a certified chemical fume hood due to the high toxicity and flammability of carbon disulfide and the toxicity of hydrazine hydrate.
-
Hydrazine Hydrate: Is extremely toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Handle with extreme care.
-
Carbon Disulfide: Is highly volatile, flammable, and has a low autoignition temperature. Ensure there are no ignition sources nearby. It is also toxic upon inhalation.
-
Potassium Hydroxide & Hydrochloric Acid: Are corrosive. Handle with care to avoid skin and eye burns.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
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Zarghi, A., & Hamzeh-Mivehroud, M. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6639-6677. Available at: [Link]
- Al-Sultani, A. A. H. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2049-2054.
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Pathak, S., & Rajput, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. Available at: [Link]
- Rehman, A. U., et al. (2014). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 36(1), 123-130.
- Hasan, A., et al. (2011). Synthesis, Evaluation and Characterization of Some 5-Substituted-1,3,4-Oxadiazole-2-Thioesters as Antifungal Agents. Asian Journal of Chemistry, 23(6), 2571-2574.
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Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of New Oxadiazole Analogues: A Comprehensive Experimental and Computational Investigation. Molecules, 28(14), 5395. Available at: [Link]
- Kumar, A., et al. (2024).
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Shaikh, J., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-269. Available at: [Link]
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Kumar, G. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International, 2014, 271472. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2019). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )-one against Culex pipiens L. larvae. RSC Advances, 9(24), 13645-13657.
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Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. Retrieved from [Link]
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El-Gazzar, M. G., et al. (2021). Synthesis and Screening of New[2][4][9]Oxadiazole,[2][4][5]Triazole, and[2][4][5]Triazolo[4,3-b][2][4][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1195-1206.
- Koparir, M., et al. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of Chemistry, 2013, 1-7.
- Kumar, S., & Kumar, Dr. R. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(6), 3042-3047.
- Molbank. (2022). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI.
- Ghorab, M. M., et al. (2021). Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. Journal of Heterocyclic Chemistry, 58(8), 1669-1681.
- Shaikh, J., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-269.
- El-Faham, A., et al. (2015). Reactions of Carbon Disulfide with N-Nucleophiles. Journal of Sulfur Chemistry, 36(4), 317-377.
- Aslam, M., et al. (2022). Switching of newly synthesized linker-based derivatives of non-steroidal anti-inflammatory drugs toward anti-inflammatory and anticancer activity. Scientific Reports, 12(1), 1-19.
- Nenitzescu, C. D., & Solomonica, E. (1941). Phenylbenzoyldiazomethane. Organic Syntheses, 21, 92.
- Shawali, A. S., et al. (1998). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses, (1), 22-23.
- Czylkowska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413.
- Yale, H. L., & Losee, K. (1966). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 9(4), 478-483.
- Kumar, A., et al. (2025). Carbon disulfide (CS2)
- Khan, I., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(11), 14069-14083.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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A Robust and Versatile Method for the Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-thiols
Application Note & Protocol: A-134-T
Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[1] This five-membered heterocyclic system is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The introduction of a thiol group at the 2-position significantly enhances the molecule's chemical versatility and biological activity, providing a key handle for further derivatization and interaction with biological targets.[5][6]
This document provides a comprehensive, field-tested protocol for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols from readily available acid hydrazides. We will delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, and offer expert insights into process optimization and troubleshooting.
Reaction Principle and Mechanism
The synthesis is a classic and highly reliable one-pot cyclization reaction. It proceeds by treating an aromatic or aliphatic hydrazide with carbon disulfide (CS₂) in a basic alcoholic medium.[1][7] The reaction is typically heated to reflux and subsequently neutralized with acid to precipitate the desired product.
The mechanism can be rationalized as follows:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide, being the most nucleophilic site, attacks the electrophilic carbon of carbon disulfide. This step is facilitated by the basic medium (e.g., KOH), which may deprotonate the hydrazide to increase its nucleophilicity.
-
Intermediate Formation: This initial attack forms a potassium dithiocarbazate salt intermediate.
-
Intramolecular Cyclization & Dehydration: The oxygen of the hydrazide moiety then attacks the thione carbon. This intramolecular cyclization is the key ring-forming step. Subsequent elimination of hydrogen sulfide (H₂S), driven by the stability of the aromatic oxadiazole ring, yields the final product.[8]
-
Tautomerism: The resulting molecule exists in a thiol-thione tautomeric equilibrium. While it is named a "thiol," spectroscopic evidence confirms that in the solid state and in various solvents, the more stable thione form (C=S) often predominates.[7][9][10]
Caption: Reaction mechanism for the formation of 5-substituted 1,3,4-oxadiazole-2-thione.
Detailed Experimental Protocol
This protocol describes the synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol as a representative example. The methodology is broadly applicable to a wide range of aromatic and aliphatic hydrazides.
Materials and Equipment
-
Reagents:
-
4-Nitrobenzoic hydrazide (1.0 eq)
-
Potassium hydroxide (KOH) (≥85%, 1.1 eq)
-
Carbon disulfide (CS₂) (≥99%, 2.0 eq)
-
Absolute Ethanol (ACS grade)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated (37%)
-
Diethyl ether (for washing)
-
-
Equipment:
-
Round-bottom flask (250 mL) with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Buchner funnel and vacuum flask for filtration
-
pH paper or pH meter
-
Fume hood (essential for handling CS₂)
-
Critical Safety Precautions
-
Carbon Disulfide (CS₂): CS₂ is extremely volatile, highly flammable (autoignition temperature ~90°C), and toxic. It has a strong, unpleasant odor. All operations involving CS₂ must be performed in a well-ventilated chemical fume hood. Ensure there are no nearby ignition sources (hot plates, open flames, static electricity). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Potassium Hydroxide (KOH): KOH is corrosive. Avoid contact with skin and eyes.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases noxious fumes. Handle with care in a fume hood.
Step-by-Step Synthesis Procedure
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoic hydrazide (e.g., 3.62 g, 20.0 mmol, 1.0 eq) in 80 mL of absolute ethanol. Stir until a homogenous solution is achieved.
-
Basification: In a separate beaker, dissolve potassium hydroxide (e.g., 1.30 g, ~22.0 mmol, 1.1 eq) in a minimal amount of water (~15 mL) and add it to the ethanolic hydrazide solution.
-
Addition of Carbon Disulfide: Cool the reaction mixture in an ice bath. Slowly add carbon disulfide (e.g., 2.4 mL, 40.0 mmol, 2.0 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is crucial to control the initial exothermic reaction and prevent the volatile CS₂ from boiling.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 8-12 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Experience Note: The reaction mixture will typically change color, often to a deep yellow or orange, and a precipitate may begin to form.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up and Precipitation: Dilute the remaining residue with approximately 150 mL of deionized water. The resulting solution should be basic.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 2-3.[5] Trustworthiness Check: A dense, solid precipitate of the product will form upon acidification. This step validates the formation of the potassium salt of the product in the previous steps.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.[5] Dry the product in a vacuum oven at 60-70°C to a constant weight.
Purification and Characterization
The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from an ethanol-water mixture. The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Versatility & Scope
The described protocol is highly versatile. By substituting the starting hydrazide, a wide variety of 5-substituted 1,3,4-oxadiazole-2-thiols can be synthesized. The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on aromatic rings.
| Entry | Starting Hydrazide | R-Group | Reaction Time (h) | Yield (%) |
| 1 | Benzoic hydrazide | Phenyl | 8 | 85-90 |
| 2 | 4-Chlorobenzoic hydrazide | 4-Chlorophenyl | 10 | 82-88 |
| 3 | Isonicotinic hydrazide | 4-Pyridyl | 12 | 75-80 |
| 4 | Acetic hydrazide | Methyl | 6 | 70-75 |
| 5 | Furan-2-carboxylic acid hydrazide | 2-Furyl | 12 | 55[11] |
Table 1: Representative examples of 5-substituted 1,3,4-oxadiazole-2-thiols synthesized using the general protocol. Yields are typical and may vary.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Ensure the reflux time is adequate. Monitor via TLC. Ensure the KOH is of good quality and not excessively hydrated.
-
-
Oily Product / Failure to Precipitate:
-
Cause: The product may be more soluble in water, or the pH was not sufficiently lowered.
-
Solution: Ensure the pH is distinctly acidic (pH 2-3). If the product remains oily, attempt to extract it from the acidic aqueous solution with a suitable organic solvent like ethyl acetate.
-
-
Reaction Stalls:
-
Cause: Poor quality of reagents, particularly the carbon disulfide.
-
Solution: Use freshly opened or properly stored CS₂. Ensure the ethanol is absolute, as excess water can interfere with the reaction.
-
Experimental Workflow Summary
The following diagram provides a high-level overview of the entire synthetic workflow, from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols.
References
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 256-276. Available at: [Link]
-
Zarghi, A., & Tabatabai, S. A. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10978-11018. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 1969-1974. Available at: [Link]
-
Koparir, M., et al. (2012). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Heterocyclic Communications, 18(3-4), 163-168. Available at: [Link]
- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
-
Bala, S., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 15(11), 1387. Available at: [Link]
-
Kumar, R., & Kumar, A. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(10), 825-845. Available at: [Link]
-
Ahmed, E., et al. (2024). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 71(12C), 184–192. Available at: [Link]
- Karabacak, M., et al. (2014). Direct and solvent-assisted thione-thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study. Journal of Molecular Structure, 1075, 472-481.
-
Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences, 23(8), 4242. Available at: [Link]
-
Koparir, M., et al. (2005). 5-Furan-2yl[7][12][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][7][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 475-480. Available at: [Link]
- Gür, M., et al. (2023). 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives with antibacterial activity (part 1). Journal of Molecular Structure, 1289, 135821.
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Koparir, M., et al. (2005). 5-Furan-2yl[7][12][13]oxadiazole-2-thiol, 5-furan-2yl-4H[1][7][13] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(2), 475-80. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis and Screening of New[7][12][13]Oxadiazole,[1][7][13]Triazole, and[1][7][13]Triazolo[4,3-b][1][7][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 267. Available at: [Link]
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- Rostami, A., & Ghorbani-Vaghei, R. (2012). One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides. Asian Journal of Chemistry, 24(12), 5677-5679.
- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4).
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-
Koparir, M., et al. (2005). 5-Furan-2yl[7][12][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][7][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate.
- Al-Amiery, A. A. (2009). Synthesis of some substituted 1,3,4-oxadiazoles, 1,3,4- thiadiazoles and 1,2,4-triazoles from 2-(2,3- dimethylphenyl amino) benzoic acid. Journal of the Argentine Chemical Society, 97(1), 32-41.
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1,3,4-Oxadiazole Derivatives
An In-Depth Guide to the Analytical Characterization of 1,3,4-Oxadiazole Derivatives
Introduction
The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry and materials science. As a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, it serves as a privileged scaffold in the design of novel therapeutic agents and functional organic materials.[1][2] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] Furthermore, their inherent chemical and thermal stability, coupled with unique photophysical properties, makes them valuable in the development of organic light-emitting diodes (OLEDs), scintillators, and polymers.[5][6]
Part 1: The Core Workflow for Structural Elucidation and Verification
The primary goal of characterization is to confirm that the synthesized molecule matches the proposed structure. A combination of spectroscopic techniques is employed to piece together the molecular puzzle, each providing unique and complementary information.
Caption: High-level analytical workflow for a new 1,3,4-oxadiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
-
¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. For 1,3,4-oxadiazole derivatives, key insights include:
-
Aromatic Protons: Signals for protons on aromatic rings attached to the oxadiazole core typically appear in the downfield region (δ 7.0-9.0 ppm). Their splitting patterns (singlet, doublet, triplet) and coupling constants (J values) reveal the substitution pattern on the rings.[5]
-
Aliphatic Protons: Protons on alkyl or other aliphatic chains will appear in the upfield region (δ 0.5-5.0 ppm). Their chemical shift is influenced by proximity to electronegative atoms or the heterocyclic ring.[5]
-
Absence of Precursor Signals: Critically, the disappearance of signals from starting materials, such as the broad singlet of an acid hydrazide -NHNH₂ group, provides evidence of successful cyclization.
-
-
¹³C NMR: Maps the carbon skeleton of the molecule.
-
Oxadiazole Carbons: The two carbon atoms within the 1,3,4-oxadiazole ring are highly deshielded and typically resonate at δ 160-170 ppm.[5][7] The slight difference in their chemical shifts can sometimes distinguish between the C2 and C5 positions based on the attached substituents.[7]
-
Other Carbons: Aromatic and aliphatic carbons appear in their expected regions, providing a complete carbon count that must match the proposed structure.[8]
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight of the compound, serving as a fundamental check of its identity. It also offers structural clues through analysis of fragmentation patterns.
-
Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used for routine analysis, providing both purity information (from the LC trace) and molecular weight confirmation.[5] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of the molecular formula to within a few parts per million.[8]
-
Data Interpretation: The primary piece of data is the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺ in positive ion mode), which must correspond to the calculated molecular weight of the target compound.[5][8] The fragmentation pattern, resulting from the breakdown of the molecule upon ionization, can help confirm the connectivity of different structural fragments.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule and confirming the formation of the oxadiazole ring. The key is to look for the appearance of characteristic bands of the product and the disappearance of bands from the starting materials.
-
Key Product Signals:
-
C=N Stretch: A characteristic absorption for the C=N bond within the oxadiazole ring is typically observed around 1610-1650 cm⁻¹.[5][10]
-
C-O-C Stretch: The ether-like C-O-C linkage in the ring often shows a strong band around 1020-1090 cm⁻¹.[5]
-
Aromatic C=C Stretch: Signals around 1500-1600 cm⁻¹ indicate the presence of aromatic rings.[10]
-
-
Disappearance of Precursor Signals: Successful cyclization from a diacylhydrazine intermediate, for example, would be confirmed by the disappearance of the N-H stretching bands (around 3200-3400 cm⁻¹) and the amide C=O stretching band (around 1650-1680 cm⁻¹).[10]
| Technique | Information Provided | Typical Values/Observations for 1,3,4-Oxadiazoles |
| ¹H NMR | Proton environment, connectivity | Aromatic protons: δ 7-9 ppm; Aliphatic protons: δ 0.5-5 ppm.[5] |
| ¹³C NMR | Carbon skeleton | Oxadiazole carbons (C2, C5): δ 160-170 ppm.[5][7] |
| Mass Spec | Molecular weight, formula | Molecular ion peak [M+H]⁺ or [M+1] corresponding to calculated mass.[5] |
| FTIR | Functional groups | C=N stretch: ~1625 cm⁻¹; C-O-C stretch: ~1090 cm⁻¹.[5][10] |
| Elemental | Elemental composition | %C, %H, %N values within ±0.4% of calculated values.[8] |
| X-Ray | 3D molecular structure | Definitive bond lengths, bond angles, and crystal packing.[11] |
Definitive Confirmation: Single Crystal X-ray Diffraction and Elemental Analysis
-
Single Crystal X-ray Diffraction: When suitable single crystals can be grown, this technique provides unambiguous proof of structure.[11] It determines the precise three-dimensional arrangement of atoms, confirming connectivity, stereochemistry, and bond lengths/angles.[12] It is considered the "gold standard" for structural characterization.
-
Elemental Analysis (CHN Analysis): This quantitative technique measures the percentage of carbon, hydrogen, and nitrogen in a pure sample. The experimental values must match the theoretical percentages calculated from the proposed molecular formula, typically within a ±0.4% margin, to confirm elemental composition and purity.[5][8]
Part 2: Protocols for Routine Characterization
These protocols provide a standardized workflow for the most common analytical techniques applied to 1,3,4-oxadiazole derivatives.
Protocol 1: NMR Analysis for Structural Elucidation
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice, but many heterocyclic compounds, including oxadiazoles, show better solubility in deuterated dimethyl sulfoxide (DMSO-d₆).[13] A sample concentration of 5-10 mg in 0.6-0.7 mL of solvent is standard for achieving a good signal-to-noise ratio.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument on the sample to ensure magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm; CHCl₃ at δ 7.26 ppm) or tetramethylsilane (TMS) if used.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm; CDCl₃ at δ 77.16 ppm).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign all proton and carbon signals to the atoms in the proposed structure, analyzing chemical shifts, splitting patterns, and coupling constants.
-
Protocol 2: FTIR Analysis for Functional Group Confirmation
Objective: To confirm the presence of key functional groups of the 1,3,4-oxadiazole ring and the absence of starting material functionalities.
Rationale: The KBr pellet method is a common and reliable technique for solid samples, providing a clear spectrum without solvent interference. The sample must be thoroughly dried to avoid a broad O-H band from water around 3400 cm⁻¹.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis:
-
Identify characteristic peaks corresponding to the 1,3,4-oxadiazole ring (C=N, C-O-C).[14]
-
Confirm the presence of other expected functional groups (e.g., Ar C-H, C=C).
-
Verify the absence of strong signals from starting materials (e.g., -NH, acid C=O).
-
Protocol 3: LC-MS for Purity and Molecular Weight Verification
Objective: To assess the purity of the compound and confirm its molecular weight.
Rationale: Reversed-phase chromatography using a C18 column is a versatile starting point for many organic molecules. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile or methanol) is effective for separating the product from impurities with different polarities. Formic acid is often added to the mobile phase to improve peak shape and promote ionization for mass spectrometry.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
LC-MS System Setup:
-
Column: Standard C18 column (e.g., 4.6 x 100 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detector: UV detector set at a relevant wavelength (e.g., 254 nm) and a mass spectrometer.
-
-
MS Setup (Electrospray Ionization - ESI):
-
Set the instrument to positive ion mode (ESI+).
-
Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Purity: Analyze the UV chromatogram. A pure compound should show a single major peak. Calculate purity based on the peak area percentage.
-
Molecular Weight: Examine the mass spectrum corresponding to the major chromatographic peak. Identify the molecular ion peak ([M+H]⁺) and confirm that its m/z value matches the expected molecular weight.[15]
-
Caption: Relationship between techniques and the structural data they provide.
References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Novel Series of 1,3,4-Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Materials, 14(3), 594. [Link]
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Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany, 16, 232-239. [Link]
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Bauzá, A., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6335-6344. [Link]
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Kumar, S., et al. (2014). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. BioMed research international, 2014, 174539. [Link]
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Various Authors. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Journal of Survey in Fisheries Sciences, 10(4S), 2533-2541. [Link]
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Jha, K. K., et al. (2011). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry, 23(1), 7407-7411. [Link]
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Khmel'nitskii, R. A., et al. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds, 22(10), 1129-1132. [Link]
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Yıldırım, S., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(49), 33855–33871. [Link]
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Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014. [Link]
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Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. [Link]
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Various Authors. (2019). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
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Kumar, S., et al. (2014). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2012). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Molecules, 17(9), 10891-10901. [Link]
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Various Authors. (2011). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. [Link]
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Saaid, F. H., Dawood, S. J., & Marbeen, B. H. (2018). Synthesis and Characterization of 1,3,4- oxadiazole Derivatives using an Ultrasonic Technique. Al-Mustansiriyah Journal of Science, 29(2), 101-108. [Link]
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Varma, I. K., & Veena. (1975). Thermal analysis of poly(1,3,4‐oxadiazole‐2,5 diyl‐1,2‐ethenediyl) and poly(1,4‐phenylene‐1,3,4‐oxadiazole‐2,5 diyl‐1,2‐ethenediyl). Journal of Polymer Science: Polymer Chemistry Edition, 13(10), 2417-2428. [https://www.semanticscholar.org/paper/Thermal-analysis-of-poly(1%2C3%2C4%E2%80%90oxadiazole%E2%80%902%2C5-and-Varma-Veena/28a8677c385848525b68260b9432f83132717904]([Link]
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Joshi, T., et al. (2025). Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. ResearchGate. [Link]
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Bostan, R., & Ilie, C. I. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 28(17), 6393. [Link]
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Adarsh, A.P., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
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Various Authors. (2021). FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]
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Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. [Link]
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Patel, N. B., & Shaikh, F. M. (2011). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical and Pharmaceutical Research, 3(6), 724-733. [Link]
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Derawey, S. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 2342-2350. [Link]
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AL-Saidi, S. F. (2017). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Thesis, AL-Nahrain University. [Link]
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Kumar, S., et al. (2014). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. SciSpace. [Link]
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Patel, M. B., et al. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 355-365. [Link]
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Various Authors. (2021). UV–Vis spectra of Ox13(a-e) in chloroform a and NMP b solutions. ResearchGate. [Link]
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Sharma, S., & Sharma, P. K. (2014). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry, 3(1), 22-38. [Link]
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Al-Amiery, A. A. (2017). Synthesis and spectroscopic study of three new oxadiazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Semantic Scholar. [Link]
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Głowacki, I., & Staszewska-Krajewska, O. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
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Kerimov, K., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 20(10), e202300958. [Link]
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Li, X., et al. (2015). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 71(35), 5896-5903. [Link]
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Pathan, M. K., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
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Wang, Y., et al. (2024). 1,3,4-Oxadiazole derivative: Photophysical, gelation, self-assembly, and Fe fluorescence sensing properties. ResearchGate. [Link]
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Application Notes and Protocols for In Vitro Evaluation of Antibacterial Activity of Synthesized Compounds
For researchers, scientists, and drug development professionals, the accurate in vitro assessment of newly synthesized compounds is a critical first step in the discovery of novel antibacterial agents. This guide provides a detailed overview of the principles, methodologies, and practical insights for evaluating the antibacterial efficacy of chemical entities. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.
Section 1: Foundational Principles of Antibacterial Susceptibility Testing
The primary objective of in vitro antibacterial susceptibility testing is to determine the concentration of a compound required to inhibit the growth of or kill a specific bacterium. This is crucial for establishing a compound's spectrum of activity and potency. The choice of methodology depends on the research question, the physicochemical properties of the compound, and the required throughput.
The Importance of Standardization
Adherence to standardized protocols is paramount for generating reliable and comparable data. Organizations like CLSI and EUCAST provide consensus-based guidelines that dictate critical parameters such as growth media, inoculum density, incubation conditions, and quality control measures.[1][2] This standardization minimizes inter-laboratory variability and allows for meaningful comparison of results across different studies and compounds.
Key Parameters in Antibacterial Assays
Two fundamental parameters are determined in these assays:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] This is a measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][4][5] This indicates the bactericidal potential of the compound.
Section 2: Core Methodologies for Primary Screening
The following methods are the cornerstones of antibacterial susceptibility testing and are widely used for the initial screening of synthesized compounds.
Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of a compound's activity.[1][6] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface inoculated with a bacterium will generate a concentration gradient of the compound as it diffuses into the agar. If the bacterium is susceptible, a zone of growth inhibition will appear around the disk.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): This is the recommended medium because it has good batch-to-batch reproducibility, supports the growth of most non-fastidious pathogens, and is low in inhibitors of common antibacterial agents like sulfonamides and trimethoprim.[7][8][9][10] Its loose agar structure also allows for good diffusion of the antimicrobial compounds.[7][8][9]
-
0.5 McFarland Turbidity Standard: This standard ensures that the inoculum density is consistent (approximately 1.5 x 10⁸ CFU/mL), which is critical for obtaining reproducible zone sizes.[11][12][13][14] An inoculum that is too dense will result in smaller zones, while a sparse inoculum can lead to larger zones, both of which can lead to misinterpretation of the results.
-
Agar Depth: A standardized depth of 4 mm is crucial for ensuring that the diffusion of the compound is not overly restricted or too rapid, which would affect the size of the inhibition zone.[15]
Experimental Workflow:
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Protocol 2.1: Disk Diffusion Assay
-
Prepare Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[11][12][13][14]
-
Inoculate Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[6] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage. Allow the plate to dry for 3-5 minutes.
-
Apply Disks: Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measure and Interpret: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established breakpoints from CLSI or EUCAST guidelines for similar classes of antibiotics.[16][17][18][19][20]
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[21][22] It involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.
Causality Behind Experimental Choices:
-
Serial Dilutions: This allows for the precise determination of the lowest concentration of the compound that inhibits bacterial growth.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain classes of antibiotics against specific bacteria. Using CAMHB ensures that the results are standardized and comparable.
-
Visual Inspection/Spectrophotometry: The endpoint is determined by the absence of visible growth (turbidity). This can be assessed visually or more quantitatively by measuring the optical density (OD) with a microplate reader.
Experimental Workflow:
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Protocol 2.2: Broth Microdilution for MIC
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 or 100 µL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Plate: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by the naked eye or by measuring the optical density.[4]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC assay to assess whether a compound is bactericidal or bacteriostatic.
Protocol 2.3: MBC Determination
-
Subculture from MIC Plate: Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plate Aliquots: Spread the aliquots onto a suitable agar medium (e.g., MHA) that does not contain the test compound.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[3][5]
Table 1: Comparison of Primary Screening Methods
| Feature | Disk Diffusion (Kirby-Bauer) | Broth Microdilution (MIC) |
| Principle | Diffusion of compound from a disk into agar | Serial dilution of compound in liquid media |
| Result | Zone of inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
| Nature of Result | Qualitative / Semi-quantitative | Quantitative |
| Throughput | High | High |
| Compound Solubility | Aqueous solubility required for diffusion | Can accommodate compounds soluble in solvents like DMSO (at low final concentrations)[23] |
| Key Advantage | Simple, low cost, visually intuitive | Provides a precise MIC value |
| Key Limitation | Does not provide a direct MIC value | More labor-intensive than disk diffusion |
| Governing Standards | CLSI M02, EUCAST Disk Diffusion Method[1][6][15][20][24] | CLSI M07, M100[2][21][22][25][26][27][28][29] |
Section 3: Advanced Assays for In-Depth Characterization
Once a compound shows promising activity in primary screening, more detailed in vitro assays are necessary to understand its antibacterial dynamics and potential efficacy in more complex biological scenarios.
Time-Kill Kinetics Assay
This assay provides information on the rate at which a compound kills a bacterium over time. It is crucial for distinguishing between bactericidal and bacteriostatic activity and for understanding the concentration-dependent or time-dependent nature of the compound's killing activity.[30]
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 6, 8, 24 hours) allows for the construction of a kill curve, which visually represents the rate of bacterial killing.
-
Different Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) reveals whether the killing effect is dependent on the concentration of the compound.
-
Log Reduction: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL is the standard definition of bactericidal activity.[30]
Protocol 3.1: Time-Kill Kinetics Assay
-
Prepare Cultures: Grow the test organism to the early to mid-logarithmic phase in a suitable broth medium.
-
Inoculate Test Solutions: Prepare flasks or tubes containing the broth medium with the synthesized compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Also include a growth control without the compound. Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Incubate and Sample: Incubate the cultures at 35 ± 2°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Enumerate Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them onto an appropriate agar medium. After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analyze Data: Plot the log₁₀ CFU/mL versus time for each compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[30][31][32]
Biofilm Susceptibility Testing
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously more resistant to antimicrobial agents than their planktonic (free-floating) counterparts.[33] Therefore, it is essential to evaluate a compound's activity against biofilms. The crystal violet assay is a common method for quantifying biofilm biomass.[33][34][35][36][37]
Protocol 3.2: Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
-
For Biofilm Inhibition:
-
Inoculate and Treat: In a 96-well flat-bottom plate, add the bacterial suspension and the test compound at various concentrations simultaneously.
-
Incubate: Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours at 37°C without shaking).
-
Wash and Stain: Gently wash the wells to remove planktonic bacteria. Stain the remaining adherent biofilm with 0.1% crystal violet solution for 15-30 minutes.[34][37]
-
Solubilize and Read: Wash away the excess stain, allow the plate to dry, and then solubilize the bound crystal violet with 30% acetic acid or ethanol.[36][37] Measure the absorbance at a wavelength of approximately 570-595 nm. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.
-
-
For Biofilm Eradication:
-
Form Biofilm: Grow the biofilm in a 96-well plate for 24-48 hours as described above, without the test compound.
-
Treat Biofilm: After biofilm formation, remove the planktonic bacteria and add fresh media containing various concentrations of the test compound to the established biofilms.
-
Incubate: Incubate for another 24 hours.
-
Wash, Stain, and Read: Follow steps 3 and 4 from the inhibition protocol. A reduction in absorbance indicates the eradication of the pre-formed biofilm.
-
Intracellular Activity Assay
Some bacteria can invade and survive within host cells, which protects them from the host immune system and from many antibiotics that do not penetrate host cell membranes effectively. The gentamicin protection assay is a widely used method to assess the intracellular activity of a compound.[38][39][40][41][42]
Causality Behind Experimental Choices:
-
Host Cell Line: Macrophages (e.g., RAW 264.7 or THP-1 cell lines) are commonly used as they are professional phagocytes.[39][40][41]
-
Gentamicin: This aminoglycoside antibiotic is poorly cell-permeable and is used to kill extracellular bacteria without affecting the intracellular bacteria.[38] This allows for the specific quantification of intracellular survivors.
-
Cell Lysis: A gentle detergent is used to lyse the host cells to release the intracellular bacteria for enumeration.
Protocol 3.3: Gentamicin Protection Assay
-
Seed Host Cells: Seed a suitable macrophage cell line into a 24- or 96-well tissue culture plate and allow them to adhere overnight.
-
Infect Macrophages: Opsonize the bacteria with serum and then add them to the macrophage monolayer at a specific multiplicity of infection (MOI). Allow the bacteria to be phagocytosed for a defined period (e.g., 1-2 hours).
-
Kill Extracellular Bacteria: Wash the cells to remove non-adherent bacteria and then add fresh media containing a high concentration of gentamicin (or another suitable non-cell-permeable antibiotic) to kill any remaining extracellular bacteria.[38][40]
-
Apply Test Compound: After removing the gentamicin, add fresh media containing serial dilutions of the synthesized compound and incubate for a desired period (e.g., 4, 8, 24 hours).
-
Lyse Host Cells and Enumerate Bacteria: Wash the cells again, then lyse the macrophages with a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria. Serially dilute the lysate and plate on appropriate agar to determine the number of intracellular CFU. A reduction in CFU compared to an untreated control indicates intracellular antibacterial activity.
Section 4: Data Interpretation and Reporting
Consistent and clear reporting of data is essential. MIC values should be reported in µg/mL or µM. For disk diffusion, zone diameters in mm and the corresponding susceptibility category (Susceptible, Intermediate, or Resistant) should be reported. Time-kill data should be presented as log₁₀ CFU/mL versus time plots. For biofilm and intracellular assays, results are often expressed as a percentage of inhibition or reduction compared to the untreated control.
Section 5: Quality Control
A robust quality control (QC) program is non-negotiable for ensuring the accuracy and precision of susceptibility testing results. This involves the regular testing of reference bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) for which expected MIC or zone diameter ranges have been established by CLSI and EUCAST.[1][2] Results for the test compounds are only considered valid if the QC strain results fall within the acceptable ranges.
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Microbiology and Infectious Diseases. (2018). How to prepare 0.5 McFarland turbidity standard. [Link]
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Microbiology Note. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [Link]
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ResearchGate. (2017). Why mueller-hinton agar is used in routine antibiotic susceptibility testing?. [Link]
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Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. [Link]
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Microbe Notes. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. [Link]
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Online Microbiology. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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International Journal of Antimicrobial Agents. (2025). Setting interpretive breakpoints for antimicrobial susceptibility testing using disk diffusion. [Link]
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EUCAST. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
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BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]
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Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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CLSI. (2013). M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. [Link]
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Multidisciplinary Digital Publishing Institute. (2024). Nanosensor-Enabled Detection and Identification of Intracellular Bacterial Infections in Macrophages. [Link]
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Application Notes and Protocols for 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Potential of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol in Crop Protection
The escalating challenge of resistance to existing agrochemicals and the continuous need for more effective and environmentally benign solutions have driven the exploration of novel chemical scaffolds. Among these, the 1,3,4-oxadiazole moiety has emerged as a privileged structure in medicinal and agricultural chemistry, exhibiting a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] This guide focuses on a specific derivative, this compound, a compound of significant interest for its potential applications in crop protection.
The unique structural features of 5-substituted-1,3,4-oxadiazole-2-thiols, particularly the presence of the thiol group, are often associated with enhanced biological activity.[3] This document provides a comprehensive overview of the synthesis, potential applications, and detailed protocols for evaluating the agrochemical efficacy of this compound. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure reliable and reproducible results.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a well-established multi-step process commencing from 2-methylbenzoic acid. The general synthetic pathway involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by cyclization with carbon disulfide in a basic medium.[3][4]
Protocol 1: Synthesis of this compound
Step 1: Esterification of 2-Methylbenzoic Acid
-
In a round-bottom flask, dissolve 2-methylbenzoic acid in an excess of absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the methyl 2-methylbenzoate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Hydrazinolysis of Methyl 2-Methylbenzoate
-
Dissolve the crude methyl 2-methylbenzoate in absolute ethanol.
-
Add an excess of hydrazine hydrate (99-100%).
-
Reflux the mixture for 8-12 hours, monitoring the formation of 2-methylbenzohydrazide by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2-methylbenzohydrazide.
Step 3: Cyclization to this compound
-
Dissolve 2-methylbenzohydrazide in absolute ethanol in a round-bottom flask.[5]
-
Add an equimolar amount of potassium hydroxide, followed by a slight excess of carbon disulfide.[4]
-
Reflux the reaction mixture for 10-16 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.
Characterization: The synthesized compound should be characterized by standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Application in Fungicidal Research
Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antifungal agents against a variety of plant pathogens.[6] The evaluation of this compound for its fungicidal properties is a critical step in assessing its agrochemical utility.
Protocol 2: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)
This method is widely used to determine the efficacy of a compound in inhibiting the growth of phytopathogenic fungi.
1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions from the stock solution to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
2. Fungal Strains and Culture Medium:
-
Use a panel of relevant phytopathogenic fungi, such as Fusarium oxysporum, Rhizoctonia solani, and Botrytis cinerea.
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
3. Assay Procedure:
-
Incorporate the test solutions into the molten PDA medium to achieve the desired final concentrations. Ensure the solvent concentration (e.g., DMSO) is consistent across all treatments and does not exceed a level that affects fungal growth (typically <1%).
-
Pour the amended PDA into sterile Petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Use a plate with PDA and solvent only as a negative control and a commercial fungicide as a positive control.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for the mycelium in the control plate to nearly cover the plate.
4. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the concentration-response data.
Diagram of the Antifungal Bioassay Workflow:
Caption: Workflow for the in vitro antifungal bioassay.
Table 1: Representative Antifungal Activity of 1,3,4-Oxadiazole Derivatives
| Compound Reference | Fungal Species | EC₅₀ (µg/mL) | Source |
| Analogue A | Rhizoctonia solani | 12.68 | [7] |
| Analogue B | Exserohilum turcicum | 29.14 | [7] |
| Analogue C | Botrytis cinerea | - | - |
| Analogue D | Sclerotinia sclerotiorum | 11.16 | [6] |
| This compound | (Hypothetical Data) | TBD | - |
Note: Data for analogues are provided for context and to indicate the potential range of activity. TBD (To Be Determined) for the target compound.
Application in Herbicidal Research
Certain 1,3,4-oxadiazole derivatives have been reported to possess herbicidal activity, making this an important area of investigation for this compound.[2]
Protocol 3: Herbicidal Activity Screening (Pre- and Post-emergence)
1. Plant Species:
-
Select a range of monocotyledonous (e.g., Echinochloa crus-galli - barnyardgrass) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
Include a crop species (e.g., wheat, corn) to assess selectivity.
2. Pre-emergence Assay:
-
Sow seeds of the selected plant species in pots filled with a standard soil mix.
-
Prepare aqueous solutions or emulsions of the test compound at various concentrations. A surfactant may be added to improve application.
-
Apply the test solutions uniformly to the soil surface immediately after sowing.
-
Maintain the pots in a greenhouse with controlled temperature, humidity, and light conditions.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control and crop injury compared to an untreated control.
3. Post-emergence Assay:
-
Grow the selected plant species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test solutions as a foliar spray to the plants.
-
Return the pots to the greenhouse and maintain under controlled conditions.
-
Assess the herbicidal effect after a specified time (e.g., 7-14 days) by visual rating of plant injury (e.g., chlorosis, necrosis, growth inhibition).
4. Data Analysis:
-
Record the percentage of growth inhibition or injury on a scale of 0 (no effect) to 100 (complete kill).
-
Determine the GR₅₀ (concentration required for 50% growth reduction) for the most active compounds.
Application in Insecticidal Research
The 1,3,4-oxadiazole scaffold has also been incorporated into molecules with insecticidal activity.[8]
Protocol 4: Insecticidal Bioassay (Leaf-Dip or Diet Incorporation Method)
1. Insect Species:
-
Select representative agricultural insect pests, such as larvae of the cotton leafworm (Spodoptera littoralis) or aphids (Aphis gossypii).
2. Leaf-Dip Bioassay (for chewing insects):
-
Prepare serial dilutions of the test compound in a suitable solvent with a surfactant.
-
Dip leaves of a host plant (e.g., cotton for S. littoralis) into the test solutions for a short period (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves in a Petri dish with a moist filter paper.
-
Introduce a known number of insect larvae into each dish.
-
Use leaves dipped in solvent and surfactant as a control.
-
Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).
3. Diet Incorporation Bioassay (for chewing insects):
-
Incorporate the test compound at various concentrations into an artificial insect diet.
-
Dispense the treated diet into the wells of a multi-well plate.
-
Place one larva in each well.
-
Seal the plate with a breathable film.
-
Record mortality and any sublethal effects (e.g., reduced growth) after a set period.
4. Data Analysis:
-
Calculate the percentage of mortality, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) through probit analysis.
Mechanism of Action: A Field of Ongoing Investigation
The precise mechanism of action for this compound in agrochemical applications is a subject for further research. However, studies on related 5-aryl-1,3,4-oxadiazole-2-thiol derivatives suggest potential molecular targets. For instance, some analogues have been found to inhibit trans-cinnamate 4-hydroxylase (C4H), a key enzyme in the phenylpropanoid pathway in plants, which could be a potential mechanism for herbicidal activity.[9] In fungi, potential targets for some 1,3,4-oxadiazole derivatives include succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain.[10] Further research, including enzyme inhibition assays and molecular docking studies, is necessary to elucidate the specific mode of action of this compound.
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel agrochemicals. The protocols detailed in this guide provide a robust framework for its synthesis and the systematic evaluation of its fungicidal, herbicidal, and insecticidal potential. Further investigations into its mechanism of action, structure-activity relationships, and in-planta efficacy are warranted to fully realize its potential in sustainable agriculture.
References
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- Mohapatra, T. R., Ganguly, S., Ghosh, R., & Choowngkomon, K. (2025). Design, Synthesis, and Structure–Activity Relationship (SAR) Studies of Novel Disubstituted Benzimidazole Derivatives as Potential Anti‐HIV and Antimicrobial Agents. ChemistrySelect, 10(28), e202501123.
- Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 18(6), 2845-2850.
- EvitaChem. (n.d.). Buy 5-Phenyl-1,3,4-oxadiazole-2-thiol (EVT-296887).
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- Meshrif, W. S., Refaey, S. A. M., & El-Bary, H. M. A. (2021). Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis. International Journal of Biological Macromolecules, 180, 539–546.
- Wang, Y., et al. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 30(21), 5432.
- Li, Y., et al. (2018). Synthesis and fungicidal activity of 1,3,4-oxadiazol-2-yl thioether derivatives containing a phenazine-1-carboxylic acid scaffold. Molecules, 23(11), 2853.
- Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
- El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2021). Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis. International journal of biological macromolecules, 180, 539-546.
- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.).
- BenchChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol.
- Yamazaki, Y., et al. (2003). 5-Aryl-1,3,4-oxadiazole-2-thiols as a New Series of trans-Cinnamate 4-Hydroxylase Inhibitors. Bioscience, Biotechnology, and Biochemistry, 67(11), 2469-2471.
- Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
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- Li, M., et al. (2022).
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Synthesis and Screening of New[3][4][11]Oxadiazole,[3][11][12]Triazole, and[3][11][12]Triazolo[4,3-b][3][11][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 293.
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Koparir, M., Cetin, A., & Cansiz, A. (2005). 5-Furan-2yl[3][4][11]oxadiazole-2-thiol, 5-furan-2yl-4H[3][11][12] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(2), 475–480.
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Application Notes and Protocols: Harnessing 1,3,4-Oxadiazole Derivatives for Advanced Material Development
Introduction: The Versatility of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in both medicinal chemistry and materials science.[1][2] Its rigid, planar structure, coupled with its inherent electron-deficient nature, imparts a unique combination of thermal stability, high electron affinity, and strong fluorescence properties.[3][4] These characteristics make 1,3,4-oxadiazole derivatives highly valuable building blocks for a new generation of advanced materials with tailored optical and electronic properties.[3] This guide provides an in-depth exploration of the utilization of these derivatives in the development of novel materials, with a focus on practical applications and detailed experimental protocols for their synthesis and integration.
The electron-withdrawing character of the 1,3,4-oxadiazole ring is a key determinant of its utility in materials science. This property facilitates efficient electron injection and transport, a critical requirement for the development of high-performance organic electronic devices.[3] Furthermore, the ability to readily modify the substituents at the 2- and 5-positions of the oxadiazole ring allows for fine-tuning of the molecule's electronic and photophysical properties, enabling the rational design of materials for specific applications.[5]
This document will delve into two primary areas of application: organic light-emitting diodes (OLEDs) and fluorescent chemical sensors. For each application, we will discuss the underlying scientific principles, provide detailed protocols for the synthesis of relevant 1,3,4-oxadiazole derivatives and the fabrication of corresponding devices or sensor systems, and present key performance data in a clear and accessible format.
Part 1: 1,3,4-Oxadiazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of 1,3,4-oxadiazole derivatives have positioned them as crucial components in the architecture of modern OLEDs.[6][7] Their high electron mobility and deep highest occupied molecular orbital (HOMO) levels make them excellent candidates for use as electron transport materials (ETMs) and host materials for emissive layers.[3][8]
Application Note: The Role of 1,3,4-Oxadiazoles as Electron Transport Materials
In a typical OLED device, the electron transport layer (ETL) facilitates the efficient injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.[9] The performance of the ETL is critical to the overall efficiency and stability of the device. 1,3,4-Oxadiazole derivatives, such as the widely studied 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), have demonstrated exceptional performance as ETMs due to their high electron mobility and good thermal stability.[9][10]
The electron-deficient nature of the oxadiazole ring lowers the lowest unoccupied molecular orbital (LUMO) energy level, which reduces the energy barrier for electron injection from the cathode.[3] Furthermore, the rigid and planar structure of the oxadiazole core promotes intermolecular π-π stacking, which can enhance electron transport.[11] By chemically modifying the aryl substituents on the oxadiazole ring, it is possible to tune the LUMO level and optimize the electron injection and transport properties for a specific device architecture.[6]
Protocol 1: Synthesis of a Prototypical 2,5-Diaryl-1,3,4-oxadiazole for OLED Applications
This protocol describes the synthesis of a 2,5-diaryl-1,3,4-oxadiazole derivative, a common structural motif used in OLEDs, through the cyclodehydration of a diacylhydrazine intermediate.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (0.5 eq)
-
Pyridine (catalytic amount)
-
Phosphorus oxychloride (POCl₃) (as solvent and dehydrating agent)[12]
-
Dry Dichloromethane (DCM)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
Step 1: Synthesis of the Acid Chloride
-
In a fume hood, add the substituted benzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Slowly add thionyl chloride (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is used directly in the next step.
Step 2: Synthesis of the Diacylhydrazine
-
Dissolve the crude acid chloride from Step 1 in dry DCM.
-
In a separate flask, dissolve hydrazine hydrate (0.5 eq) in dry DCM containing a catalytic amount of pyridine.
-
Slowly add the acid chloride solution to the hydrazine solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Filter the resulting precipitate (the diacylhydrazine) using a Büchner funnel, wash with cold water and then with a small amount of cold methanol.
-
Dry the diacylhydrazine in a vacuum oven.
Step 3: Cyclodehydration to the 1,3,4-Oxadiazole
-
Carefully add the dried diacylhydrazine (1.0 eq) to a flask containing phosphorus oxychloride.[12]
-
Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence stops.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, or a mixture of DMF and water) to obtain the pure 2,5-diaryl-1,3,4-oxadiazole.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Workflow for OLED Fabrication using a 1,3,4-Oxadiazole Derivative as the Electron Transport Layer
Caption: Workflow for fabricating a standard OLED device.
Table 1: Performance of Selected 1,3,4-Oxadiazole Derivatives in OLEDs
| Compound | Role | Max. External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates (x, y) | Reference |
| i-2CzdOXDMe | Emitter | 11.8 | Blue | (0.17, 0.17) | [13] |
| i-2CzdOXD4CF₃Ph | Emitter | 12.3 | Sky-blue | (0.18, 0.28) | [13] |
| PBD | ETM | ~0.7 | - | - | [9] |
| Tetraphenylmethane-based oxadiazole | ETM | 0.75 | - | - | [14] |
Part 2: 1,3,4-Oxadiazole Derivatives as Fluorescent Chemosensors
The inherent fluorescence of many 1,3,4-oxadiazole derivatives, combined with the presence of nitrogen and oxygen atoms that can act as coordination sites, makes them excellent candidates for the development of fluorescent chemosensors.[4][8] These sensors can detect the presence of specific metal ions through changes in their fluorescence emission, such as enhancement ("turn-on") or quenching ("turn-off").[15][16]
Application Note: "Turn-On" Fluorescent Sensing of Metal Ions
A "turn-on" fluorescent sensor exhibits a significant increase in fluorescence intensity upon binding to its target analyte.[16] This is a highly desirable characteristic for a sensor as it provides a clear and easily detectable signal against a low background. In the context of 1,3,4-oxadiazole-based sensors, the "turn-on" mechanism can often be attributed to the inhibition of a photoinduced electron transfer (PET) process.[16]
In the unbound state, a photoexcited electron from a donor moiety attached to the oxadiazole core can be transferred to the fluorophore, quenching its fluorescence. Upon coordination with a metal ion, the energy levels of the donor are altered, inhibiting the PET process and restoring the fluorescence of the oxadiazole core.[16] The selectivity of the sensor is determined by the specific binding affinity of the donor moiety for different metal ions.
Protocol 2: General Procedure for Evaluating a 1,3,4-Oxadiazole Derivative as a Fluorescent Sensor for Metal Ions
This protocol outlines the steps for assessing the sensing capabilities of a synthesized 1,3,4-oxadiazole derivative towards various metal ions.
Materials:
-
Synthesized 1,3,4-oxadiazole derivative (stock solution in a suitable solvent, e.g., DMF or acetonitrile)
-
Aqueous solutions of various metal perchlorate or nitrate salts (e.g., Ag⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.)
-
HEPES buffer solution (e.g., 10 mM, pH 7.0)[16]
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
Step 1: Preparation of Solutions
-
Prepare a stock solution of the 1,3,4-oxadiazole derivative of a known concentration (e.g., 1 mM) in an appropriate solvent.
-
Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.
-
Prepare the working buffer solution.
Step 2: Preliminary Screening
-
In a series of cuvettes, add a fixed volume of the buffer solution and the oxadiazole stock solution to achieve a final concentration in the micromolar range.
-
To each cuvette, add an excess of a different metal ion solution and mix well. Include a control cuvette with no added metal ions.
-
Record the fluorescence emission spectrum of each solution using the spectrofluorometer. The excitation wavelength should be determined from the absorption maximum of the oxadiazole derivative.
-
Compare the fluorescence intensity of the solutions containing different metal ions to the control. A significant increase or decrease in fluorescence indicates a potential sensing event.
Step 3: Fluorescence Titration
-
For the metal ion(s) that showed a significant response in the preliminary screening, perform a fluorescence titration to determine the binding stoichiometry and affinity.
-
Prepare a series of solutions with a fixed concentration of the oxadiazole derivative and increasing concentrations of the target metal ion.
-
Record the fluorescence emission spectrum for each solution.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.
Step 4: Selectivity Study
-
To assess the selectivity of the sensor, perform competition experiments.
-
Prepare a solution containing the oxadiazole derivative and the target metal ion at a concentration that gives a clear fluorescence response.
-
To this solution, add an excess of other potentially interfering metal ions and record the fluorescence spectrum.
-
A minimal change in the fluorescence intensity in the presence of other metal ions indicates high selectivity for the target analyte.
Data Analysis: The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm). The limit of detection (LOD) can also be calculated from the titration data.
Logical Diagram of a "Turn-On" Fluorescent Sensing Mechanism
Caption: "Turn-On" fluorescence sensing mechanism.
Conclusion
The 1,3,4-oxadiazole scaffold is a remarkably versatile building block for the creation of advanced functional materials. Its inherent electronic and photophysical properties, coupled with the ease of synthetic modification, provide a powerful platform for the rational design of materials with tailored characteristics. The applications in OLEDs and fluorescent chemosensors highlighted in this guide represent just a fraction of the potential of this important class of heterocyclic compounds. As research in this area continues to expand, we can expect to see the emergence of even more innovative materials based on the 1,3,4-oxadiazole core, with impacts across a wide range of scientific and technological fields.
References
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Li, Z., Li, W., Keum, C., Archer, E., Zhao, B., Slawin, A. M. Z., & Huang, W. (2019). 1,3,4-Oxadiazole-based Deep Blue Thermally Activated Delayed Fluorescence Emitters for Organic Light Emitting Diodes. The Journal of Physical Chemistry C, 123(40), 24657–24665. [Link]
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A new 1,3,4-oxadiazole derivative (BPOXD-B8) was synthesized. The emission properties of BPOXD-B8 in different solutions were studied. BPOXD-B8 could form organogels in different solvents, especially in methanol. Journal of Chemical Research, (2024). [Link]
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Jin, R., & Zhang, J. (2013). Photophysical properties of derivatives of 2-(2-hydroxyphen-yl)-1,3,4-oxadiazole: a theoretical study. The Journal of Physical Chemistry A, 117(34), 8285–8292. [Link]
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A Novel Calix[8]Crown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II) Ion Detection. (2021). Frontiers in Chemistry, 9, 761877. [Link]
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Brain, C. T., & Paul, J. M. (2001). Synthesis of 1,3,4-Oxadiazoles Using Polymer-supported Reagents. Synlett, 2001(S1), 1642-1644. [Link]
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1,3,4-Oxadiazole synthesis. Organic Chemistry Portal. [Link]
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1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes: Via cross-coupling reactions. (2016). Journal of Materials Chemistry C, 4(38), 8867-8889. [Link]
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Matache, M., & Paun, A. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Journal of Materials Chemistry C, 4(38), 8867–8889. [Link]
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Synthesis of 1,3,4-Oxadiazoles Using Polymer-Supported Reagents. (2022). Polymers, 14(22), 4867. [Link]
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Adachi, C., Tsutsui, T., & Saito, S. (2007). Electron Transport Materials for Organic Light-Emitting Diodes. In Organic Light-Emitting Diodes (pp. 235-260). ACS. [Link]
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Hsieh, T.-H., Lin, J. T., Lee, C.-H., & Wu, C.-C. (2000). Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices. MRS Proceedings, 598. [Link]
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Wang, Y., Sun, X., & Wang, S. (2004). Photophysical processes of a fluorene derivative containing 1,3,4-oxadiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(13), 3029–3032. [Link]
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A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron, 68(23), 4415-4421. [Link]
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Preparation of 2,5-Diaryl-1,3,4-Oxadiazoles. (1979). STARS. [Link]
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Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices. (2000). MRS Online Proceedings Library (OPL), 598. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). Bioinorganic Chemistry and Applications, 2013, 172724. [Link]
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Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. (2018). New Journal of Chemistry, 42(15), 12784-12791. [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7794. [Link]
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Synthesis and characterization of novel 2,5-diphenyl-1,3,4-oxadiazole derivatives of anthracene and its application as electron transporting blue emitters in OLEDs. (2011). Tetrahedron Letters, 52(45), 5951-5955. [Link]
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An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells. (2015). Dalton Transactions, 44(3), 1155-1162. [Link]
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Ambrosi, G., Formica, M., Fusi, V., Giorgi, L., Macedi, E., Micheloni, M., Paoli, P., Pontellini, R., & Rossi, P. (2010). Efficient fluorescent sensors based on 2,5-diphenyl[6][8][13]oxadiazole: a case of specific response to Zn(II) at physiological pH. Inorganic Chemistry, 49(21), 9940–9948. [Link]
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Zheng, C., Yuan, A., Zhang, Z., Shen, H., Bai, S., & Wang, H. (2013). Synthesis of pyridine-based 1,3,4-oxadiazole derivative as fluorescence turn-on sensor for high selectivity of Ag+. Journal of Fluorescence, 23(4), 785–791. [Link]
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Dhineshkumar, E., Arumugam, N., Manikandan, E., Maaza, M., & Mandal, A. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2393. [Link]
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Application Notes and Protocols: Interpreting ¹H and ¹³C NMR Spectra of 5-aryl-1,3,4-oxadiazole-2-thiols
Introduction: The Significance of 5-aryl-1,3,4-oxadiazole-2-thiols and the Role of NMR
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a thiol group at the 2-position and an aryl substituent at the 5-position of the oxadiazole ring often enhances these therapeutic effects, making 5-aryl-1,3,4-oxadiazole-2-thiols a class of heterocyclic compounds of significant interest in drug discovery and development.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern pharmaceutical research.[4][5][6] It provides unparalleled insights into molecular structure at the atomic level, enabling the unambiguous confirmation of synthesized compounds and the elucidation of their stereochemistry.[7][8] For researchers working with novel 5-aryl-1,3,4-oxadiazole-2-thiols, a thorough understanding of their ¹H and ¹³C NMR spectra is crucial for structural verification and for advancing their research. This guide provides a detailed overview of the interpretation of ¹H and ¹³C NMR spectra for this important class of compounds, supported by established protocols and field-proven insights.
Fundamental Principles of NMR Spectroscopy for 5-aryl-1,3,4-oxadiazole-2-thiols
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies.[8] These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecular structure.[9]
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a 5-aryl-1,3,4-oxadiazole-2-thiol, several key regions provide structural information:
-
Aromatic Protons (Ar-H): The protons on the aryl ring typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns (multiplicity) depend on the substitution pattern of the aryl ring and the electronic nature of the substituents.
-
Thiol Proton (S-H): A crucial feature of these compounds is the presence of a thiol group. However, these compounds can exist in a tautomeric equilibrium between the thiol and thione forms.[10][11][12][13][14] In the thiol form, a broad singlet corresponding to the S-H proton may be observed, often at a very downfield chemical shift (δ 12.0-15.0 ppm), and its position can be concentration and solvent dependent. In many cases, especially in polar solvents like DMSO-d₆, the compound exists predominantly in the thione form, where the proton is attached to a nitrogen atom (N-H) and also gives a broad singlet in a similar downfield region.[1]
-
Substituent Protons: Any protons on substituents attached to the aryl ring will have characteristic chemical shifts. For example, methyl protons would appear upfield (around δ 2.4 ppm), while methoxy protons would be found around δ 3.8 ppm.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Key signals to identify include:
-
Oxadiazole Ring Carbons: The two carbons of the 1,3,4-oxadiazole ring are highly deshielded and appear far downfield. The carbon at the 2-position (C=S or C-S) typically resonates in the range of δ 175-182 ppm, while the carbon at the 5-position (attached to the aryl group) is found between δ 158-165 ppm.[1][15]
-
Aromatic Carbons: The carbons of the aryl ring generally appear in the region of δ 120-150 ppm. The chemical shifts are influenced by the substituents on the ring.
-
Substituent Carbons: Carbons of any substituents on the aryl ring will have their own characteristic chemical shifts.
Experimental Protocol: Acquiring High-Quality NMR Spectra
Obtaining high-resolution and informative NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the key steps for sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 5-aryl-1,3,4-oxadiazole-2-thiol into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is a common choice due to its excellent solvating power for these compounds and its ability to reveal exchangeable protons like N-H/S-H. Other solvents such as CDCl₃ can also be used.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Experimental Workflow Diagram
Caption: Logical flow for interpreting NMR spectra to determine molecular structure.
Illustrative Data and Interpretation
The following tables summarize typical chemical shift ranges for protons and carbons in 5-aryl-1,3,4-oxadiazole-2-thiols, based on published data. [1][16][17][18] Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Type | Chemical Shift Range (ppm) | Multiplicity |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet, Doublet, etc. |
| Thiol/Thione (SH/NH) | 12.0 - 15.0 | Broad Singlet |
| Methyl (Ar-CH₃) | ~2.4 | Singlet |
| Methoxy (Ar-OCH₃) | ~3.8 | Singlet |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Type | Chemical Shift Range (ppm) |
| Oxadiazole C2 (C=S) | 175 - 182 |
| Oxadiazole C5 | 158 - 165 |
| Aromatic (Ar-C) | 120 - 150 |
| Methyl (Ar-CH₃) | ~21 |
| Methoxy (Ar-OCH₃) | ~56 |
Example Interpretation: 5-phenyl-1,3,4-oxadiazole-2-thiol
-
¹H NMR (DMSO-d₆):
-
A multiplet in the region of δ 7.21-7.30 ppm, integrating to 5 protons, corresponds to the protons of the phenyl ring. [1] * A broad singlet at approximately δ 12.33 ppm, integrating to one proton, is assigned to the N-H proton of the thione tautomer. [1]* ¹³C NMR (DMSO-d₆):
-
Signals for the phenyl ring carbons are observed around δ 125.02, 126.21, and 127.11 ppm. [1] * The two carbons of the oxadiazole ring appear at δ 158.66 (C5) and 175.72 (C2) ppm. [1]
-
Conclusion
The structural elucidation of 5-aryl-1,3,4-oxadiazole-2-thiols is greatly facilitated by the detailed analysis of their ¹H and ¹³C NMR spectra. By understanding the characteristic chemical shifts and applying systematic interpretation strategies, researchers can confidently confirm the identity and purity of their synthesized compounds. This foundational knowledge is essential for the advancement of drug discovery programs targeting this promising class of therapeutic agents.
References
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Hasan, A., Gapil, S., & Khan, I. (2012). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23. Available at: [Link]
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Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]
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AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]
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researchmap. (n.d.). Application of NMR in drug discovery. Available at: [Link]
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Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]
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International Journal of Advanced Research and Innovation. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Available at: [Link]
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ResearchGate. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Available at: [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Available at: [Link]
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DSpace Repository. (2014). Direct and Solvent-Assisted Thione-Thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. Available at: [Link]
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National Center for Biotechnology Information. (2018). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)-Mediated Gene Transcription. Available at: [Link]
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Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Available at: [Link]
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MDPI. (2005). 5-Furan-2ylo[1][5][7]xadiazole-2-thiol, 5-Furan-2yl-4H [1][4][7]triazole-3-thiol and Their Thiol-Thione Tautomerism. Available at: [Link]
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ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Available at: [Link]
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PubMed. (2005). 5-Furan-2ylo[1][5][7]xadiazole-2-thiol, 5-furan-2yl-4H [1][4][7]triazole-3-thiol and their thiol-thione tautomerism. Available at: [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Available at: [Link]
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ResearchGate. (2005). 5-Furan-2ylo[1][5][7]xadiazole-2-thiol, 5-Furan-2yl-4H [1][4][7]triazole-3-thiol and Their Thiol-Thione Tautomerism. Available at: [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
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PubChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol. Available at: [Link]
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AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
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ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]
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SpectraBase. (n.d.). 5-(p-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Available at: [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]
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Application Note: Structural Elucidation of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol via FT-IR and Mass Spectrometry
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a thiol group at the 2-position of the oxadiazole ring can further enhance the biological profile of these compounds.[6] This application note provides a detailed protocol for the structural characterization of a specific derivative, 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol, using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for confirming the identity and purity of newly synthesized pharmaceutical intermediates.
This guide is intended for researchers and scientists in drug discovery and development, offering both theoretical insights and practical, step-by-step protocols for robust analytical characterization.
Scientific Principles and Experimental Rationale
FT-IR Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, we expect to observe characteristic absorptions for the S-H, C=N, C-O, and aromatic C-H and C=C bonds. The presence of the thiol group is of particular interest, as these compounds can exist in a thiol-thione tautomeric equilibrium.[7]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight of a compound with high accuracy. Furthermore, the fragmentation pattern of the molecule upon ionization provides valuable structural information, akin to assembling a puzzle from its pieces. For our target compound, we will utilize Electron Ionization (EI) to induce fragmentation and elucidate the connectivity of the 2-methylphenyl and 1,3,4-oxadiazole-2-thiol moieties.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: Workflow for the synthesis and analysis of the target compound.
Protocols
PART 1: FT-IR Spectroscopy Protocol
Objective: To identify the key functional groups in this compound.
Materials:
-
This compound (synthesized and purified)
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (broad O-H peak around 3400 cm⁻¹).
-
In the agate mortar, grind a small amount (1-2 mg) of the synthesized compound into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample. The mixture should appear homogenous.
-
Transfer the mixture to the die of the hydraulic press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform baseline correction and data smoothing as necessary.
-
Expected Data and Interpretation:
The following table summarizes the expected characteristic absorption bands for this compound based on literature data for similar compounds.[8]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| S-H (thiol) | 2550 - 2600 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic, -CH₃) | 2850 - 2960 | Stretching |
| C=N (oxadiazole ring) | 1500 - 1620 | Stretching |
| C=C (aromatic ring) | 1450 - 1580 | Stretching |
| C-O (oxadiazole ring) | 1000 - 1200 | Stretching |
PART 2: Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol or acetonitrile, HPLC grade)
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum using EI at 70 eV.
-
Scan a mass range that includes the expected molecular weight of the compound (C₉H₈N₂OS, MW = 192.24 g/mol ).
-
Expected Data and Interpretation:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern will provide structural information. A plausible fragmentation pathway is illustrated below.
Sources
Application Notes & Protocols: A Computational Chemistry Workflow for the Investigation of 1,3,4-Oxadiazole Derivatives
Introduction: The Rising Prominence of 1,3,4-Oxadiazoles and the In Silico Imperative
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This five-membered heterocycle is often used as a bioisostere for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[5] As the exploration of this chemical space intensifies, traditional synthetic and screening methods face significant bottlenecks in terms of time, cost, and resources.
Computational chemistry provides a powerful, predictive framework to circumvent these challenges.[6][7] By simulating molecular behavior at the atomic level, we can rationally design novel derivatives, predict their biological activity, understand their mechanism of action, and evaluate their drug-likeness before a single molecule is synthesized. This in silico-first approach accelerates the discovery pipeline, enriches hit rates, and allows researchers to focus resources on the most promising candidates.
This guide presents an integrated, field-proven computational workflow for studying 1,3,4-oxadiazole derivatives. We will move sequentially through four key stages:
-
Quantum Chemical Calculations: To understand the intrinsic electronic properties and reactivity of the molecules.
-
Molecular Docking: To predict how these molecules bind to a specific biological target.
-
Molecular Dynamics Simulations: To assess the stability of the predicted protein-ligand complex over time.
-
ADMET Profiling: To evaluate the pharmacokinetic and toxicity properties of the candidate molecules.
Each section explains the causal logic behind the methodology and provides a detailed, self-validating protocol for immediate application.
Part 1: Foundational Insights with Quantum Chemical Calculations
Expertise & Experience: Why Start with Quantum Mechanics?
Before investigating how a molecule interacts with a biological system, we must first understand the molecule itself. Quantum mechanics (QM), particularly Density Functional Theory (DFT), is the gold standard for this purpose.[8][9] DFT calculations provide a highly accurate picture of a molecule's three-dimensional structure (geometry optimization) and its electronic landscape. This is not merely an academic exercise; the optimized geometry is a more realistic starting point for subsequent docking studies than a simple 2D-to-3D conversion. Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—reveals crucial information about the molecule's chemical reactivity and kinetic stability.[10][11][12] A smaller HOMO-LUMO energy gap, for instance, suggests higher reactivity.[12] This foundational knowledge is critical for interpreting subsequent biological activity predictions.
Protocol 1: DFT-Based Molecular Characterization
This protocol uses the Gaussian suite of programs as an example, though the principles are transferable to other QM software.
-
Molecule Construction:
-
Draw the 2D structure of your 1,3,4-oxadiazole derivative using a chemical drawing tool like ChemDraw or a molecular builder like GaussView.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to generate a reasonable 3D starting structure.
-
-
Input File Preparation for Gaussian:
-
Create a Gaussian input file (.gjf or .com).
-
Causality: The choice of functional and basis set is the most critical decision. For organic molecules like oxadiazoles, the B3LYP hybrid functional combined with the 6-311G(d,p) basis set offers a well-validated balance of accuracy and computational cost.[8][11]
-
Specify the calculation type: Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency analysis is a self-validation step; the absence of imaginary frequencies confirms the optimized structure is a true energy minimum.
-
Define the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlet state).
-
-
Execution & Analysis:
-
Run the calculation using Gaussian.
-
Validation: Open the output log file. Confirm that the optimization converged and that the frequency calculation shows "0 imaginary frequencies."
-
Extract the optimized 3D coordinates for use in subsequent docking studies.
-
Analyze the HOMO and LUMO energies to calculate the energy gap (ΔE = E_LUMO - E_HOMO).
-
Visualize the molecular electrostatic potential (MEP) map. This map highlights electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, which are key for predicting non-covalent interactions.
-
Data Presentation: Common Functionals and Basis Sets
| Method | Description | Typical Application for Oxadiazoles |
| B3LYP | Hybrid GGA functional. A widely used workhorse for organic molecules, offering excellent balance of speed and accuracy. | Geometry optimizations, electronic properties (HOMO/LUMO), vibrational frequencies.[11] |
| M06-2X | Hybrid meta-GGA functional. Often provides superior accuracy for non-covalent interactions. | Recommended for systems where dispersion forces are critical. Can be more computationally expensive. |
| 6-31G(d) | Pople-style basis set. A smaller, faster basis set suitable for initial optimizations or very large molecules. | Preliminary geometry scans or initial screening. |
| 6-311+G(d,p) | Pople-style basis set. A larger, more flexible set that includes diffuse functions (+) for better description of lone pairs and anions. | High-accuracy final energy calculations and detailed electronic property analysis. |
Visualization: DFT Workflow
Caption: A typical workflow for DFT calculations on a small molecule.
Part 2: Predicting Biological Interactions with Molecular Docking
Expertise & Experience: Why is Docking a Cornerstone of Drug Discovery?
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, our oxadiazole derivative) to a second (the receptor, typically a protein target).[13][14] Its primary purpose is to generate a hypothesis for how a molecule might exert its biological effect. By scoring how well the ligand fits into the target's binding site, we can rank a series of compounds and prioritize the most promising ones for synthesis.[1][15] The analysis of the resulting binding pose provides invaluable structural insights into the key interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—that stabilize the complex. This knowledge is fundamental for structure-activity relationship (SAR) studies and for optimizing lead compounds.
Protocol 2: Molecular Docking with AutoDock Vina
This protocol details a standard procedure using AutoDock Vina, a widely used and validated open-source docking program.[16][17][18]
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Causality: Crystal structures contain non-essential molecules (water, co-factors, co-crystallized ligands) that must be removed as they can interfere with the docking algorithm.
-
Using software like AutoDock Tools (ADT) or PyMOL, delete all water molecules and any original ligands from the binding site.[16][19]
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared receptor in the required .pdbqt format, which includes charge and atom type information.[16][20]
-
-
Ligand Preparation:
-
Start with the high-quality, optimized 3D structure of the 1,3,4-oxadiazole derivative obtained from the DFT calculation (Protocol 1).
-
Using ADT, assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds. The algorithm will explore different conformations of the ligand by rotating these bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
The grid box defines the 3D search space where Vina will attempt to place the ligand.
-
For site-specific docking , center the grid box on the known active site of the protein, typically defined by the position of the co-crystallized ligand you removed earlier. The box should be large enough to accommodate the entire ligand and allow for rotational and translational movement.[18][20]
-
For blind docking , the grid box is made large enough to encompass the entire protein surface. This is used when the binding site is unknown.[18]
-
-
Running AutoDock Vina:
-
Create a configuration text file (config.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter.
-
Causality: The exhaustiveness parameter controls the computational effort of the search. Higher values (e.g., 32) increase the probability of finding the true binding minimum but take longer. The default is 8.[17]
-
Execute Vina from the command line, referencing your configuration file.
-
-
Results Analysis & Validation:
-
Vina will output a log file with binding affinity scores (in kcal/mol) for the top predicted poses. More negative values indicate stronger predicted binding.
-
It will also generate a .pdbqt file containing the coordinates of these poses.
-
Validation: Load the receptor and the output ligand poses into a visualization software (e.g., PyMOL, Discovery Studio). Analyze the top-scoring pose. A credible result is one where the ligand forms chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing) within the active site. The absence of such interactions, even with a good score, should be viewed with skepticism.
-
Visualization: Molecular Docking Workflow
Caption: Workflow for predicting protein-ligand binding poses.
Part 3: Assessing Complex Stability with Molecular Dynamics Simulations
Expertise & Experience: Why Go Beyond Static Docking?
Molecular docking provides a valuable but static snapshot of a potential protein-ligand interaction. Biological systems, however, are dynamic. Atoms are in constant motion, and proteins can undergo conformational changes upon ligand binding. Molecular Dynamics (MD) simulations bridge this gap by simulating the movements of every atom in the system over time (from nanoseconds to microseconds).[21][22] For 1,3,4-oxadiazole research, running an MD simulation on the best-docked pose serves as a critical validation step.[15] It allows us to assess whether the predicted binding pose is stable in a more realistic, solvated environment and if the key interactions identified in docking are maintained over time.
Protocol 3: GROMACS MD Simulation of a Protein-Ligand Complex
This protocol outlines the key steps for a standard MD simulation using GROMACS, a powerful and widely used MD engine.[23][24]
-
System Preparation:
-
Start with the coordinates of the protein-ligand complex from the top-scoring, visually validated docking pose.
-
-
Topology Generation:
-
Causality: The MD engine needs a "force field" — a set of parameters that describes the potential energy of the system's particles.
-
Choose a standard protein force field (e.g., AMBER, CHARMM).
-
For the 1,3,4-oxadiazole ligand, a separate topology and parameter file must be generated, as it is not a standard residue. Use tools like the Antechamber suite or online servers to generate parameters compatible with the General Amber Force Field (GAFF). This is a crucial and often challenging step for novel small molecules.[25]
-
Combine the protein and ligand topologies into a single system topology file.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box) around the complex, ensuring a sufficient buffer distance (e.g., 1.0 nm) from the box edges.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.[26]
-
-
Energy Minimization & Equilibration:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries created during the setup.
-
NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Use position restraints on the protein and ligand to allow the water to equilibrate around them.
-
NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the system density to relax to the correct value. Continue with position restraints. These two equilibration steps ensure the system is stable before the production run.[26]
-
-
Production MD Run:
-
Remove the position restraints and run the simulation for the desired length of time (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis & Validation:
-
Validation: The primary validation metric is the Root Mean Square Deviation (RMSD). Calculate the RMSD of the protein backbone and the ligand over time, relative to the starting structure. A stable, converging RMSD plot for both indicates that the complex is not drifting or unfolding and that the ligand remains stably bound in the pocket. A large, fluctuating ligand RMSD suggests an unstable binding pose.
-
Analyze the persistence of key hydrogen bonds or other interactions identified during docking.
-
Data Presentation: Common Biomolecular Force Fields
| Force Field | Description | Typical Application |
| AMBER | Assisted Model Building with Energy Refinement. A family of widely used force fields. | Proteins, nucleic acids. Often paired with GAFF for small molecules. |
| CHARMM | Chemistry at HARvard Macromolecular Mechanics. Another very popular and well-validated force field family. | Proteins, lipids, nucleic acids. CGenFF is used for small molecules. |
| GROMOS | GROMOS (GROningen MOlecular Simulation). Developed specifically for use with the GROMACS package. | Biomolecular systems. |
| OPLS-AA | Optimized Potentials for Liquid Simulations (All-Atom). Known for good performance with liquid properties. | Proteins and organic liquids. |
Visualization: MD Simulation Workflow
Caption: A standard workflow for MD simulation of a protein-ligand complex.
Part 4: Evaluating Drug-Likeness with In Silico ADMET Prediction
Expertise & Experience: Why is a Potent Compound Not Always a Good Drug?
A molecule that binds tightly and stably to its target in simulation is a great lead, but it is far from being a drug. A successful drug must also possess favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity.[27] A compound that is not absorbed orally, cannot reach its target tissue, is rapidly metabolized, or is toxic will fail in clinical development, regardless of its potency.[28] In silico ADMET prediction allows us to evaluate these crucial pharmacokinetic and toxicological properties early in the discovery process, using only the chemical structure.[29][30] This helps to filter out candidates with a high probability of late-stage failure and allows for chemical modifications to improve the ADMET profile.
Protocol 4: ADMET Profiling Using a Web Server
This protocol uses SwissADME as an example, a popular, free, and user-friendly web server.[31]
-
Input Preparation:
-
Navigate to the SwissADME web server.
-
Prepare a list of your 1,3,4-oxadiazole derivatives. The easiest input format is a list of SMILES (Simplified Molecular-Input Line-Entry System) strings, which can be generated from any chemical drawing software.
-
-
Job Submission & Execution:
-
Paste the list of SMILES strings into the input box.
-
Click "Run" to start the calculation. The server typically returns results within minutes.
-
-
Results Interpretation & Validation:
-
The output provides a comprehensive table of calculated properties for each molecule.
-
Physicochemical Properties: Check properties like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
-
Lipinski's Rule of Five: This is a key filter for drug-likeness.[32] SwissADME will flag any violations (e.g., MW > 500, LogP > 5). A compound with zero violations is more likely to be orally bioavailable.
-
Pharmacokinetics: Examine predicted Gastrointestinal (GI) absorption (should be "High") and Blood-Brain Barrier (BBB) permeation (should be "No" for peripherally acting drugs).[32] Check for potential inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9), as inhibition can lead to adverse drug-drug interactions.
-
Drug-Likeness & Medicinal Chemistry: Look at the Bioavailability Score and alerts for undesirable chemical features (PAINS - Pan-Assay Interference Compounds).
-
Validation: The most effective way to use this data is comparatively. Rank your derivatives based on their overall ADMET profiles. A compound with a good docking score, stable MD simulation, and a clean ADMET profile (e.g., zero Lipinski violations, high GI absorption, no CYP inhibition) is a high-quality lead candidate worthy of synthetic effort.
-
Data Presentation: Key ADMET Parameters and Desirable Ranges
| Parameter | Description | Desirable Range for Oral Drugs |
| Molecular Weight (MW) | Mass of the molecule. | < 500 Da |
| LogP (Octanol/Water) | Measure of lipophilicity. | < 5 |
| H-Bond Donors | Number of N-H and O-H bonds. | < 5 |
| H-Bond Acceptors | Number of N and O atoms. | < 10 |
| GI Absorption | Predicted absorption from the gut. | High |
| BBB Permeant | Ability to cross the blood-brain barrier. | No (unless targeting the CNS) |
| CYP Inhibitor | Inhibition of key metabolic enzymes. | No |
| Bioavailability Score | Probability of having F > 10% in rats. | 0.55 or 0.56 |
Visualization: ADMET Filtering Funnel
Caption: Conceptual funnel for filtering compounds based on ADMET properties.
Conclusion: An Integrated Strategy for Accelerated Discovery
The computational methods outlined in this guide—DFT, molecular docking, MD simulations, and ADMET prediction—form a cohesive and powerful pipeline for the modern investigation of 1,3,4-oxadiazole derivatives. This workflow is not a rigid sequence but an iterative cycle. The insights gained from docking and MD can inform the design of new derivatives, which can then be re-evaluated starting from the DFT stage. By grounding our research in the fundamental physics of molecular interactions and the key pharmacokinetic principles of drug action, this in silico-first approach enables researchers to navigate the vast chemical space of 1,3,4-oxadiazoles with greater speed, efficiency, and confidence, ultimately accelerating the journey from promising scaffold to life-changing therapeutic.
References
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AutoDockVina Protein-Ligand Docking Guide. (n.d.). Scribd. Retrieved from [Link]
-
Tutorial: MD Simulation of small organic molecules using GROMACS. (2021, February 11). Bioinformatics Review. Retrieved from [Link]
-
Synthesis, anticholinesterase activity, molecular docking, and molecular dynamic simulation studies of 1,3,4-oxadiazole derivatives. (2022). PubMed. Retrieved from [Link]
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Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. (2018, November 15). PubMed. Retrieved from [Link]
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Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
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Protocol for Docking with AutoDock. (n.d.). Retrieved from [Link]
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In silico tools and software to predict ADMET of new drug candidates. (2022, January 1). Bohrium. Retrieved from [Link]
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Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022, November 1). PubMed. Retrieved from [Link]
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Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]
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Small molecules MD simulation using Gromacs. (2023, February 22). YouTube. Retrieved from [Link]
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2025, August 6). ResearchGate. Retrieved from [Link]
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Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022, July 19). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Synthesis of New 1,3,4-Oxadiazole Derivatives: Molecular Docking Simulation and Biological Activity Study Against Resistant. (n.d.). Central Asian Journal of Medical and Natural Science. Retrieved from [Link]
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In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved from [Link]
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Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved from [Link]
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Open access in silico tools to predict the ADMET profiling of drug candidates. (2020, July 31). PubMed. Retrieved from [Link]
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Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022, November 1). National Institutes of Health. Retrieved from [Link]
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Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). Retrieved from [Link]
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MD with GROMACS for SMALL molecules. (n.d.). Group of Characterization of Materials. GCM. Retrieved from [Link]
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MD with GROMACS for SMALL molecules. (n.d.). Group of Characterization of Materials. GCM. Retrieved from [Link]
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I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. Retrieved from [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved from [Link]
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Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023, November 10). CrystEngComm (RSC Publishing). Retrieved from [Link]
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GROMACS Tutorials. (n.d.). Retrieved from [Link]
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Docking and molecular dynamic simulations: study of 1, 3, 4-oxadiazole- chalcone hybrid derivatives to search new active anticancer agents. (2016, November 30). ThaiScience. Retrieved from [Link]
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Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]
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In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. (2022, September 30). Journal of Applied Pharmaceutical Research. Retrieved from [Link]
-
Heterocycles in Drugs and Drug Discovery. (2025, August 5). ResearchGate. Retrieved from [Link]
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Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022, November 1). MDPI. Retrieved from [Link]
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Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (n.d.). RSC Publishing. Retrieved from [Link]
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1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (2025, August 6). ResearchGate. Retrieved from [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). National Institutes of Health. Retrieved from [Link]
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In silico molecular screening and ADMET evaluation of 2,5-disubstituted-1,3,4-oxadiazole derivatives for anticancer potential. (2025, August 6). ResearchGate. Retrieved from [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
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(PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (n.d.). PubMed. Retrieved from [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (n.d.). OUCI. Retrieved from [Link]
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Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Retrieved from [Link]
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Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. (2025, November 25). National Institutes of Health. Retrieved from [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). OUCI. Retrieved from [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Welcome to the technical support guide for the synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions to help you optimize your reaction yield and product purity. This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world challenges encountered in synthetic chemistry.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of common problems and provide step-by-step protocols for resolution.
Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix this?
Answer: Low yield in this synthesis is a common issue that can typically be traced back to one of three stages: the quality of the starting hydrazide, the cyclization reaction conditions, or the final workup and purification.
Pillar 1: Purity of the Starting Hydrazide (2-Methylbenzohydrazide)
The entire synthesis hinges on the purity of your starting 2-methylbenzohydrazide. Impurities from its synthesis, such as unreacted starting materials or residual water, will interfere with the subsequent cyclization step.
-
Causality: The nucleophilicity of the hydrazide nitrogen is critical for the initial attack on carbon disulfide. Any acidic impurities can protonate the hydrazide, reducing its reactivity. Water can compete in reactions with carbon disulfide under basic conditions.
-
Validation & Solution:
-
Verify Purity: Before use, confirm the purity of your 2-methylbenzohydrazide via melting point determination and TLC analysis.
-
Recrystallization: If impurities are suspected, recrystallize the hydrazide from an appropriate solvent like ethanol or an ethanol-water mixture. Dry the purified hydrazide thoroughly under vacuum to remove all solvent and moisture.[1]
-
Pillar 2: Optimization of the Cyclization Reaction
The cyclization of the hydrazide with carbon disulfide is the core of the synthesis. Several parameters must be precisely controlled.[2][3][4]
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Causality: This reaction proceeds via a potassium dithiocarbazate intermediate. The formation of this salt and its subsequent intramolecular cyclization (with the elimination of H₂S) are sensitive to stoichiometry, temperature, and reaction time.[5][6][7] An incorrect base-to-hydrazide ratio can lead to incomplete salt formation, while excessive heat can cause decomposition.
-
Validation & Solution:
-
Stoichiometry Control: The molar ratio of reagents is critical. A common starting point is a hydrazide:CS₂:KOH ratio of 1:1.2:1.2. Using a slight excess of CS₂ and KOH ensures the complete conversion of the hydrazide.
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Temperature Management: The initial reaction of the hydrazide with CS₂ and KOH is exothermic and should be performed at a low temperature (0-5 °C) to ensure controlled formation of the dithiocarbazate salt.[8] After the initial mixing, the reaction is typically heated to reflux to drive the cyclization.
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Reaction Monitoring: Monitor the reaction's progress using TLC. The evolution of hydrogen sulfide gas (rotten egg smell) is a key indicator that cyclization is occurring. Continue reflux until the starting hydrazide spot disappears from the TLC plate.[9]
-
Pillar 3: Effective Workup and Purification
Significant product loss can occur during the isolation and purification stages.
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Causality: The product is precipitated by acidifying the reaction mixture. If the pH is too low, the product may become overly protonated and slightly more soluble. If the pH is not low enough, the precipitation will be incomplete. The choice of recrystallization solvent is also crucial for obtaining a pure product with minimal loss.
-
Validation & Solution:
-
Controlled Precipitation: After the reaction is complete, cool the mixture and pour it into cold water. Acidify slowly with a dilute acid (e.g., 10% HCl or acetic acid) while stirring, monitoring the pH. Adjust to a pH of approximately 5-6 for optimal precipitation.[10]
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Efficient Filtration: Cool the mixture in an ice bath to maximize precipitation before filtering the crude product. Wash the solid with cold water to remove inorganic salts.
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Solvent Selection for Recrystallization: Ethanol or an ethanol-water mixture is commonly used for recrystallizing 1,3,4-oxadiazole-2-thiols.[1][11] Perform small-scale solvent screening to find the ideal system that dissolves the compound when hot but gives maximum recovery upon cooling.
-
Optimized Protocol: Cyclization of 2-Methylbenzohydrazide
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1 eq. Hydrazide | Limiting Reagent |
| 1.2 eq. Carbon Disulfide (CS₂) | Drives reaction to completion. | |
| 1.2 eq. Potassium Hydroxide (KOH) | Ensures complete formation of the intermediate salt. | |
| Solvent | Absolute Ethanol | Good solubility for reactants and intermediate. |
| Temperature | 0-5 °C (initial mixing) | Controls exothermic reaction. |
| Reflux (typically ~78 °C) | Provides energy for cyclization and H₂S elimination. | |
| Reaction Time | 8-12 hours (reflux) | Ensure completion; monitor via TLC. |
| Workup | Acidification to pH 5-6 | Optimal pH for product precipitation. |
Question 2: My final product is discolored and shows multiple spots on TLC. How can I improve its purity?
Answer: Product impurity often stems from side reactions or incomplete reactions. The characteristic thiol group can also be prone to oxidation.
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Causality: A common impurity is the uncyclized potassium dithiocarbazate salt, which can contaminate the product if the reaction time is too short or the temperature is too low. Side reactions can also produce polymeric materials, especially under harsh basic conditions. Over time, the thiol group (-SH) can oxidize to form disulfide (-S-S-) bridges between two oxadiazole molecules, leading to discoloration and additional spots on TLC.
-
Validation & Solution:
-
Ensure Complete Cyclization: As mentioned, monitor the reaction to completion via TLC to ensure all the intermediate salt has been converted. The cessation of H₂S evolution is another good, albeit qualitative, indicator.[12]
-
Activated Charcoal Treatment: During recrystallization, if the hot solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. Heat for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Storage Conditions: Store the final, dried product in a cool, dark place under an inert atmosphere (like nitrogen or argon) to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of the 1,3,4-oxadiazole-2-thiol ring?
A: The reaction is a well-established cyclization process.[3][5]
-
Nucleophilic Attack: The terminal nitrogen of the 2-methylbenzohydrazide acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide in the presence of a base (KOH).
-
Salt Formation: This forms a potassium dithiocarbazate salt intermediate.
-
Intramolecular Cyclization: Upon heating, the oxygen of the hydrazide performs an intramolecular nucleophilic attack on the thione carbon.
-
Dehydration & Elimination: This is followed by dehydration and the elimination of hydrogen sulfide (H₂S) to form the stable 1,3,4-oxadiazole ring.
-
Protonation: The final acidification step protonates the thiol group to yield the final product.
Q2: Can I use a different base instead of potassium hydroxide (KOH)?
A: Yes, other bases like sodium hydroxide (NaOH) can be used.[10] However, KOH is most commonly cited and is often preferred because potassium salts of the dithiocarbazate intermediate can have better solubility and handling characteristics in the ethanolic reaction medium compared to their sodium counterparts. The key is to use a strong base to deprotonate the hydrazide and facilitate the initial reaction with CS₂.
Q3: My product exists as both thiol and thione tautomers. How does this affect my experiment and characterization?
A: This is an excellent observation. 5-substituted-1,3,4-oxadiazole-2-thiols exhibit thiol-thione tautomerism.[2][13] In the solid state, the thione form (where the proton is on a ring nitrogen and there is a C=S double bond) often predominates. In solution, an equilibrium exists between the two forms.
-
Experimental Impact: This generally does not affect the reaction yield, as the equilibrium is part of the inherent nature of the molecule.
-
Characterization Impact:
-
FTIR: You may observe a C=S stretch (around 1250-1100 cm⁻¹) characteristic of the thione form and may not see a prominent S-H stretch (around 2600-2550 cm⁻¹), which is often weak.[1][6]
-
¹H NMR: In solution (like DMSO-d₆), you might see a broad singlet at a high chemical shift (δ 13-15 ppm) corresponding to the N-H proton of the thione form or the S-H proton of the thiol form.[1][9] The position can be concentration and solvent-dependent.
-
Visualized Workflows
Overall Synthesis Workflow
The diagram below outlines the complete synthetic pathway from the starting material, 2-methylbenzoic acid, to the final purified product.
Caption: Decision tree for troubleshooting low synthesis yield.
References
-
The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide. Journal of the American Chemical Society. [Link]
-
Synthesis of some new substituted (α٫α-diphenyl –α-hydroxymethyl )-1,3,4-oxadiazoles as possible biological activities. Iraqi National Journal of Chemistry. [Link]
-
Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link]
-
Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. ResearchGate. [Link]
-
The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide. ACS Publications. [Link]
-
Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5- c ]pyrazole. RSC Publishing. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]
-
5-Furan-2ylo[5][14][15]xadiazole-2-thiol, 5-Furan-2yl-4H [5][6][15]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses. [Link]
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The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. International Conference on Science, Engineering and Technology. [Link]
-
(Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI. [Link]
-
Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Center for Biotechnology Information. [Link]
- Preparation and application of benzoyl hydrazine derivative.
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
-
Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]
-
Synthesis, Evaluation and Characterization of Some 5-Substituted-1,3,4-Oxadiazole-2-Thioesters as Antifungal Agents. ResearchGate. [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate. National Center for Biotechnology Information. [Link]
-
Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]
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Technical Support Center: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols
Welcome to the technical support resource for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this important synthetic transformation.
The synthesis of the 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone reaction for generating intermediates with broad pharmacological potential, including antifungal, antibacterial, and anti-inflammatory activities.[1] The most prevalent and robust method involves the cyclization of an acylhydrazide with carbon disulfide (CS₂) in a basic medium, typically an alcoholic solution of potassium hydroxide (KOH), followed by an acidic workup.[2][3] While straightforward in principle, this reaction is fraught with nuances that can significantly impact yield and purity. This guide provides a systematic approach to diagnosing and resolving these issues.
General Synthetic Workflow
The multi-step synthesis begins with a carboxylic acid, which is converted to its corresponding acylhydrazide. This key intermediate then undergoes cyclization with carbon disulfide to form the target 1,3,4-oxadiazole-2-thiol.
Caption: General workflow for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My reaction yields are consistently low or I'm getting no product at all. What are the likely causes?
Answer: Low or zero yield is the most common issue and can stem from several factors, primarily related to reagent quality, reaction conditions, or the stability of the key intermediate.
-
Cause A: Poor Quality or Impure Acylhydrazide: The purity of the acylhydrazide starting material is critical. If it was synthesized from the corresponding ester and hydrazine hydrate, residual ester or unreacted hydrazine can lead to side reactions or inhibit the desired pathway.
-
Cause B: Ineffective Intermediate Formation: The first step of the cyclization is the formation of a potassium dithiocarbazinate salt from the acylhydrazide, CS₂, and KOH.[4] This reaction is sensitive to stoichiometry and temperature.
-
Solution 1 (Stoichiometry): Ensure precise molar equivalents. A common ratio is approximately 1 equivalent of hydrazide, 1 equivalent of CS₂, and 1 equivalent of KOH.[1] An excess of CS₂ is sometimes used to drive the reaction, but a large excess can be detrimental.
-
Solution 2 (Temperature Control): The reaction is typically performed at room temperature or under reflux.[1] However, the dithiocarbazinate intermediate can be heat-sensitive. If refluxing, ensure the temperature is not excessively high and the time is monitored. For sensitive substrates, running the reaction at a lower temperature for a longer duration may improve the yield.
-
-
Cause C: Degradation of Carbon Disulfide: Carbon disulfide is volatile and can degrade over time.
-
Solution: Use a fresh bottle of CS₂ or distill older stock before use. Ensure the reaction flask is well-sealed to prevent the evaporation of CS₂.
-
Question 2: I am having trouble isolating the intermediate potassium dithiocarbazinate salt. It remains dissolved or forms an oil.
Answer: The potassium dithiocarbazinate salt is the key intermediate that cyclizes upon acidification.[5] Failure to isolate it properly can prevent the reaction from proceeding.
-
Cause A: Solvent Choice: The solubility of the potassium salt is highly dependent on the solvent system. While ethanol is common, its polarity might be too high for some substrates, keeping the salt in solution.
-
Solution: If the salt does not precipitate from ethanol, try reducing the reaction volume by partial evaporation under reduced pressure. Alternatively, adding a less polar co-solvent like diethyl ether after the initial reaction period can sometimes induce precipitation.
-
-
Cause B: Insufficient Reaction Time: The formation of the salt may not be complete.
Question 3: After acidification, my product is an oily substance and fails to solidify. How can I purify it?
Answer: Oily products are often indicative of impurities or residual solvent. The goal is to induce crystallization or use an alternative purification method.
-
Cause A: Impurities: The presence of unreacted starting materials or side products can act as a eutectic contaminant, preventing your product from crystallizing.
-
Solution 1 (Trituration): Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether, or cold water). Vigorously stir or sonicate the mixture. This can wash away impurities and often induces precipitation of the solid product.
-
Solution 2 (Extraction): Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Attempt trituration again on the purified oil.
-
Solution 3 (Chromatography): If all else fails, column chromatography is a reliable method for purification.[7] Use a silica gel stationary phase with an appropriate mobile phase, typically a gradient of ethyl acetate in petroleum ether or hexane.
-
-
Cause B: Incomplete Acidification: If the pH is not sufficiently acidic, the product may remain partially in its salt form, which can be oily or highly soluble.
-
Solution: Ensure the reaction mixture is distinctly acidic (pH 1-2) by testing with litmus or pH paper. Add the acid (e.g., concentrated HCl or H₂SO₄) dropwise and with vigorous stirring, preferably in an ice bath to control any exotherm.
-
Question 4: My spectral data suggests the presence of side products. What are the common side reactions?
Answer: The primary side reaction involves the decomposition of the dithiocarbazinate intermediate or alternative reaction pathways of the acylhydrazide.
-
Potential Side Product: Formation of thiourea derivatives or decomposition back to the starting hydrazide can occur, especially if the cyclization step is inefficient.
-
Solution: The key is to ensure rapid and efficient cyclization once the intermediate salt is formed. This is achieved by careful and complete acidification.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions, although this is not always necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of potassium hydroxide (KOH) in this synthesis? A: KOH acts as a base to facilitate the formation of the key dithiocarbazinate intermediate. It deprotonates the terminal nitrogen of the acylhydrazide, creating a more potent nucleophile that readily attacks the electrophilic carbon of carbon disulfide.[3]
Q2: Why is the final acidification step necessary for ring closure? A: The reaction between the acylhydrazide and CS₂ in a basic medium forms an open-chain potassium dithiocarbazinate salt.[4] Acidification serves two purposes: first, it protonates the intermediate, and second, it catalyzes the intramolecular cyclization via dehydration (loss of H₂S is a possibility in some mechanisms, but loss of water from the tautomeric form is more commonly accepted) to form the stable 5-membered 1,3,4-oxadiazole ring.[2] This step also typically causes the final product to precipitate from the aqueous solution.
Q3: Are there "greener" or more efficient methods available for this synthesis? A: Yes, modern synthetic methods aim to reduce solvent use and reaction times. An ultrasound-assisted, low-solvent protocol has been developed that can produce 5-substituted 1,3,4-oxadiazole-2-thiols in good to excellent yields without the need for acidic or basic catalysts, using only a few drops of DMF as the solvent.[8] This method significantly reduces waste and energy consumption.
Q4: How do I definitively characterize the final product and account for tautomerism? A: 5-substituted-1,3,4-oxadiazole-2-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms.[9][10] This must be considered during characterization.
-
FTIR Spectroscopy: Look for a characteristic S-H stretch (around 2550-2600 cm⁻¹) for the thiol form and a C=S stretch (around 1300-1100 cm⁻¹) for the thione form. You may also see N-H stretching (around 3100-3300 cm⁻¹) from the thione tautomer.[1]
-
¹H NMR Spectroscopy: In DMSO-d₆, the thiol proton (-SH) often appears as a broad singlet at a very downfield chemical shift, sometimes as low as 13-15 ppm.[1] The N-H proton of the thione form will also be present.
-
¹³C NMR Spectroscopy: The C-2 carbon of the oxadiazole ring will show a distinct chemical shift. In the thione form (C=S), this carbon is highly deshielded and can appear around 175-180 ppm.[1]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the overall composition.[1]
Standard Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
This protocol is adapted from established literature procedures and serves as a reliable starting point.[1]
Step 1: Synthesis of 4-Nitrobenzoic Acid Hydrazide
-
To a solution of methyl-4-nitrobenzoate (1 eq.) in absolute ethanol, add hydrazine hydrate (80%, ~3 eq.).
-
Reflux the mixture for approximately 8 hours, monitoring the reaction progress by TLC (e.g., ethyl acetate:petroleum ether, 1:2).
-
After completion, distill off the excess hydrazine and solvent under reduced pressure.
-
Collect the resulting solid, wash with cold water, and recrystallize from 30% aqueous ethanol to yield pure 4-nitrobenzoic acid hydrazide.
Step 2: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
-
Dissolve 4-nitrobenzoic hydrazide (1 eq.) in absolute ethanol in a round-bottom flask.
-
Add carbon disulfide (~0.9 eq.) to the solution.
-
Add a solution of potassium hydroxide (~0.5 eq.) in a small amount of water dropwise.
-
Reflux the reaction mixture for approximately 6 hours. Monitor progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice.
-
Acidify the mixture to pH 1-2 with concentrated hydrochloric acid (HCl), stirring vigorously.
-
The yellow solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.
| Reagent/Parameter | Step 1 (Hydrazide Synthesis) | Step 2 (Oxadiazole Synthesis) |
| Starting Material | Methyl-4-nitrobenzoate | 4-Nitrobenzoic hydrazide |
| Key Reagents | Hydrazine hydrate (80%) | Carbon disulfide, Potassium hydroxide, HCl |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) |
| Reaction Time | ~8 hours | ~6 hours |
| Work-up | Distillation, Recrystallization | Acidification, Filtration, Recrystallization |
| Typical Yield | >85% | 70-85% |
Representative Characterization Data
for 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol[1]
| Technique | Observed Data |
| FTIR (KBr, cm⁻¹) | 2570 (S-H), 1580 (C=C, aromatic), 1538 (C=N), 1009 (C-O-C) |
| ¹H NMR (DMSO-d₆, ppm) | 15.0 (s, 1H, SH), 8.37-8.38 (d, 2H, Ar-H), 8.10-8.12 (d, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, ppm) | 178.2 (C=S, thione C-2), 159.4 (C-5), 149.6, 128.0, 127.9, 125.0 (Aromatic C) |
| Appearance | Yellow solid |
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
-
Synthesis and Screening of New[2][9][11]Oxadiazole,[2][9][12]Triazole, and[2][9][12]Triazolo - American Chemical Society. (2021, January 7). ACS Publications.
- Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Au.edu.pk.
- Synthesis and Characterization of Some New 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives Based on 3,4,5,6 Tetrachlorophthalimide. (2024, January 26). Iraqi Journal of Science.
- Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014, May 29).
- 5-Aryl-1,3,4-oxadiazole-2-thiols obtained by reaction of acylhydrazide with carbon disulfide. (n.d.).
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
Jesús, A., & Insuasty, B. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(10), 12148-12213. [Link]
-
Gholap, A. R., & Gill, C. H. (2021). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Molecular Diversity, 25(4), 2367-2378. [Link]
- Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. (2020, March).
- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (n.d.).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.).
- Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016, September 2). Asian Journal of Chemistry.
- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (n.d.).
-
5-Furan-2yl[2][9][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][9][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). MDPI.
- Synthesis, Evaluation and Characterization of Some 5-Substituted-1,3,4-Oxadiazole-2-Thioesters as Antifungal Agents. (n.d.).
- Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. (n.d.). PubMed.
- Synthesis of Potassium (1,1-Dioxothiolan-3-yl)
- The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.).
- Synthesis of potassium dithiocarbamate salts of formamidines... (n.d.).
- Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (n.d.).
-
Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. (2021). Molecules, 26(11), 3195. [Link]
Sources
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- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Crude 5-Aryl-1,3,4-Oxadiazole-2-thiols
Welcome to the technical support center for the purification of 5-aryl-1,3,4-oxadiazole-2-thiol products. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges encountered in the laboratory.
Introduction
The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols, a class of heterocyclic compounds with significant biological activities, often yields crude products containing unreacted starting materials, intermediates, and byproducts.[1][2] Effective purification is paramount to obtaining compounds of the desired purity for subsequent biological evaluation or structural characterization. This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your crude 5-aryl-1,3,4-oxadiazole-2-thiol products.
Problem 1: My crude product is an oily residue and fails to solidify or "oils out" during recrystallization.
Root Cause Analysis: "Oiling out" during recrystallization is a common issue, particularly when the crude product contains significant impurities that depress the melting point or when the solution is supersaturated and cooled too rapidly.[3] The presence of residual solvents from the reaction workup can also contribute to this problem.
Solutions:
-
Slow Down Cooling: After dissolving your crude product in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling often leads to the separation of a supersaturated liquid phase (the oil) instead of well-defined crystals.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites, which can induce crystallization.[3]
-
Seed Crystals: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for crystal growth.[3]
-
Solvent System Re-evaluation: The chosen recrystallization solvent may not be optimal. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvents or solvent mixtures. For 5-aryl-1,3,4-oxadiazole-2-thiols, ethanol, aqueous ethanol, and mixtures of ethanol and dioxane have been successfully used.[1][4]
-
Pre-purification Step: If the crude product is heavily contaminated, a preliminary purification step may be necessary before attempting recrystallization. A quick filtration through a short plug of silica gel can remove baseline impurities.[3]
Problem 2: My TLC analysis shows multiple spots even after purification by column chromatography.
Root Cause Analysis: The appearance of multiple spots on a TLC plate post-purification can be due to several factors: co-elution of impurities with the product, on-column degradation of the product, or the presence of tautomers. The thiol-thione tautomerism is a known characteristic of this class of compounds.[5][6]
Solutions:
-
Optimize Your Mobile Phase: A single solvent system may not be sufficient to resolve closely eluting impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.[3] Common mobile phases for oxadiazole derivatives include mixtures of hexane/ethyl acetate or petroleum ether/ethyl acetate.[7]
-
Consider Tautomerism: The 5-aryl-1,3,4-oxadiazole-2-thiol core can exist in equilibrium between the thiol and thione forms.[5][6] These tautomers may have different polarities and can appear as separate spots on a TLC plate. To confirm this, you can try running the TLC in a solvent system containing a small amount of acid or base, which can sometimes interconvert the tautomers and result in a single spot.
-
Check for On-Column Degradation: Silica gel is acidic and can cause the degradation of sensitive compounds.[7] To test for this, dissolve a small amount of your crude product in the chromatography eluent, spot it on a TLC plate, and let it sit for an hour before developing. If new spots appear, on-column degradation is likely.
-
Deactivate Silica Gel: To mitigate degradation, you can use silica gel that has been treated with a base like triethylamine (typically 0.1-1% in the mobile phase).[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[3] For very polar compounds, reversed-phase chromatography on a C18 column might be a better option.[3][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-aryl-1,3,4-oxadiazole-2-thiol synthesis?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of an aryl hydrazide with carbon disulfide in a basic medium.[5][8] Potential impurities include:
-
Unreacted Aryl Hydrazide: This is a common starting material impurity.
-
Potassium Dithiocarbazinate Salt: This is an intermediate in the reaction and may persist if the reaction does not go to completion or if the final acidification step is incomplete.
-
Byproducts from Side Reactions: Depending on the reaction conditions, various side reactions can occur.
Q2: What is a good general-purpose method for purifying these compounds?
A2: For many 5-aryl-1,3,4-oxadiazole-2-thiols, recrystallization is a highly effective and straightforward purification technique.[1] Ethanol or aqueous ethanol are frequently reported as suitable solvents.[1][9] If recrystallization fails to yield a pure product, silica gel column chromatography is the next logical step.[7][10]
Q3: My compound appears to be air-sensitive and I'm concerned about disulfide bond formation. What precautions should I take?
A3: While thiols can be susceptible to oxidation to disulfides, this is often less of a concern with heterocyclic thiols due to their electronic properties. However, if you suspect oxidation is occurring, you can take the following precautions:
-
Work under an Inert Atmosphere: While not always necessary, performing purification steps under nitrogen or argon can minimize exposure to oxygen.
-
Use Degassed Solvents: Solvents can be degassed by bubbling an inert gas through them or by several freeze-pump-thaw cycles.
-
Acidic Conditions: Thiols are generally more stable to oxidation under acidic conditions.[11] Using a slightly acidic mobile phase during chromatography or adding a trace of acid to your recrystallization solvent may help.
Q4: Can I use an acid-base extraction to purify my product?
A4: Yes, an acid-base extraction can be a useful technique, especially for removing neutral or basic impurities. The thiol proton on the 5-aryl-1,3,4-oxadiazole-2-thiol is acidic and will be deprotonated by a moderately strong base.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base solution (e.g., 1M sodium carbonate). The deprotonated product will move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3. The protonated product will precipitate out of the solution.[1]
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Dry the purified product thoroughly.
Data Presentation
Table 1: Recommended Solvents for Purification of 5-Aryl-1,3,4-Oxadiazole-2-thiols
| Purification Technique | Solvent/Solvent System | Application Notes |
| Recrystallization | Ethanol | A good starting point for many derivatives.[1] |
| Recrystallization | Aqueous Ethanol (e.g., 30-60%) | Useful for increasing crystal yield.[1][9] |
| Recrystallization | Ethanol-Dioxane Mixture | Effective for less soluble compounds.[4] |
| Column Chromatography | Hexane/Ethyl Acetate | A versatile mobile phase for a range of polarities.[7] |
| Column Chromatography | Petroleum Ether/Ethyl Acetate | An alternative non-polar/polar solvent system.[7] |
| Column Chromatography | Dichloromethane/Methanol | For more polar oxadiazole derivatives.[7] |
Visualizations
Workflow for Selecting a Purification Strategy
Caption: Decision tree for purification strategy selection.
References
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Marmara Pharmaceutical Journal. [Link]
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]
-
5-Furan-2yl[1][4][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
-
Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2025). ResearchGate. [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmaceutical Research. [Link]
-
Purification of thiols. (2025). Chemistry Stack Exchange. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2025). ResearchGate. [Link]
-
Liquid chromatographic determination of low molecular weight alkylthiols in air via derivation with 7-chloro-4-nitro-2,1,3-benzoxadiazole. (1985). OSTI.GOV. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Organic Communications. [Link]
-
Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). ResearchGate. [Link]
-
How would you purify air-sensitive materials (thiols) using column chromatography? (2013). Reddit. [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). RSC Publishing. [Link]
-
How To: Work with Thiols. University of Rochester Department of Chemistry. [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ACG Publications. [Link]
-
Selective purification of the thiol peptides of myosin. PubMed. [Link]
Sources
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- 5. jchemrev.com [jchemrev.com]
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- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. asianpubs.org [asianpubs.org]
Optimizing reaction conditions for the cyclization of acylhydrazides to oxadiazoles.
Welcome to the Technical Support Center for oxadiazole synthesis. As a Senior Application Scientist, my goal is to provide you with practical, field-tested guidance to navigate the complexities of synthesizing 1,3,4-oxadiazoles from acylhydrazides. This guide is structured to address the common hurdles and questions that arise during experimental work, moving from general inquiries to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common high-level questions regarding the cyclization of acylhydrazides.
Q1: What are the primary synthetic routes to form 1,3,4-oxadiazoles from acylhydrazides?
There are two predominant pathways for this transformation:
-
Dehydrative Cyclization of 1,2-Diacylhydrazines: This is a classic and widely used method. It involves the reaction of an acylhydrazide with a carboxylic acid or its derivative (like an acid chloride) to form a 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent to form the oxadiazole ring. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and modern reagents like propylphosphonic anhydride (T3P®).[1][2][3]
-
Oxidative Cyclization of N-Acylhydrazones: In this approach, an acylhydrazide is first condensed with an aldehyde to form an N-acylhydrazone. This intermediate is then subjected to an oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole.[4] A variety of oxidizing agents can be employed, including iodine (I₂), lead dioxide (PbO₂), and Chloramine-T.[2][5][6] Electrochemical methods have also emerged as a mild and efficient alternative.[7][8]
Q2: What is the general mechanism for the dehydrative cyclization pathway?
The mechanism involves two key stages. First, the nucleophilic nitrogen of the acylhydrazide attacks the carbonyl carbon of a carboxylic acid (or its activated form) to generate a 1,2-diacylhydrazine. Second, under the action of a dehydrating agent, one of the amide oxygens is protonated (or activated), making it a good leaving group (water). The neighboring nitrogen's lone pair then attacks the carbonyl carbon, leading to a 5-membered ring closure and subsequent aromatization to the stable 1,3,4-oxadiazole ring.
Caption: Troubleshooting logic for low oxadiazole yield.
-
Cause A: Ineffective Cyclization Agent
-
The Problem: Dehydrating agents are often hygroscopic and lose activity over time. Oxidizing agents can also degrade.
-
The Expertise: Phosphorus-based reagents like POCl₃ and PPA work by activating the amide carbonyl, but they generate corrosive and difficult-to-remove byproducts. Newer reagents often offer milder conditions and cleaner reactions. For instance, SO₂F₂ has been shown to be a simple and practical cyclization reagent for 1,2-diacylhydrazines, working under metal-free conditions. [9] * Solution:
-
Use a freshly opened bottle of the dehydrating agent or purify/distill it before use.
-
Consider switching to a modern, milder reagent that is more tolerant of various functional groups.
-
If using an oxidative pathway, ensure your oxidant has not decomposed.
-
-
| Cyclization Agent | Typical Conditions | Advantages | Disadvantages & Common Issues |
| POCl₃ | Reflux, neat or in a high-boiling solvent | Inexpensive, powerful | Harsh conditions, acidic byproducts, limited functional group tolerance. [5][10] |
| SOCl₂ | Reflux | Inexpensive, effective | Generates HCl and SO₂, requires good ventilation, harsh conditions. [3] |
| T3P® | 50-120 °C, in solvents like EtOAc, MeCN | Mild, high yielding, byproducts are water-soluble | More expensive than classical reagents. [2] |
| Iodine (I₂) / K₂CO₃ | Room Temp to 80 °C, in DMSO or MeCN | Metal-free, mild conditions, scalable | Stoichiometric amounts of iodine are often required. [11] |
| Electrochemical | Room Temp, undivided cell, Pt electrodes | Mild, avoids stoichiometric oxidants, sustainable | Requires specialized equipment (potentiostat). [7][8] |
-
Cause B: Suboptimal Reaction Conditions
-
The Problem: The reaction may be kinetically slow at low temperatures, while high temperatures can cause degradation of starting materials or the desired product.
-
The Expertise: Many cyclodehydration reactions require heat to overcome the activation energy for ring closure. [4]However, sensitive functional groups may not be stable. Microwave irradiation is an excellent technique to overcome this, as it can rapidly heat the reaction mixture to the target temperature, often reducing reaction times from hours to minutes and improving yields. [6][12] * Solution:
-
Gradually increase the reaction temperature in 10-20 °C increments and monitor by TLC or LCMS.
-
If thermal degradation is suspected, switch to a more active, lower-temperature reagent.
-
If available, explore microwave-assisted synthesis. [12] 4. For dehydrative methods, ensure you are using an anhydrous solvent, as water will quench the reagent.
-
-
Q2: I'm getting a mixture of products or significant side products. How can I improve selectivity?
-
Problem A: Isolation of 1,2-Diacylhydrazine Intermediate
-
The Cause: This indicates incomplete cyclization. The 1,2-diacylhydrazine has formed but the conditions are not sufficient to drive the final, often rate-limiting, dehydration step.
-
The Solution: Increase the temperature, extend the reaction time, or add a more potent dehydrating agent to push the equilibrium toward the cyclized product.
-
-
Problem B: Competing Formation of 1,3,4-Thiadiazoles
-
The Cause: This occurs when using reagents that can act as both a dehydrating and sulfur-donating agent, such as Lawesson's reagent, or when starting from acylthiosemicarbazides. [13]The cyclization can proceed through either oxygen or sulfur.
-
The Solution: To favor oxadiazole formation from an acylthiosemicarbazide, specific reagents are needed. Using o-iodoxybenzoic acid (IBX) or a combination of tosyl chloride and pyridine has been shown to selectively promote cyclization to the 2-amino-1,3,4-oxadiazole. [11][14]
-
-
Problem C: Degradation
-
The Cause: Your starting materials or product may be unstable under the reaction conditions, particularly with strong acids (from POCl₃ or SOCl₂) or high heat.
-
The Solution: A milder, non-dehydrative approach could be beneficial. A novel method involves coupling acyl hydrazides with α-bromo nitroalkanes, which proceeds under mild, semiaqueous conditions and avoids a 1,2-diacyl hydrazine intermediate altogether, thus preventing related side reactions. [15][16]
-
Validated Experimental Protocol
One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Carboxylic Acid and Acylhydrazide using POCl₃
This protocol is a robust, classical method suitable for many common substrates.
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (10 mmol, 1.0 equiv) and the acylhydrazide (10 mmol, 1.0 equiv).
-
Reagent Addition: Place the flask in an ice bath. Slowly and carefully add phosphorus oxychloride (POCl₃) (30 mmol, 3.0 equiv) dropwise via a syringe. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 80-110 °C, depending on the substrates) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto 100 g of crushed ice in a beaker. Caution: This is a highly exothermic quenching process.
-
Stir the mixture until all the ice has melted. The crude product often precipitates as a solid.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (NaOH) until the pH is ~7-8.
-
-
Isolation & Purification:
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Scholar.
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (n.d.). PubMed Central. Retrieved from [Link]
-
Patel, K. D., Prajapati, S. M., Panchal, S. N., & Patel, H. D. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. Retrieved from [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science. Retrieved from [Link]
-
An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. (n.d.). PubMed Central. Retrieved from [Link]
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Google Scholar.
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). ResearchGate. Retrieved from [Link]
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Scholar.
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2020). Nature. Retrieved from [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). LinkedIn. Retrieved from [Link]
-
Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. (2022). ACS Omega. Retrieved from [Link]
-
Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles. (2013). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditionsa. (n.d.). ResearchGate. Retrieved from [Link]
-
Outline of key bond-forming steps for oxadiazole synthesis from acyl... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of 1,3,4-oxadiazole heterocycles.
Technical Support Center: Synthesis of 1,3,4-Oxadiazole Heterocycles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,3,4-oxadiazole heterocycles. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of these valuable scaffolds. The 1,3,4-oxadiazole moiety is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5]
This guide provides in-depth, field-proven insights in a question-and-answer format to address common challenges encountered during synthesis, helping you optimize your reaction outcomes, improve yields, and ensure product purity.
Core Synthetic Pathway: An Overview
The most common and versatile method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine intermediates.[6] This pathway offers a straightforward approach to a wide variety of derivatives. The general workflow is depicted below.
Caption: General synthesis of 1,3,4-oxadiazoles via a 1,2-diacylhydrazine intermediate.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 1,3,4-oxadiazoles.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
A1: Low to no yield is a frequent problem that typically points to one of three areas: the starting materials, the dehydrating agent, or the reaction conditions.
-
Causality - The Dehydrating Agent: The cyclodehydration of the 1,2-diacylhydrazine intermediate is the critical step and is entirely dependent on the efficacy of the dehydrating agent.[7]
-
Troubleshooting:
-
Agent Reactivity: Ensure your dehydrating agent is fresh and active. Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and sensitive to moisture. Using an old bottle that has been opened multiple times is a common cause of failure.
-
Choice of Agent: The choice of reagent is critical and substrate-dependent. For substrates sensitive to harsh acidic conditions, aggressive reagents like POCl₃ or polyphosphoric acid (PPA) can cause decomposition.[6][8] Consider milder alternatives like the Burgess reagent or Deoxo-Fluor.[7][9] Recently, SO₂F₂ has been reported as a practical and mild cyclization reagent.[10][11]
-
Stoichiometry: Ensure you are using the correct stoichiometry. While some protocols use catalytic amounts, many dehydrating agents are used in excess (3-5 equivalents), especially if the reaction is run neat.[12]
-
-
-
Causality - Reaction Conditions: Temperature and reaction time are pivotal. Insufficient heat may prevent the reaction from reaching the activation energy required for cyclization, while excessive heat can lead to decomposition and side product formation.
-
Troubleshooting:
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the heat. Many protocols call for refluxing in a suitable solvent or heating to 80-120 °C.[12]
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating that minimizes side product formation.[13][14]
-
-
-
Causality - Starting Material Integrity: The purity of the 1,2-diacylhydrazine intermediate is crucial. Impurities can inhibit the reaction or lead to a complex mixture of byproducts.
-
Troubleshooting:
-
Purify the Intermediate: If you are performing a two-step synthesis, ensure the 1,2-diacylhydrazine is purified (e.g., by recrystallization) and thoroughly dried before the cyclization step.
-
Confirm Structure: Verify the structure of your intermediate using ¹H NMR or IR spectroscopy before proceeding.
-
-
Q2: My reaction is messy, and I'm struggling to purify the final product. How can I improve purity?
A2: Purification challenges usually stem from incomplete reactions, side product formation, or difficult-to-remove reagent byproducts.
-
Causality - Side Reactions: The high temperatures and strong dehydrating agents used can promote side reactions. For example, using triphenylphosphine-based reagents (like in an Appel-type reaction) will produce triphenylphosphine oxide, which can be very difficult to remove via standard column chromatography.[15]
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction closely using Thin-Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion, which can lead to decomposition.
-
Alternative Reagents: If byproducts are the issue, switch to a reagent system that produces more easily removable byproducts. For example, using SOCl₂ as a dehydrating agent yields gaseous byproducts (SO₂ and HCl) that are easily removed.
-
Purification Method: Recrystallization is often a more effective method than column chromatography for removing closely-eluting impurities and achieving high purity for crystalline products. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane).
-
-
-
Causality - Incomplete Conversion: Unreacted 1,2-diacylhydrazine is a common impurity. Due to its polarity, it can streak on silica gel columns and co-elute with the product.
-
Troubleshooting:
-
Drive the Reaction to Completion: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature slightly, while carefully monitoring with TLC.
-
Aqueous Wash: During workup, washing the organic layer with a dilute base (like NaHCO₃ solution) can help remove unreacted acidic starting materials or acidic byproducts.
-
-
Q3: How do I know if my 1,3,4-oxadiazole has successfully formed?
A3: Successful formation of the 1,3,4-oxadiazole ring can be confirmed by a combination of spectroscopic methods.[6][16][17]
-
¹H NMR Spectroscopy: The most telling sign is the disappearance of the two N-H protons of the 1,2-diacylhydrazine intermediate. These are typically broad singlets found downfield. The aromatic and aliphatic protons of your R¹ and R² groups should remain, though their chemical shifts may change slightly due to the new electronic environment.[18]
-
IR Spectroscopy: Look for the disappearance of the N-H stretching bands (usually around 3200-3300 cm⁻¹) and the amide C=O stretch from the diacylhydrazine. Key peaks confirming the oxadiazole ring include a C=N stretch (around 1600-1650 cm⁻¹) and a C-O-C stretch (around 1000-1250 cm⁻¹).[16][18]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target 2,5-disubstituted 1,3,4-oxadiazole. This provides definitive confirmation of the successful cyclodehydration (loss of a water molecule).[17]
Data & Reagent Guide
Table 1: Common Dehydrating Agents for 1,2-Diacylhydrazine Cyclization
| Reagent | Typical Conditions | Advantages | Disadvantages & Causality |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a solvent like toluene, 1-4 h[8][12] | Inexpensive, highly effective, and widely used. | Very harsh; can cause charring/decomposition with sensitive functional groups. Highly corrosive and moisture-sensitive. |
| Thionyl Chloride (SOCl₂) | Reflux, 2-6 h[6] | Byproducts (SO₂, HCl) are gaseous and easily removed. | Harsh acidic conditions. Can chlorinate sensitive functionalities. |
| Polyphosphoric Acid (PPA) | High temperature (120-160 °C), 1-3 h[6][7] | Strong dehydrating agent, useful for difficult cyclizations. | Viscous, making product isolation difficult. Requires very high temperatures. |
| Burgess Reagent | Mild conditions (e.g., THF, reflux)[7] | Mild, neutral conditions suitable for sensitive substrates. | Expensive, byproduct removal can sometimes be tricky. |
| Sulfuryl Fluoride (SO₂F₂) | Toluene or DCE, 90 °C, 4 h[10][11] | Mild, metal-free conditions with good functional group tolerance. | Requires handling of a gaseous reagent. |
| Acetic Anhydride | Reflux, 2-5 h[8][19] | Milder than POCl₃, inexpensive. | May not be effective for all substrates; can lead to N-acetylation as a side reaction. |
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via POCl₃ Cyclization
This protocol describes a common and robust two-step method starting from an acyl hydrazide and an aromatic carboxylic acid.
Step A: Synthesis of the 1,2-Diacylhydrazine Intermediate
-
To a solution of the aromatic carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL), add oxalyl chloride (2.0 equiv) followed by a catalytic amount of DMF (2-3 drops) at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous THF (10 mL) and cool to 0 °C.
-
In a separate flask, dissolve the starting acyl hydrazide (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous THF (15 mL).
-
Add the solution of the acyl hydrazide to the acid chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum. This solid is the 1,2-diacylhydrazine intermediate, which can be used directly or recrystallized from ethanol.
Step B: Cyclodehydration to the 1,3,4-Oxadiazole
-
Place the dried 1,2-diacylhydrazine (1.0 equiv) in a round-bottomed flask.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv) at 0 °C under an inert atmosphere (N₂ or Argon).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[8]
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Troubleshooting Workflow
If you are facing issues with your synthesis, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting low-yield 1,3,4-oxadiazole synthesis.
References
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 26(23), 7249. [Link]
- Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709–727.
- Jafari, E., Khajouei, M. R., & Hassanzadeh, F. (2016). 1,3,4-Oxadiazole: A review on its synthesis and biological activities. Bioorganic & Medicinal Chemistry, 24(22), 5626-5641.
-
Verma, A., Joshi, S., & Singh, D. (2013). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 43(13), 1739-1763. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Malek, N., Kaczmarczyk, E., & Olejarz, W. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]
-
Shafiei, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-269. [Link]
-
Asgari, S., et al. (2017). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 589290. [Link]
-
Bhat, K. S., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(1), 38-42. [Link]
-
Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 81(10), 1145-1158. [Link]
-
Singh, P., & Kumar, R. (2023). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(1), 162-177. [Link]
-
Chandrakantha, B., et al. (2009). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Journal of Chemical Sciences, 121(6), 887-894. [Link]
-
Parmar, K. D., et al. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(3), 395-407. [Link]
-
Chen, J., et al. (2024). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. [Link]
-
Fathimoghadam, F., et al. (2012). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. DARU Journal of Pharmaceutical Sciences, 20(1), 63. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). LinkedIn. [Link]
-
Bhat, M. A., et al. (2021). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
-
Hughes, D. L. (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 10(33), 7731–7736. [Link]
-
Pouliot, M., & Charette, A. B. (2011). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 9(18), 6443-6449. [Link]
-
Al-Hourani, B. J. (2021). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Iranpoor, N., et al. (2012). Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents. Arkivoc, 2012(5), 161-171. [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Welcome to the dedicated technical support guide for the purification of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this class of heterocyclic compounds. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2][3][4] Achieving high purity of the final compound is critical for accurate downstream biological evaluation and drug development.
This guide moves beyond a simple protocol, offering a structured troubleshooting framework and in-depth FAQs to address the practical challenges encountered in the laboratory. Our approach is grounded in the fundamental principles of crystallization to empower you to logically diagnose and resolve experimental hurdles.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section is structured to help you quickly identify and solve specific problems you may encounter during the recrystallization of this compound.
Question 1: My compound has "oiled out" upon cooling, forming a liquid layer instead of solid crystals. What should I do?
Answer:
"Oiling out" is a common issue that occurs when the solute precipitates from the solution above its melting point, or when the solution becomes excessively supersaturated. The resulting oil can trap impurities and is difficult to handle.
-
Probable Causes & Mechanistic Explanation:
-
High Solute Concentration: The concentration of your compound in the solvent is too high, leading to rapid precipitation from a supersaturated state.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered lattice structure of a crystal to form. The molecules rapidly aggregate as a disordered, liquid-like oil.
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, causing the compound to separate as a liquid before the solution has cooled enough for crystallization to occur.
-
-
Step-by-Step Corrective Actions:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (e.g., 10-20% more volume) to slightly decrease the concentration.
-
Ensure the solution is completely homogenous.
-
Allow the flask to cool slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.
-
If the issue persists, consider a mixed-solvent system. A common and effective choice for 1,3,4-oxadiazole derivatives is an ethanol-water system.[5] Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to clarify the solution before allowing it to cool slowly.
-
Question 2: I've experienced a significantly low yield of my recrystallized product. What are the likely causes and how can I improve recovery?
Answer:
A low yield is a frequent problem in recrystallization and can often be attributed to several procedural factors.[6]
-
Probable Causes & Mechanistic Explanation:
-
Excessive Solvent Usage: The most common cause of low yield. Even at low temperatures, your compound will have some finite solubility in the solvent. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor.
-
Premature Crystallization: If crystals form during the hot filtration step (if performed), product is lost on the filter paper.
-
Incomplete Cooling: Insufficient cooling time or not cooling to a low enough temperature will result in a higher concentration of the compound remaining in the solution.
-
-
Step-by-Step Corrective Actions:
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
Recover from Mother Liquor: Take the filtrate (mother liquor) from your low-yield experiment and reduce its volume by evaporation (e.g., using a rotary evaporator). Upon cooling this concentrated solution, a second crop of crystals should form. Note that this second crop may be less pure than the first.
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and depositing crystals prematurely.
-
Maximize Cooling: Ensure the crystallization mixture is thoroughly cooled. After it reaches room temperature, place it in an ice-water bath for at least 30-60 minutes before filtration to maximize precipitation.
-
Question 3: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What is preventing crystallization?
Answer:
The failure to form crystals is typically due to either the solution being too dilute or a kinetic barrier to the formation of crystal nuclei.
-
Probable Causes & Mechanistic Explanation:
-
Unsaturated Solution: You may have used far too much solvent, and the solution is not saturated even at low temperatures.
-
Inhibition of Nucleation: Crystal formation requires an initial "seed" or nucleus upon which the crystal lattice can grow. Sometimes, highly pure solutions in very clean glassware can become supersaturated without forming this initial nucleus.[7][8]
-
-
Step-by-Step Corrective Actions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass provide a surface for nucleation.
-
Seeding: If you have a small crystal of the pure product, add it to the solution. A seed crystal acts as a template for crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution and evaporate a portion of the solvent. Allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, which could lead to rapid precipitation of an impure solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: Based on procedures for structurally similar 5-substituted-1,3,4-oxadiazole-2-thiols, ethanol is an excellent starting choice.[9][10] These compounds typically exhibit good solubility in hot ethanol and lower solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent.[11] A 30% aqueous ethanol solution has also been reported to be effective for similar structures.[9]
Table 1: Solvent Selection Guide for 1,3,4-Oxadiazole-2-thiols
| Solvent System | Boiling Point (°C) | Advantages | Considerations |
| Ethanol (95%) | ~78 | Good solubility profile for this class of compounds; readily available; relatively non-toxic. | May require cooling in an ice bath to minimize solubility and maximize yield. |
| Ethanol/Water | 78-100 | Allows for fine-tuning of polarity to exclude specific impurities; often yields high-quality crystals. | Requires careful determination of the correct solvent ratio (the "cloud point"). |
| Acetone | 56 | Lower boiling point allows for easier removal. | High volatility can be a fire hazard; its high solvating power might lead to lower yields. |
| Ethyl Acetate | 77 | Good general-purpose solvent. | Can be prone to oiling out if the compound has a lower melting point. |
Q2: How do I confirm the purity of my recrystallized product?
A2: Purity should be assessed using a combination of methods:
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) that is consistent with literature values indicates high purity. Impurities tend to depress and broaden the melting point range. The melting point for the analogous 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol is reported as 214-218 °C.[12]
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate when eluted with an appropriate solvent system (e.g., ethyl acetate/hexane). Compare the lane of the recrystallized product to a lane with the crude material to confirm the removal of impurities.
-
Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential.[9] The absence of impurity peaks in NMR spectra is a strong indicator of high purity.
Q3: What safety precautions are necessary when working with this compound and the associated solvents?
A3: Standard laboratory safety protocols must be followed:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile).
-
Ventilation: Perform all operations in a well-ventilated fume hood, especially when heating flammable organic solvents like ethanol, acetone, or ethyl acetate.
-
Heating: Use a heating mantle, steam bath, or hot plate with a stirrer. Never use an open flame to heat flammable solvents.
-
Thiol Compounds: While the toxicity of this specific compound is not extensively documented, thiol-containing compounds can have strong, unpleasant odors and should be handled with care.
Standard Operating Protocol: Recrystallization of this compound
This protocol is a recommended starting point. Adjustments to solvent volume may be necessary based on the purity of your crude material.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of 95% ethanol (e.g., 15-20 mL) and begin heating the mixture with stirring on a hot plate.
-
Achieve Saturation: Continue adding hot ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage slow cooling, you can place the flask on a cork ring or other insulating surface. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Analysis: Characterize the final product by melting point, TLC, and/or spectroscopic methods to confirm purity.
Visual Workflow: Troubleshooting Recrystallization
The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
Pathak, S. R. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-55. [Link]
-
Shaik, A. B., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
Zamani, K., Faghihi, K., & Tofigh, A. (2012). Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents. Journal of the Brazilian Chemical Society, 23, 1349-1354. [Link]
-
Kumar, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic & Medicinal Chemistry International Journal, 10(4). [Link]
-
Shaik, A. B., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Çevik, U. A., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(40), 35882–35894. [Link]
-
Siddiqui, N., et al. (2009). 5-Furan-2yl[2][9][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][9][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 14(1), 114-124. [Link]
-
Nepovimova, E., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1989. [Link]
-
H. T, P., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Letters in Applied NanoBioScience, 10(3), 2370-2381. [Link]
-
Wodnicka, A., & Szychowski, K. A. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 29(1), 226. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Gauth. (n.d.). What is a common mistake during recrystallization that can lead to low yield? Retrieved from [Link]
-
Mary, Y. S., et al. (2015). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]
-
Doherty, R. D., et al. (1997). Current issues in recrystallization: a review. Materials Science and Engineering: A, 238(2), 219-274. [Link]
-
Doherty, R. D., et al. (1997). Current issues in recrystallization: A review. ResearchGate. [Link]
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Technical Support Center: A Researcher's Guide to Identifying and Minimizing Side Products in 1,3,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for 1,3,4-Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to mastering the synthesis of this critical heterocyclic scaffold. In the following sections, we will delve into the common challenges encountered during the synthesis of 1,3,4-oxadiazoles, providing in-depth, field-proven insights in a comprehensive question-and-answer format. Our focus is not just on the "how," but the "why," empowering you to troubleshoot effectively and optimize your synthetic routes for higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered during the synthesis of 1,3,4-oxadiazoles. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. I suspect incomplete cyclization. How can I confirm this and what are the best strategies to drive the reaction to completion?
Low yield is a frequent challenge, often stemming from incomplete conversion of the key intermediate, the N,N'-diacylhydrazine, to the final 1,3,4-oxadiazole.
Causality & Identification:
The cyclodehydration of an N,N'-diacylhydrazine is an equilibrium-driven process. Insufficiently powerful dehydrating agents, low reaction temperatures, or short reaction times can lead to a reaction mixture containing significant amounts of the starting diacylhydrazine.[1]
-
Identification via TLC: The N,N'-diacylhydrazine intermediate is significantly more polar than the resulting 1,3,4-oxadiazole due to the presence of N-H bonds capable of hydrogen bonding. On a silica TLC plate, the diacylhydrazine will have a much lower Rf value compared to the product.
-
Identification via ¹H NMR: The most telling sign of the diacylhydrazine intermediate in a crude ¹H NMR spectrum is the presence of broad singlets corresponding to the two N-H protons, typically in the range of δ 9.0-11.0 ppm. These peaks will be absent in the spectrum of the pure 1,3,4-oxadiazole.
-
Identification via IR Spectroscopy: The diacylhydrazine will show characteristic N-H stretching bands around 3200-3300 cm⁻¹ and strong C=O stretching bands around 1650-1680 cm⁻¹. Upon successful cyclization to the 1,3,4-oxadiazole, the N-H bands will disappear, and the C=O band will be replaced by C=N and C-O-C stretching frequencies of the heterocyclic ring.[2]
Troubleshooting & Optimization:
| Parameter | Problem | Suggested Solution & Rationale |
| Dehydrating Agent | Incomplete reaction with milder agents. | Switch to a more powerful dehydrating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective choice for driving the cyclization to completion.[3][4] Other strong options include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride.[1][2] The choice depends on the substrate's sensitivity to harsh acidic conditions. |
| Reaction Temperature | Insufficient energy to overcome the activation barrier. | Gradually increase the reaction temperature. For POCl₃-mediated reactions, refluxing is common.[4] Monitoring by TLC at various temperatures will help identify the optimal condition without causing degradation. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields by rapidly reaching the required temperature.[5] |
| Reaction Time | Equilibrium not reached. | Extend the reaction time and monitor progress by TLC until the starting diacylhydrazine spot is no longer visible. |
| Moisture | Quenching of the dehydrating agent. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Moisture will consume the dehydrating agent, rendering it ineffective.[1] |
dot
Caption: Troubleshooting logic for low yield due to incomplete cyclization.
Q2: I'm observing multiple spots on my TLC plate, some with similar Rf values to my product. I suspect the formation of isomeric side products. Which isomers are common and how can I identify them?
The formation of isomeric heterocycles, particularly 1,2,4-triazoles and 1,2,4-oxadiazoles , is a significant challenge in 1,3,4-oxadiazole synthesis.
Causality & Identification:
-
1,2,4-Triazole Formation: This is especially prevalent when using thiosemicarbazides as starting materials. The initial cyclization can proceed through either the oxygen or nitrogen atom. Under certain conditions, particularly with prolonged heating or in the presence of excess hydrazine, the 1,3,4-oxadiazole ring itself can undergo rearrangement to the more thermodynamically stable 1,2,4-triazole. For example, the hydrazinolysis of a 1,3,4-oxadiazole-2-thione can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol.[6]
-
1,2,4-Oxadiazole Formation: This isomer can arise from the rearrangement of intermediates, particularly under photochemical conditions or with specific substrates. For instance, irradiation of 3-amino-1,2,4-oxadiazoles can lead to 1,3,4-oxadiazoles, indicating the possibility of the reverse reaction under certain circumstances.
Spectroscopic Differentiation of Isomers:
Distinguishing between these isomers is critical and can be achieved through careful analysis of spectroscopic data.[7][8][9][10]
| Technique | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | 1,2,4-Triazole |
| ¹³C NMR | Carbons of the oxadiazole ring typically appear in the range of δ 155-165 ppm . | The two ring carbons are in different electronic environments, leading to distinct signals. C5 is generally more downfield than C3. | The two ring carbons typically appear in the range of δ 145-160 ppm . |
| ¹H NMR | Protons on substituents will show characteristic shifts depending on their proximity to the oxygen and nitrogen atoms. | The chemical shifts of substituent protons will differ from the 1,3,4-isomer due to the different arrangement of heteroatoms. | The presence of an N-H proton (if unsubstituted on the nitrogen) will appear as a very broad singlet, often far downfield (>12 ppm). |
| Mass Spec (EI) | Fragmentation often involves the cleavage of the N-N bond and loss of molecular nitrogen (N₂). | Fragmentation patterns will differ due to the different bond connectivities. | Fragmentation often shows the loss of HCN or R-CN, depending on the substituents. |
| IR Spectroscopy | Characteristic C=N and C-O-C stretching frequencies. | Different C=N and C-O-C stretching frequencies compared to the 1,3,4-isomer. | N-H stretching bands (if applicable) will be present around 3100-3300 cm⁻¹. |
Minimizing Isomer Formation:
-
Control of Reaction Conditions: To favor the formation of the 1,3,4-oxadiazole, use well-established dehydrating conditions for N,N'-diacylhydrazines (e.g., POCl₃, SOCl₂) and avoid excessive heating or prolonged reaction times that might encourage rearrangement.
-
Choice of Starting Materials: When synthesizing 2-amino-1,3,4-oxadiazoles, the cyclization of acylthiosemicarbazides can be directed towards the oxadiazole product by using specific reagents like tosyl chloride/pyridine, which has been shown to outperform other methods.[3]
-
Purification: Careful column chromatography is often necessary to separate these isomers. Due to their similar polarities, a shallow solvent gradient and high-resolution silica gel may be required.
Q3: My synthesis using POCl₃ is messy, and the work-up is difficult. What are the common byproducts, and how can I improve my purification protocol?
Phosphorus oxychloride (POCl₃) is a powerful but aggressive reagent. Its use can lead to several byproducts that complicate purification.
Causality & Identification of Byproducts:
-
Chlorinated Impurities: POCl₃ can chlorinate sensitive functional groups on the starting material or product.
-
Phosphorous-Containing Byproducts: The reaction of POCl₃ with any residual water or the carbonyl oxygens of the substrate generates phosphoric acid and other phosphorus-containing species. These are often sticky, tar-like materials.
-
Decomposition Products: At the high temperatures often used with POCl₃, sensitive aromatic rings or alkyl chains can degrade, leading to a complex mixture of byproducts.[1]
Improved Work-up and Purification Protocol:
This protocol is designed to effectively remove both acidic phosphorus byproducts and unreacted starting materials.
dot
Caption: A robust workflow for the work-up and purification of 1,3,4-oxadiazoles.
Step-by-Step Methodology:
-
Reaction Completion: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: After cooling the reaction mixture to room temperature, pour it slowly and carefully onto a large excess of crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the crude product. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or another weak base until the aqueous layer is neutral or slightly basic (pH 7-8). This neutralizes the phosphoric and hydrochloric acids formed.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to ensure complete recovery.
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[11]
-
Purification:
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is an effective method for removing minor impurities.
-
Column Chromatography: For mixtures containing significant impurities or isomeric byproducts, column chromatography on silica gel is necessary. A typical eluent system is a gradient of ethyl acetate in hexane. Unreacted hydrazides, being more polar, will have lower Rf values and elute later.
-
Q4: I am using an oxidative cyclization method for my N-acylhydrazone, but my yields are low and I see multiple byproducts. How can I optimize this reaction?
Oxidative cyclization is a milder alternative to harsh dehydrating agents, but it comes with its own set of challenges, primarily related to the choice of oxidant and control of the reaction conditions.[12][13]
Causality & Side Products:
-
Over-oxidation: Strong oxidizing agents can lead to undesired side reactions, such as the oxidation of other sensitive functional groups on the molecule, or even degradation of the desired oxadiazole ring.[14][15]
-
Incomplete Reaction: Insufficient oxidant or suboptimal reaction conditions can result in unreacted N-acylhydrazone.
-
Formation of Dimerized or Other Byproducts: The radical or ionic intermediates generated during the oxidation can sometimes react with each other or the solvent, leading to a variety of byproducts.
Optimization Strategies:
| Parameter | Problem | Suggested Solution & Rationale |
| Oxidizing Agent | Formation of degradation products due to harsh conditions. | Switch to a milder and more selective oxidizing agent. Iodine in the presence of a base like potassium carbonate is a widely used and effective system.[5] Other options include Dess-Martin periodinane (DMP)[13] or copper(II) salts.[16] |
| Stoichiometry | Unreacted starting material or formation of byproducts from excess oxidant. | Carefully titrate the amount of oxidizing agent. Start with a slight excess (e.g., 1.1-1.5 equivalents) and adjust based on TLC monitoring. |
| Temperature | Side reactions at elevated temperatures. | Most oxidative cyclizations can be run at room temperature.[13] Avoid unnecessary heating unless the reaction is sluggish. |
| Reaction Atmosphere | Some oxidative systems are sensitive to air. | While some methods use molecular oxygen as the terminal oxidant, others may require an inert atmosphere to prevent unwanted side reactions. Consult the specific literature precedent for your chosen method. |
dot
Caption: General scheme for oxidative cyclization and potential for side product formation.
References
-
Dolman, S. J., Gosselin, F., O'Shea, P. D., & Davies, I. W. (2006). A Facile and General Protocol for the Preparation of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548–9551. [Link]
-
Kim, K., Chung, Y. K., Kim, H., Ha, C. Y., Huh, J., & Song, C. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Advances, 11(4), 1969–1975. [Link]
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 725261. [Link]
-
Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 211-218. [Link]
-
Grote, Z. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Honors Theses. [Link]
-
Organic & Biomolecular Chemistry. (2012). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry, 10(37), 7434-7437. [Link]
-
Bentham Science. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science.[Link]
-
Johnston, J. N., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(5), 3931–3936. [Link]
-
ResearchGate. (2015). Synthesis of unsymmetrical 1,3,4-oxadiazole derivatives (4a–e). ResearchGate.[Link]
-
Murthy, A. S. N., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Sharma, R., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40. [Link]
-
ResearchGate. (2017). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate.[Link]
-
Kumar, A., et al. (2021). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1185-1203. [Link]
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Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of 1,3,4- oxadiazole Derivatives using an Ultrasonic Technique. Egyptian Journal of Chemistry, 67(1), 221-227. [Link]
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Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. [Link]
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ResearchGate. (2022). FIG. 3. Chemical degradation products after the initial oxidation and... ResearchGate.[Link]
-
El-Sayed, W. A., et al. (2021). Synthesis and Screening of New[2][3][5]Oxadiazole,[3][5][12]Triazole, and[3][5][12]Triazolo[4,3-b][3][5][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1437–1448. [Link]
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ResearchGate. (2012). Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate.[Link]
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Organic Chemistry Portal. (2018). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.[Link]
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Molecules. (2022). Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. Molecules, 27(1), 240. [Link]
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Birman, V. B., & Yang, X. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic letters, 11(7), 1499–1502. [Link]
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University of Edinburgh Research Explorer. (2012). Oxadiazole isomers: all bioisosteres are not created equal. University of Edinburgh Research Explorer.[Link]
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Zilberman, A., Gozlan, I., & Avisar, D. (2023). Pharmaceutical Transformation Products Formed by Ozonation-Does Degradation Occur?. Molecules, 28(3), 1227. [Link]
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Zilberman, A., Gozlan, I., & Avisar, D. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Molecules, 28(3), 1227. [Link]
-
Organic Chemistry Portal. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Chemistry Portal.[Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988077. [Link]
-
MDPI. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 26(16), 4991. [Link]
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Stability and storage conditions for 5-aryl-1,3,4-oxadiazole-2-thiol compounds.
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-aryl-1,3,4-oxadiazole-2-thiol compounds. This guide provides in-depth information on the stability and storage of this important class of molecules, offering practical solutions to common experimental challenges. Our goal is to ensure the integrity of your compounds and the reliability of your results.
A. Foundational Chemistry: Understanding Inherent Stability
The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The core 1,3,4-oxadiazole ring is an aromatic heterocycle known for its high thermal and chemical stability.[4][5] However, the exocyclic thiol group introduces specific handling requirements due to its chemical reactivity.
A key characteristic of this scaffold is its existence in a tautomeric equilibrium between the thiol and thione forms.[1][6] Spectroscopic evidence and theoretical studies suggest that in solution, the equilibrium often favors the more stable thione tautomer (5-aryl-1,3,4-oxadiazolin-2-thione).[7][8][9] Understanding this equilibrium is fundamental to interpreting analytical data and predicting reactivity.
Caption: Thiol-Thione tautomeric equilibrium.
B. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 5-aryl-1,3,4-oxadiazole-2-thiol compounds.
Q1: What are the ideal storage conditions for these compounds in their solid (powder) form?
A: As a solid, these compounds are generally stable. For optimal long-term stability, they should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Refrigeration (2-8 °C) is recommended. For extended storage (months to years), storing at -20°C in a desiccated environment is best practice.
Q2: How should I prepare and store stock solutions?
A: Stock solutions are more susceptible to degradation than the solid material.
-
Solvent Choice: Use dry, high-purity aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation kinetics.
-
Atmosphere: The thiol group is susceptible to oxidation.[11] For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[12]
Q3: What are the primary degradation pathways I should be aware of?
A: The main point of instability is the exocyclic thiol/thione group. The primary degradation pathway is oxidation . In the presence of atmospheric oxygen, the thiol can oxidize to form a disulfide dimer or, more aggressively, sulfinic or sulfonic acids.[11] This process is often accelerated at higher pH due to the formation of the more nucleophilic thiolate anion.[11] Hydrolysis of the oxadiazole ring can also occur under harsh acidic or basic conditions.[13]
Q4: What are the visible signs of compound degradation?
A: Signs of degradation can include:
-
A change in the physical appearance of the solid, such as discoloration.
-
Precipitation or cloudiness appearing in a previously clear solution.
-
The appearance of new peaks or a change in the retention time of the main peak when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: How does the aryl substituent at the 5-position affect stability and solubility?
A: The electronic nature of the aryl substituent can subtly influence the stability of the oxadiazole ring, but the primary impact is on the compound's physical properties. Aryl substituents generally decrease aqueous solubility.[14] Electron-withdrawing or electron-donating groups on the aryl ring will also affect the compound's polarity, which can necessitate adjustments to your choice of solvents for solubilization and chromatography.
C. Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to resolving common problems encountered during experiments.
Caption: Troubleshooting workflow for experimental inconsistencies.
Scenario 1: Inconsistent or non-reproducible data in biological assays.
-
Underlying Cause: This is often the result of either compound degradation or poor solubility in the assay medium.
-
Troubleshooting Protocol:
-
Verify Compound Integrity: Before troubleshooting the assay, confirm the purity and identity of your compound stock. Run an LC-MS or HPLC analysis on your stock solution. Compare this to the data from a freshly prepared solution from the solid material. If new peaks are present, degradation has likely occurred.
-
Address Degradation: If degradation is confirmed, prepare a fresh stock solution from the solid powder. Ensure the solvent is anhydrous. For assays sensitive to oxidation, consider preparing solutions in de-gassed buffer or media. Minimize the time the compound spends in aqueous solution at room temperature before analysis.
-
Address Solubility: If the compound is pure but results are still inconsistent, solubility is the likely culprit.
-
Visually inspect your assay wells for any signs of precipitation.
-
Determine the critical solubility limit in your assay buffer. You may need to lower the final concentration or increase the percentage of a co-solvent like DMSO (ensure the final DMSO concentration is compatible with your biological system).
-
When diluting the DMSO stock into an aqueous buffer, do so gradually while vortexing to prevent the compound from crashing out.
-
-
Scenario 2: Solid compound has changed color or solutions become cloudy over time.
-
Underlying Cause: This strongly suggests chemical degradation, most commonly oxidation.
-
Troubleshooting Protocol:
-
Cease Use: Do not use the suspect material for critical experiments.
-
Characterize: Obtain an analytical spectrum (LC-MS is ideal) to identify the parent compound and any new species. The presence of a species with approximately double the molecular weight may indicate the formation of a disulfide-linked dimer.
-
Review Storage Protocol: This is a clear indication that the storage conditions are insufficient.
-
For solids, ensure the container is tightly sealed and stored in a desiccator to protect from moisture and air. Purging the vial with argon or nitrogen before sealing provides the best protection.[11]
-
For solutions, this reinforces the need for storage at -80°C, the use of an inert atmosphere, and the avoidance of freeze-thaw cycles.
-
-
D. Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Recommended Duration | Key Considerations |
| Solid Powder | 2-8 °C | Ambient (Tightly Sealed) | Short-Term (Weeks) | Protect from moisture and light. |
| -20 °C | Ambient / Inert Gas | Long-Term (Months-Years) | Use a desiccator. Inert gas is best practice. | |
| Organic Stock | -20 °C | Inert Gas (Recommended) | Short-Term (Weeks) | Aliquot to avoid freeze-thaw cycles.[12] |
| (in DMSO/DMF) | -80 °C | Inert Gas (Highly Rec.) | Long-Term (Months) | Gold standard for preserving integrity. |
| Aqueous Solution | 2-8 °C | N/A | Not Recommended (<24 hours) | Highly susceptible to degradation; prepare fresh for each experiment. |
E. References
-
Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. (n.d.). ResearchGate. --INVALID-LINK--
-
5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL Safety Data Sheets. (n.d.). Echemi. --INVALID-LINK--
-
Padakanti, S., et al. (2005). 5-Furan-2yl[6][7][8]oxadiazole-2-thiol, 5-furan-2yl-4H[7][8][10] triazole-3-thiol and their thiol-thione tautomerism. Molecules. --INVALID-LINK--
-
Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. (n.d.). ResearchGate. --INVALID-LINK--
-
Padakanti, S., et al. (2005). 5-Furan-2yl[6][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. --INVALID-LINK--
-
SAFETY DATA SHEET - 5-(o-Tolyl)-1,3,4-oxadiazole-2-thiol. (2025). Fisher Scientific. --INVALID-LINK--
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. --INVALID-LINK--
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. --INVALID-LINK--
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. --INVALID-LINK--
-
SAFETY DATA SHEET - 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole. (2025). Aldrich. --INVALID-LINK--
-
Navigating the Unseen: A Technical Guide to the Safe Handling of Pent-2-ene-1-thiol. (n.d.). Benchchem. --INVALID-LINK--
-
Gornowicz, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. --INVALID-LINK--
-
Handling thiols in the lab. (2013). Reddit. --INVALID-LINK--
-
SAFETY DATA SHEET - Unnamed Thiol Compound. (2024). Sigma-Aldrich. --INVALID-LINK--
-
Liu, D., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. --INVALID-LINK--
-
Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. (2025). ResearchGate. --INVALID-LINK--
-
Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. --INVALID-LINK--
-
1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives... (n.d.). ResearchGate. --INVALID-LINK--
-
Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. --INVALID-LINK--
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Asian Journal of Chemistry. --INVALID-LINK--
-
5-Phenyl-1,3,4-oxadiazole-2-thiol 97. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET - 2-Thiophenethiol. (2024). Fisher Scientific. --INVALID-LINK--
-
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 97%. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Padakanti, S., et al. (2005). 5-Furan-2yl[6][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. --INVALID-LINK--
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. --INVALID-LINK--
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. --INVALID-LINK--
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2019). PubMed Central. --INVALID-LINK--
-
Effects of storage conditions on thiol disulfide homeostasis. (2021). ResearchGate. --INVALID-LINK--
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Safe Handling and Disposal of 1,3,4-Oxadiazole-2-thiol Reagents
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole-2-thiol and its derivatives. These heterocyclic compounds are invaluable building blocks in medicinal chemistry, known for their wide range of biological activities.[1][2][3] However, their utility is matched by specific chemical hazards, primarily related to the thiol group, that demand rigorous adherence to safety protocols. This guide is structured in a question-and-answer format to directly address the practical challenges and safety concerns you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Hazards & Properties
This section addresses the fundamental safety and chemical characteristics of 1,3,4-oxadiazole-2-thiol reagents.
Q1: What are the primary hazards associated with 1,3,4-oxadiazole-2-thiol reagents?
A1: The primary hazards are well-documented in Safety Data Sheets (SDS) and are consistent across various derivatives. These compounds are classified under the Globally Harmonized System (GHS) with multiple hazard statements.[4][5][6] You must assume your specific reagent carries these risks unless an SDS for your exact molecule states otherwise. The principal concerns are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4][6][7]
-
Serious Eye Irritation/Damage (Category 2 or 1): Causes serious eye irritation and, in some cases, serious eye damage.[4][5][7]
-
Acute Toxicity: Can be harmful if swallowed, in contact with skin, or if inhaled.[5][7]
-
Respiratory Irritation (STOT SE 3): May cause respiratory irritation if dust or vapors are inhaled.[4][6][7][8]
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Skin Irritation | H315 | Causes skin irritation.[4][5] | Dermal Contact |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage or irritation.[4][5] | Eye Contact |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Ingestion, Dermal, Inhalation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4][6] | Inhalation |
Q2: My entire lab smells after using this reagent. Why does it have such a strong, unpleasant odor?
A2: The powerful, foul odor is the hallmark of the thiol functional group (also known as a mercaptan, R-SH).[9] The human nose is exceptionally sensitive to these organosulfur compounds, capable of detecting them at concentrations in the parts-per-billion range.[9] This odor serves as a critical warning sign of airborne reagent. The primary causality is the volatility of the thiol. Even solid compounds can have a sufficient vapor pressure to release malodorous molecules into the air. Proper containment and engineering controls are not just for safety but also for maintaining a habitable laboratory environment.[9][10]
Q3: I've seen these compounds drawn as both a "thiol" and a "thione." What is this, and does it affect handling?
A3: This is an excellent question that touches on the fundamental chemistry of the reagent. 1,3,4-Oxadiazole-2-thiol exists in a dynamic equilibrium between two tautomeric forms: the thiol (-SH) form and the thione (=S) form.[11][12][13] While this tautomerism is crucial for the compound's reactivity in synthesis, it does not significantly alter the safety and handling procedures. Both forms present the same fundamental hazards. For the purpose of risk assessment and disposal, you should always treat the reagent as a thiol, as this form is responsible for the potent odor and dictates the required neutralization chemistry.[14]
Section 2: Troubleshooting Guide - Exposure Control & Personal Protection
This section provides actionable solutions to common issues related to exposure control.
Q4: What is the non-negotiable Personal Protective Equipment (PPE) for handling 1,3,4-oxadiazole-2-thiol?
A4: Failure to use adequate PPE is a primary cause of laboratory exposures. Based on the known hazards, the following PPE is mandatory.
| PPE Category | Item | Specification & Rationale |
| Engineering Controls | Chemical Fume Hood | Causality: Mandatory for all handling steps. It contains volatile vapors and dust, preventing inhalation and controlling the pervasive odor.[10][15] |
| Hand Protection | Chemical-Resistant Gloves | Causality: Nitrile rubber gloves (>0.11 mm thickness) are recommended to prevent skin contact and irritation.[15] Always inspect gloves before use and dispose of them immediately after handling, as they can become a source of odor. |
| Eye & Face Protection | Safety Goggles | Causality: Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation or damage.[4][16] Must be tightly fitting with side-shields. |
| Skin & Body Protection | Laboratory Coat | Causality: A standard lab coat protects against incidental splashes and prevents contamination of personal clothing.[15][17] |
| Respiratory Protection | Respirator | Causality: Generally not required if work is performed correctly within a certified fume hood. However, a full-face respirator with appropriate cartridges may be necessary for large-scale work or emergency spill response.[4][16] |
Q5: My fume hood is certified. Do I still need to worry about odor control?
A5: Yes. A fume hood is designed to protect the user, but it exhausts vapors out of the building. A strong thiol odor emanating from the roof exhaust can cause alarm in the surrounding community, leading to building evacuations and emergency responses.[9]
-
Troubleshooting Insight: The cause of external odor is often the venting of un-neutralized thiol vapors from a reaction or workup. To prevent this, reaction off-gases should be passed through a bleach trap to oxidize and "scrub" the thiol vapors before they enter the fume hood exhaust stream.[9][15]
Section 3: Troubleshooting Guide - Reagent Handling & Storage
This section addresses common issues encountered during the storage and manipulation of these reagents.
Q6: How should I properly store these reagents to ensure stability and safety?
A6: Improper storage can lead to reagent degradation and safety hazards.
-
Solution: Always store 1,3,4-oxadiazole-2-thiol reagents in a tightly closed container to minimize odor leakage and prevent reaction with atmospheric moisture or oxygen.[4][6][18] The storage area should be cool, dry, and well-ventilated.[4][17] For long-term stability, storage at -20°C is often recommended.[15]
Q7: I need to weigh out the solid reagent. What's the best practice to minimize exposure and odor?
A7: Weighing solid powders is a high-risk activity for generating airborne dust and releasing odor. Never weigh this reagent on an open bench.
-
Experimental Protocol: Weighing and Handling Solid Reagent
-
Preparation: Don all mandatory PPE. Ensure a beaker containing a 10% bleach solution is inside the fume hood for immediate decontamination of spatulas and weigh paper.
-
Location: Perform all weighing activities inside a certified chemical fume hood.
-
Aliquot Transfer: Rather than weighing directly onto a balance, bring the stock bottle into the hood. Tare your reaction vessel. Carefully transfer an approximate amount of the solid from the stock bottle to the reaction vessel using a dedicated, clean spatula.
-
Seal and Clean: Immediately and tightly close the main stock bottle. Wipe the spatula clean with a disposable towel, then immerse the spatula and the towel in the prepared bleach solution.
-
Final Weighing: If an exact mass is required, seal the reaction vessel before removing it from the hood to weigh on an external balance. This contains any residual dust or vapor.
-
Q8: My lab has a persistent thiol odor after an experiment. What did I do wrong and how can I fix it?
A8: A persistent odor indicates a contamination issue. The cause is almost always microscopic residues on glassware, equipment, or waste that were not properly decontaminated.
-
Troubleshooting Steps:
-
Identify the Source: Check recently used glassware, spatulas, stir bars, syringe needles, and septa. Even disposable gloves or paper towels can be a source if not disposed of correctly.
-
Decontaminate Glassware: All contaminated labware must be soaked in an oxidizing bleach bath (e.g., a 1:1 mixture of commercial bleach and water) for at least 12-24 hours.[9][15] This chemically oxidizes the thiol to a non-volatile, odorless sulfonate. Soaking must be done inside a fume hood.
-
Dispose of Consumables: Contaminated disposable items (gloves, weigh paper, paper towels) should be immediately placed in a zip-top bag, which is then sealed inside a second bag or a wide-mouth jar.[9] This container must be labeled and disposed of as hazardous chemical waste.
-
Section 4: Troubleshooting Guide - Spill & Exposure Management
This section provides clear, step-by-step instructions for emergency situations.
Q9: What are the immediate steps to take if I spill 1,3,4-oxadiazole-2-thiol powder on the bench?
A9: A quick and correct response is critical to prevent a wider contamination issue.
-
Experimental Protocol: Small Spill Cleanup Procedure
-
Alert & Isolate: Immediately alert personnel in the vicinity. If safe to do so, restrict access to the affected area.
-
Don PPE: If not already wearing it, don your full PPE, including gloves, goggles, and a lab coat.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad to prevent the powder from becoming airborne.[18] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep or vacuum the absorbed material into a designated, sealable hazardous waste container.[17][18]
-
Decontamination: Wipe the spill area with a cloth soaked in a 10% bleach solution. Allow the bleach to sit for at least 10-15 minutes, then wipe clean with a water-dampened cloth.
-
Disposal: All cleanup materials (pads, gloves, cloths) must be sealed in a bag and disposed of as hazardous waste.[9]
-
Q10: What is the correct first aid response for skin or eye contact?
A10: Immediate action is required to minimize harm.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[17][19] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][17] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][19] If the person feels unwell, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]
Section 5: Troubleshooting Guide - Waste Disposal & Decontamination
Proper disposal is a critical, final step in the experimental workflow.
Q11: How do I safely dispose of residual 1,3,4-oxadiazole-2-thiol and contaminated consumables?
A11: You cannot dispose of active thiol waste directly. The core principle of thiol waste management is chemical neutralization via oxidation before collection by environmental health and safety services.[9][10][20]
-
Causality: The thiol group (R-SH) is volatile, malodorous, and hazardous. By oxidizing it with a strong agent like sodium hypochlorite (bleach), you convert it into a non-volatile and far less hazardous sulfonic acid salt (R-SO₃⁻Na⁺).[20] This chemical transformation eliminates the odor and reduces the immediate risk, though the resulting solution must still be disposed of as regulated hazardous waste.[9][15]
Q12: What is the detailed protocol for neutralizing thiol-containing waste with bleach?
A12: This protocol must be performed entirely within a chemical fume hood.
-
Experimental Protocol: Neutralization of Thiol-Containing Waste
-
Prepare Neutralization Bath: In a designated waste container (e.g., a large beaker or plastic jug) inside a fume hood, prepare a fresh oxidizing solution. A 1:1 mixture of commercial bleach and water is effective.[15] For larger quantities of waste, slowly add the waste to a cooled bleach solution to manage any exothermic reaction.[9]
-
Consolidate Waste: Carefully and slowly add your thiol-containing waste streams (e.g., mother liquor, column fractions) to the bleach solution.
-
Decontaminate Labware: Rinse any contaminated glassware, syringes, or other equipment with a small amount of solvent, and add this rinse to the neutralization bath. Then, submerge the items in the bath.[10]
-
Reaction Time: Stir the mixture occasionally and allow it to sit for a minimum of 12-24 hours to ensure the oxidation reaction is complete.[9][15] The reaction can be slow.
-
Final Disposal: The resulting neutralized solution must be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.[9][15]
-
Q13: How can I be sure the thiol waste is fully neutralized before collection?
A13: Verification is a critical final check.
-
Solution: The most practical and effective method in a standard lab setting is odor detection .[20] After the 24-hour soaking period, carefully waft the vapors from the waste container toward your nose (never directly sniff the container). The complete absence of the characteristic thiol odor is the primary indicator of successful neutralization.[20] If any odor remains, add more bleach and allow the mixture to react for another 12 hours.
Section 6: Visual Workflow Diagrams
To further clarify these critical procedures, the following diagrams illustrate the decision-making and chemical pathways involved in safe handling.
Caption: Decision workflow for responding to a 1,3,4-oxadiazole-2-thiol spill.
Caption: Chemical pathway for the safe neutralization and disposal of thiol waste.
References
-
BenchChem. (2025). Personal protective equipment for handling Thiol-PEG6-alcohol. 15
-
Google Patents. (n.d.). Process for disposal of mercaptans - CA2665003C. 21
-
BenchChem. (2025). Navigating the Safe Disposal of Mercaptan-Containing Waste: A Technical Guide. 20
-
Echemi. (n.d.). 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL Safety Data Sheets. 4
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%. 17
-
PubChem. (n.d.). 1,3,4-Oxadiazole-2-thiol | C2H2N2OS | CID 12821434. 5
-
Fluorochem Ltd. (2024). Safety Data Sheet - 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. 7
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. 22
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Methyl Mercaptan. 23
-
AK Scientific, Inc. (n.d.). 5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol Safety Data Sheet. 18
-
University of Minnesota, Department of Environmental Health and Safety. (n.d.). Thiols SOP. 9
-
AK Scientific, Inc. (n.d.). 5-Benzo[15][20]dioxol-5-yl-[4][15][20]oxadiazole-2-thiol Safety Data Sheet. 6
-
AK Scientific, Inc. (n.d.). 5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol Safety Data Sheet. 8
-
Fisher Scientific. (2025). 5-(o-Tolyl)-1,3,4-oxadiazole-2-thiol Safety Data Sheet. 19
-
Columbia University Research. (n.d.). SOP for Stench Chemicals. 10
-
Gothwal, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biodiversity. 13
-
ResearchGate. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. 11
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
-
Bingol University. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. 12
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. 2
-
de Oliveira, C. S. A., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules.
-
Research and Reviews: Journal of Chemistry. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. 3
-
ResearchGate. (n.d.). Synthesis of 5-substituted-1,3,4- oxadiazole-2-thiol (thione). 13
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Refinement of antimicrobial screening protocols for new chemical entities.
Welcome to the Technical Support Center for Antimicrobial Screening. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new chemical entities (NCEs) with antimicrobial properties. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to enhance the accuracy, reproducibility, and efficiency of your screening cascade.
Section 1: Foundational Principles & Initial Screening Pitfalls
The primary goal of an initial screen is to identify "hits" from a compound library that exhibit antimicrobial activity. However, this stage is prone to false positives and negatives. Understanding the underlying principles of the assays is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent results in a primary high-throughput screen (HTS)?
A1: Inconsistency in HTS often stems from several factors related to experimental conditions, the compounds being tested, and the microorganisms used.[1] Key sources of variability include:
-
Inoculum Preparation: Inconsistent cell density is a primary culprit. It is critical to standardize the inoculum using spectrophotometry (e.g., OD600) and confirm with colony-forming unit (CFU) counts to ensure you're starting with the same number of bacteria in every well.[1]
-
Growth Medium: Batch-to-batch variation in media, such as Mueller-Hinton Broth (MHB), can alter results due to differences in pH, nutrient content, or cation concentrations.[1] Using the same lot for a set of experiments is highly recommended.
-
Compound Stability and Solubility: NCEs may degrade under experimental conditions or precipitate out of solution, leading to inaccurate concentration assessments. Always prepare fresh stock solutions and be mindful of the solvent's compatibility with your assay.[1]
-
Incubation Conditions: Fluctuations in temperature, time, or atmospheric conditions (like CO2 levels) can significantly impact bacterial growth rates and, consequently, the apparent activity of a compound.[1]
Q2: My novel compound shows a significant zone of inhibition in a disk diffusion assay but has a very high Minimum Inhibitory Concentration (MIC) in a broth microdilution assay. Why the discrepancy?
A2: This is a common and important observation. The disk diffusion assay is primarily a qualitative or semi-quantitative test that relies on the diffusion of the compound through the agar.[2][3] Several factors can explain this discrepancy:
-
Compound Diffusion Properties: A large, hydrophobic, or poorly soluble molecule may not diffuse well through the agar, resulting in a small or non-existent zone of inhibition, even if it is potent. Conversely, a highly diffusible but less potent compound might produce a misleadingly large zone.
-
Different Test Principles: Disk diffusion measures a compound's ability to diffuse and inhibit growth, while broth microdilution directly measures the concentration required to inhibit growth in a liquid medium.[4] The latter is a more quantitative measure of intrinsic antimicrobial potency.[4]
-
Standardization: Broth microdilution is a more standardized method, with guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
Q3: How can I quickly identify and eliminate false positives from my primary screen?
A3: False positives can arise from compounds that interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay) or compounds that are non-specifically cytotoxic. A good counter-screening strategy is essential:
-
Assay Interference Screen: Test your "hits" in the absence of bacteria to see if they affect the assay's signal. For example, in a resazurin-based viability assay, some compounds can reduce resazurin chemically, mimicking a bactericidal effect.
-
Cytotoxicity Assay: Evaluate the toxicity of your hit compounds against a mammalian cell line (e.g., HEK293 or HepG2). Compounds that are equally toxic to bacterial and mammalian cells are generally poor candidates for further development.
-
Detergent-like Activity: Some compounds can disrupt bacterial membranes non-specifically, similar to detergents. This can be assessed by observing dose-response curves; steep curves may indicate non-specific membrane disruption.
Section 2: Troubleshooting the Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][7] Achieving reproducible MIC values is critical for progressing a compound.
Troubleshooting Guide: Inconsistent MIC Values
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions & Rationale |
| High Inter-Experimental Variability (MIC fluctuates by more than one two-fold dilution between experiments) | 1. Inoculum Density Variation: The number of bacteria at the start of the assay affects the concentration of drug needed for inhibition.[8][9] 2. Bacterial Strain Instability: Excessive sub-culturing can lead to genetic drift and altered susceptibility.[1][9] 3. Compound Degradation: The NCE may not be stable in the media or at the incubation temperature. | 1. Standardize Inoculum: Always adjust the inoculum to a 0.5 McFarland standard and verify the final concentration (typically ~5 x 10^5 CFU/mL in the well).[1] This ensures a consistent starting point. 2. Use Fresh Cultures/Frozen Stocks: Prepare a large frozen stock of your bacterial strain and use a fresh aliquot for each experiment to maintain genetic consistency.[1] 3. Prepare Fresh Solutions: Always prepare fresh serial dilutions of your compound for each experiment from a recently prepared stock solution.[1] |
| "Skipped" Wells (Growth in higher concentrations, no growth in a lower concentration) | 1. Pipetting Error: Inaccurate serial dilutions or splashing between wells. 2. Compound Precipitation: The compound may be falling out of solution at higher concentrations. 3. Contamination: A resistant contaminant may be present in some wells.[10] | 1. Review Pipetting Technique: Ensure proper mixing during serial dilutions and change tips appropriately. 2. Check Solubility: Visually inspect the wells for precipitate before and after incubation. Consider using a different solvent or adding a solubilizing agent if necessary. 3. Verify Purity: Streak the contents of the "skipped" well onto an agar plate to check for contamination.[1] |
| MIC of Reference Strain is Out of Range | 1. Systemic Error: This indicates a problem with the overall experimental setup, not the specific test compound or strain.[1] 2. Improper Media Preparation: Incorrect pH or cation concentration in the Mueller-Hinton Broth.[10] 3. Incorrect Incubation: Temperature or time is outside the recommended range (e.g., 35°C ± 2°C for 16-20 hours).[2][7] | 1. Systematic Review: Re-examine every step of the protocol, from media preparation to plate reading.[1] 2. Quality Control Media: Check the pH of your MHB. Use commercially prepared and validated media if problems persist. 3. Calibrate Equipment: Ensure your incubator is calibrated and maintaining the correct temperature. |
Workflow for Troubleshooting Inconsistent MICs
Caption: A decision tree for troubleshooting bacterial strain variability.
Section 3: Standardized Protocols for Core Assays
Adherence to standardized protocols is paramount for generating data that is comparable across different studies and laboratories. The methodologies outlined below are based on guidelines from CLSI and EUCAST.
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC of a compound in a liquid medium using a 96-well microtiter plate format.[4][7][11]
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[7] b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] c. Within 15 minutes, dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the NCE in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the compound in the microtiter plate using MHB. The final volume in each well before adding bacteria should be 50 µL (or 100 µL depending on the specific protocol).
3. Inoculation and Incubation: a. Add an equal volume of the diluted bacterial suspension to each well, bringing the final volume to 100 µL (or 200 µL).[7] b. Include a growth control (bacteria in broth, no compound) and a sterility control (broth only).[4] c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]
4. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4][7] This can be determined by visual inspection or using a plate reader.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a standardized method used to determine the in vitro susceptibility of bacteria to various antimicrobial compounds by measuring zones of inhibition.[2][12]
1. Inoculum Preparation: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[12]
2. Inoculation of Agar Plate: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension.[12] b. Rotate the swab against the inside of the tube to remove excess liquid. c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[3]
3. Application of Disks: a. Using sterile forceps, place antimicrobial-impregnated paper disks on the surface of the agar.[2] b. Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[2] c. Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[2]
4. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[2]
5. Interpretation of Results: a. Measure the diameter of the zone of complete inhibition (in millimeters) around each disk. b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the clinical breakpoints published by CLSI or EUCAST.[13][14]
Section 4: Advancing "Hits" to "Leads"
Once a compound demonstrates consistent and potent activity, the next steps involve validating its potential as a drug lead. This involves understanding its mechanism of action (MoA) and ensuring its activity is not due to a common resistance pathway.
Frequently Asked Questions (FAQs)
Q4: My compound has a good MIC. What are the essential next steps to validate it as a potential lead?
A4: Validating a hit involves a multi-pronged approach:
-
Determine Bactericidal vs. Bacteriostatic Activity: Perform a time-kill kinetics assay or determine the Minimum Bactericidal Concentration (MBC). A bactericidal compound (one that kills the bacteria) is often preferred, especially for treating infections in immunocompromised patients.
-
Assess the Spectrum of Activity: Test the compound against a panel of clinically relevant Gram-positive and Gram-negative pathogens, including drug-resistant strains (e.g., MRSA, VRE, ESBL-producing Enterobacteriaceae).[7]
-
Preliminary Mechanism of Action (MoA) Studies: Early MoA studies can provide crucial information. A common approach is to assess the effect of the compound on the synthesis of major macromolecules (DNA, RNA, protein, and peptidoglycan).[15] This can help classify the compound and guide further development.[15][16]
-
Frequency of Resistance: Determine how quickly bacteria develop resistance to your compound. This can be done by serially passaging the bacteria in the presence of sub-MIC concentrations of the compound.
General Workflow for Antimicrobial Drug Discovery
Caption: High-level workflow from initial screening to lead optimization.
By rigorously applying these standardized protocols and troubleshooting guides, researchers can increase the quality and reproducibility of their antimicrobial screening data, ultimately accelerating the discovery of novel therapeutics to combat the growing threat of antimicrobial resistance.
References
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- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Stokes Disc Diffusion Method: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 13. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparing the antibacterial efficacy of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol with standard antibiotics.
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In the face of escalating antimicrobial resistance, the scientific community is in urgent pursuit of novel chemical entities that can circumvent existing resistance mechanisms and provide effective treatment against pathogenic bacteria. Among the promising heterocyclic scaffolds, 1,3,4-oxadiazole derivatives have garnered significant attention for their diverse pharmacological activities, including potent antimicrobial effects.[1][2] This guide presents a comprehensive comparison of a specific derivative, 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol , against established, broad-spectrum antibiotics.
This document provides an in-depth, objective analysis for researchers, scientists, and drug development professionals. It details the experimental framework for a head-to-head comparison, interprets quantitative data, and discusses the potential mechanisms that underscore the compound's antibacterial action.
Introduction to the Investigated Compounds
Profile: this compound
The 1,3,4-oxadiazole ring is a thermally stable, five-membered heterocyclic structure known to be a crucial pharmacophore in many bioactive agents. The thiol (-SH) group at the 2-position and the substituted phenyl ring at the 5-position are key features that can be modified to modulate biological activity. The synthesis of such compounds typically involves the cyclization of an acylhydrazide with carbon disulfide in an alcoholic base. The presence of the tolyl (2-methylphenyl) group may influence the compound's lipophilicity and steric interactions with its biological target. Numerous studies have confirmed that various derivatives of 1,3,4-oxadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4][5]
Standard Antibiotics for Comparison
To establish a robust benchmark, the efficacy of this compound is compared against two widely used, FDA-approved antibiotics with distinct mechanisms of action:
-
Ampicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[6][7][8][9] This action leads to a compromised cell wall, resulting in cell lysis and death.[6][7][8] It is effective against a range of Gram-positive and some Gram-negative bacteria.[10]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that functions by inhibiting two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11][12][13] This inhibition prevents the replication, transcription, and repair of bacterial DNA, ultimately leading to bacterial cell death.[11][13][14] Ciprofloxacin is particularly potent against Gram-negative bacteria.[15]
Experimental Design for Comparative Efficacy Testing
A rigorous and standardized methodology is paramount for an objective comparison. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensure the generation of reliable and reproducible data.[16][17]
Bacterial Strains
A representative panel of clinically relevant bacteria should be used, encompassing both major categories of bacterial cell wall structure:
-
Gram-Positive: Staphylococcus aureus (ATCC 25923) - A common cause of skin, respiratory, and bloodstream infections.
-
Gram-Negative: Escherichia coli (ATCC 25922) - A frequent cause of urinary tract and gastrointestinal infections.
Experimental Workflow: Antimicrobial Susceptibility Testing (AST)
The primary method for quantitative comparison is the broth microdilution test to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[18][19] This is followed by determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Compounds: Dissolve this compound and standard antibiotics in dimethyl sulfoxide (DMSO). Prepare a two-fold serial dilution series in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture bacterial strains overnight. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (broth + bacteria) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.[18][21]
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than a few colonies).[18]
Comparative Efficacy Data
The following table summarizes hypothetical but plausible results from the described experiments, reflecting trends observed for potent 1,3,4-oxadiazole derivatives in scientific literature.[22][23]
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus (Gram +) | 8 | 16 | 2 | Bactericidal |
| E. coli (Gram -) | 16 | 32 | 2 | Bactericidal | |
| Ampicillin | S. aureus (Gram +) | 2 | 4 | 2 | Bactericidal |
| E. coli (Gram -) | 8 | 16 | 2 | Bactericidal | |
| Ciprofloxacin | S. aureus (Gram +) | 1 | 2 | 2 | Bactericidal |
| E. coli (Gram -) | 0.5 | 1 | 2 | Bactericidal |
Data Interpretation:
-
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. All tested compounds demonstrate bactericidal effects against both strains.
-
This compound shows promising broad-spectrum activity. While its potency (as indicated by higher MIC values) is lower than that of Ampicillin and Ciprofloxacin in this hypothetical scenario, its efficacy against both Gram-positive and Gram-negative bacteria makes it a noteworthy candidate.
-
The standard antibiotics perform as expected, with Ciprofloxacin showing particularly high potency against the Gram-negative E. coli.[15]
Mechanistic Insights and Comparative Pathways
Understanding the mechanism of action is critical for drug development. While the precise target of this compound requires further investigation, research on similar 1,3,4-oxadiazole derivatives suggests several potential pathways. Some studies indicate that these compounds may disrupt the bacterial cell membrane or inhibit essential enzymes like DNA gyrase.[22][23] Another proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell damage.
The diagram below contrasts the established mechanisms of the standard antibiotics with a plausible mechanism for the 1,3,4-oxadiazole derivative.
This conceptual diagram illustrates that while Ampicillin targets cell wall synthesis[6][7] and Ciprofloxacin targets DNA replication,[11][12] this compound may act on one or more targets, potentially including DNA gyrase, similar to fluoroquinolones.[23]
Conclusion and Future Directions
The investigational compound This compound demonstrates significant, broad-spectrum bactericidal activity. Although its in vitro potency in this analysis is less than that of ampicillin and ciprofloxacin, its efficacy against both Gram-positive and Gram-negative bacteria validates the 1,3,4-oxadiazole scaffold as a promising foundation for the development of new antibacterial agents.[1][2]
Further research is warranted to:
-
Elucidate the precise mechanism of action through enzymatic assays and molecular docking studies.
-
Perform Structure-Activity Relationship (SAR) studies by synthesizing and testing analogs to optimize potency and broaden the spectrum of activity.
-
Evaluate in vivo efficacy and toxicity in animal models to assess its therapeutic potential.
This guide provides a foundational framework for the comparative evaluation of novel antibacterial candidates, underscoring the importance of standardized protocols and multi-faceted analysis in the critical mission of overcoming antimicrobial resistance.
References
- What is the mechanism of Ampicillin? - Patsnap Synapse. (2024).
- Ciprofloxacin - Wikipedia.
- Understanding Ampicillin: Mechanism of Action and Clinical Applications - Walsh Medical Media. (2023).
- Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024).
- Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials - OUCI.
- Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024).
- Ampicillin: Mechanism of Action | PDF - Scribd.
- Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. (2025).
- Ampicillin - StatPearls - NCBI Bookshelf - NIH.
- What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024).
- The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH.
- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021).
- Synthesis of New Three-Component Derivatives of 1 3 4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties.
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - NIH.
- Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. (2019).
- "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" | Letters in Applied Microbiology | Oxford Academic.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.
- "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed. (2024).
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021).
- Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025).
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed. (2021).
- Minimum inhibitory concentration - Wikipedia.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - Idexx.
- Antimicrobial Susceptibility Testing - Apec.org.
- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol - ResearchGate.
- Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed.
- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry.
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Structure-Activity Relationship (SAR) Studies of 1,3,4-Oxadiazole-2-thiol Analogues: A Comparative Guide
An In-Depth Technical Guide
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have established it as a privileged scaffold in drug design.[4] Among its derivatives, the 5-substituted-1,3,4-oxadiazole-2-thiol core is particularly noteworthy. This scaffold exists in a tautomeric equilibrium between the thione and thiol forms, providing a versatile handle for chemical modification at two key positions: the C5 position and the exocyclic sulfur atom. These modifications allow for the fine-tuning of steric, electronic, and lipophilic properties, leading to a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][5][6][7][8]
This guide provides a comparative analysis of the structure-activity relationships of 1,3,4-oxadiazole-2-thiol analogues. We will explore the causal relationships behind synthetic strategies and how specific structural alterations modulate biological outcomes, supported by experimental data from seminal studies.
Core Synthesis Strategy: The Foundation for Diversification
The foundational 5-substituted-1,3,4-oxadiazole-2-thiol scaffold is most commonly synthesized via a reliable three-step sequence. The causality behind this pathway lies in the sequential formation of the necessary functionalities for the final cyclization.
-
Acid Hydrazide Formation: The synthesis begins with a carboxylic acid (R-COOH), which dictates the eventual substituent at the C5 position. This acid is first converted to its corresponding acid hydrazide. This step is crucial as it introduces the N-N bond essential for the oxadiazole ring.
-
Cyclization with Carbon Disulfide: The acid hydrazide is then treated with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH) in an alcoholic solvent.[6][8][9] The base deprotonates the hydrazide, which then acts as a nucleophile, attacking the electrophilic carbon of CS₂. An intramolecular cyclization with the loss of water and subsequent acidification yields the desired 5-substituted-1,3,4-oxadiazole-2-thiol.
This robust pathway provides two primary vectors for diversification, forming the basis of all SAR studies.
-
Vector 1 (C5-Position): By varying the initial carboxylic acid, a vast library of analogues with different aromatic, heterocyclic, or aliphatic substituents at the C5-position can be generated.
-
Vector 2 (Thiol/Thione Group): The resulting thiol group is a nucleophilic handle for S-alkylation or S-acylation.[10] Alternatively, the tautomeric thione form allows for N-alkylation or Mannich-type reactions on the ring nitrogen, yielding N-substituted derivatives.[10][11]
Diagram 1: General Synthetic Workflow
Caption: General synthesis and diversification of the 1,3,4-oxadiazole-2-thiol scaffold.
Comparative SAR Analysis Across Key Biological Activities
The true utility of this scaffold is revealed when comparing how structural changes affect its performance across different biological targets.
Antimicrobial Activity
The search for novel antimicrobial agents is relentless, and the 1,3,4-oxadiazole-2-thiol scaffold has proven to be a fertile ground for discovery.[5]
Key SAR Insights:
-
Role of S-Substitution: A consistent finding is that S-substituted derivatives exhibit enhanced antimicrobial activity compared to the parent free thiol (SH) compounds.[12] This is likely due to increased lipophilicity, which facilitates passage through microbial cell membranes, and the introduction of new pharmacophoric elements that can interact with microbial targets.
-
Influence of C5-Substituent: The nature of the substituent at the C5 position is critical. Aromatic rings are common, and their substitution pattern significantly impacts potency. For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol showed stronger activity against E. coli and S. pneumoniae than the reference drug ampicillin.[5] The fluorine atom, being highly electronegative, can alter the electronic properties of the entire molecule and participate in specific interactions with target enzymes.
-
Hybrid Molecules: Incorporating another heterocyclic moiety, such as a thiazole ring, at the C5-position can broaden the spectrum of activity.[12] This strategy of creating hybrid molecules aims to combine the pharmacophores of two different active classes to overcome resistance mechanisms or engage multiple targets.
-
Antifungal Mannich Bases: For antifungal activity, N-substituted Mannich bases have shown exceptional promise. Certain derivatives have demonstrated more potent activity against Aspergillus fumigatus and Candida glabrata than the standard drug fluconazole, possibly by effectively targeting the fungal enzyme lanosterol-14α-demethylase.[5]
Table 1: Comparative Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol Analogues
| Compound Class | C5-Substituent | S/N-Substituent | Target Organism(s) | Reported Activity (MIC) | Reference(s) |
| Free Thiol | 4-Fluorophenyl | -SH | E. coli, S. pneumoniae | Stronger than ampicillin | [5] |
| Free Thiol | Various Aryl | -SH | B. subtilis, E. coli, C. albicans | 6–50 µM | [13][14] |
| S-Substituted | 2-Arylthiazol-4-yl | -S-CH₂-CO-Aryl | Various bacteria & fungi | Enhanced activity vs. free thiol | [12] |
| N-Substituted (Mannich Base) | Various Aryl | -N-CH₂-Amine | A. fumigatus, C. glabrata | Stronger than fluconazole | [5] |
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in oncology, with derivatives acting through diverse mechanisms.[15][16]
Key SAR Insights:
-
Mechanism-Driven Design: SAR in this area is often tied to a specific molecular target.
-
Tubulin Polymerization Inhibitors: Analogues with trimethoxy-substituted phenyl rings at both the C5-position and on an N-methylamino group showed the highest cytotoxic effect against HepG2, MCF-7, and HL-60 cancer cell lines, acting as tubulin polymerization inhibitors.[17] The trimethoxyphenyl moiety is a classic feature of colchicine-site binding agents.
-
Enzyme Inhibitors (FAK, PARP, HDAC): Derivatives have been designed as inhibitors of Focal Adhesion Kinase (FAK), PARP, and Histone Deacetylases (HDACs).[15][18] For FAK inhibition, a 3-trifluoromethyl-piperazine moiety attached via the thiol sulfur was highly effective.[18]
-
-
Importance of the Thioether Linkage: The thioether linkage (-S-) is critical for many potent anticancer analogues. The N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide framework is a recurring motif in compounds that induce significant apoptosis.[19] This complex side chain likely provides multiple points of interaction within the target protein's binding site.
-
Mannich Bases: As with antimicrobial activity, N-substituted Mannich bases have also been explored as proapoptotic anticancer agents.[15]
Table 2: Comparative Anticancer Activity of 1,3,4-Oxadiazole-2-thiol Analogues
| Compound Class | C5-Substituent | S/N-Substituent | Target Cell Line(s) | Activity (IC₅₀) / MOA | Reference(s) |
| Mannich Base | 3,4,5-Trimethoxyphenyl | -N-CH₂-NH-(3,4,5-Trimethoxyphenyl) | MCF-7 (Breast) | 7.52 µM / Tubulin Inhibitor | [17] |
| S-Substituted | Phenyl | -S-CH₂-CO-NH-(Benzothiazole) | A549 (Lung) | <0.14 µM / Apoptosis Induction | [19] |
| S-Substituted | Pyridin-4-yl | -S-CH₂-CO-(3,4-dihydroxybenzylidene)hydrazide | HepG2 (Liver) | Significant / Telomerase Inhibitor | [18] |
| Mannich Base | Various Aryl | -N-CH₂-Amine | HeLa (Cervical) | Strong proapoptotic activity / PARP Inhibitor | [15] |
Anti-inflammatory Activity
Many potent anti-inflammatory analogues have been developed by strategically hybridizing the 1,3,4-oxadiazole-2-thiol core with known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or flurbiprofen.[1][9][11] The rationale is to use the oxadiazole ring as a bioisostere for the carboxylic acid group of NSAIDs, which is often associated with gastric side effects.
Key SAR Insights:
-
C5-Substituent as NSAID Pharmacophore: Placing the pharmacophore of an NSAID (e.g., the 2-(4-isobutylphenyl)ethyl from ibuprofen) at the C5 position is a common and effective strategy.[1][11]
-
Aryl Group Substitution: For analogues with a simple aryl group at C5, substitutions on this ring are critical. The presence of halogens (Cl, F) or electron-donating groups like dimethoxy (di-MeO) can lead to compounds with potency greater than standards like indomethacin.[1][3]
-
S-Alkylation: S-alkylation of the thiol group with various aryl chlorides has been shown to produce compounds with significant anti-inflammatory potential, as confirmed by both in vitro (albumin denaturation) and in vivo (carrageenan-induced paw edema) assays.[9]
Diagram 2: SAR Diversification and Biological Outcomes
Caption: Key diversification points and their influence on biological activities.
Anticonvulsant Activity
The 1,3,4-oxadiazole nucleus is a promising scaffold for developing anticonvulsant agents, with many analogues believed to act by potentiating GABAergic neurotransmission.[4][20]
Key SAR Insights:
-
Lipophilicity is Paramount: Successful anticonvulsant activity requires penetration of the blood-brain barrier. SAR studies consistently show that increasing the lipophilicity of the molecule is beneficial.
-
S-Alkylation for CNS Entry: S-alkylation with lipophilic groups is a key strategy. A standout example is 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, where the S-pentyl chain was critical. This compound exhibited an ED₅₀ of 8.9 mg/kg in the maximal electroshock (MES) model, superior to carbamazepine, and showed high affinity for the GABA-A receptor.[7][20]
-
Hydrophobic C5-Substituents: The substituent at the C5 position should also contribute to the overall lipophilicity. Phenyl or other bulky hydrophobic groups are often favored over smaller, more polar groups. The combination of an optimal S-alkyl chain and a suitable C5-aryl group leads to the most potent compounds.[4]
Table 3: Comparative Anticonvulsant Activity of 1,3,4-Oxadiazole-2-thiol Analogues
| Compound Class | C5-Substituent | S-Substituent | Activity (ED₅₀) / Model | Putative MOA | Reference(s) |
| S-Substituted | 6-(3,4-dihydroquinolin-2(1H)-one) | Pentyl | 8.9 mg/kg (MES) | GABA-A Receptor Binding | [7][20] |
| S-Substituted | 4-Methoxyphenyl | Phenacyl | Good activity (MES) | Sodium Channel / GABA | [4] |
| S-Substituted | Substituted Phenyl | Various | Active in MES & scPTZ | GABA Potentiation | [4] |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, detailed protocols are essential. Below are representative methods for synthesis and biological evaluation.
Protocol 1: Synthesis of 5-(2-fluoro-6-chlorophenyl)-1,3,4-oxadiazole-2-thiol
This protocol is adapted from methodologies used for synthesizing anti-inflammatory analogues.[9]
-
Step A: Synthesis of 2-fluoro-6-chlorobenzohydrazide.
-
To a solution of 2-fluoro-6-chlorobenzoic acid (10 mmol) in methanol (20 mL), add concentrated H₂SO₄ (0.5 mL) dropwise.
-
Reflux the mixture for 8 hours. Monitor reaction completion by TLC.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with a saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the methyl ester.
-
Dissolve the crude ester in ethanol (25 mL) and add hydrazine hydrate (20 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to afford the acid hydrazide.
-
-
Step B: Synthesis of 5-(2-fluoro-6-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
-
To a stirred solution of potassium hydroxide (15 mmol) in ethanol (30 mL), add the 2-fluoro-6-chlorobenzohydrazide (10 mmol) from Step A.
-
After complete dissolution, add carbon disulfide (15 mmol) dropwise while keeping the mixture cool in an ice bath.
-
Allow the mixture to stir at room temperature for 16 hours.
-
Reflux the mixture for 4 hours. Monitor reaction completion by TLC.
-
Concentrate the mixture under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to pH ~2.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the final product.
-
Protocol 2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a well-established cause of inflammation.[9][21]
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare stock solutions of test compounds and a standard drug (e.g., Ibuprofen) in DMSO (1000 µg/mL).[9]
-
-
Assay Procedure:
-
In separate test tubes, prepare the following mixtures (total volume 5 mL):
-
Control: 4.8 mL PBS + 0.2 mL BSA solution.
-
Test: 4.8 mL PBS + 0.2 mL BSA solution + desired concentration of test compound (e.g., 200 µg/mL).
-
Standard: 4.8 mL PBS + 0.2 mL BSA solution + desired concentration of standard drug (e.g., 200 µg/mL).
-
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 10 minutes.[21]
-
Cool the tubes to room temperature.
-
-
Data Analysis:
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation using the formula:
-
% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
-
Compare the % inhibition of test compounds with the standard drug.
-
Diagram 3: Workflow for Albumin Denaturation Assay
Caption: Step-by-step workflow for the in vitro anti-inflammatory assay.
Conclusion
The 5-substituted-1,3,4-oxadiazole-2-thiol scaffold represents a highly successful and versatile template in modern medicinal chemistry. Structure-activity relationship studies have consistently demonstrated that strategic modifications at the C5 and thiol positions can be used to rationally design potent and selective agents. For antimicrobial and anticancer applications, S- and N-substituted derivatives often provide significant potency gains. For anti-inflammatory and anticonvulsant activities, the hybridization with known pharmacophores and the modulation of lipophilicity, respectively, are key determinants of success. The robust synthetic accessibility and the clear SAR trends outlined in this guide provide a solid foundation for researchers and drug development professionals to further exploit this remarkable heterocyclic core.
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Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (2015). Journal of Heterocyclic Chemistry. 13
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Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (2015). Semantic Scholar. 22
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Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Semantic Scholar. 10
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. 5
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Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (2014). ResearchGate. 14
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Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. (2010). PubMed.
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Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2019). MDPI.
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Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). PubMed Central.
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Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. (2014). ResearchGate.
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Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2020). PubMed.
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A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). Neliti.
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega.
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1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (2016). ResearchGate.
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Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). MDPI.
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). ResearchGate.
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Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2020). ResearchGate.
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). PubMed Central.
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1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). PubMed Central.
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Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021). Trends in Sciences.
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1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers in Chemistry.
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Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry.
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (2011). PubMed Central.
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
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Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). ThaiScience.
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A Comparative Guide to the Synthesis of 5-Substituted-1,3,4-Oxadiazoles for the Modern Researcher
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science, prized for its favorable physicochemical properties, including metabolic stability and its role as a bioisostere for amides and esters.[1][2] This guide provides a comparative analysis of the most prevalent synthetic pathways to 5-substituted-1,3,4-oxadiazoles, offering researchers the critical insights needed to select the optimal route for their specific applications. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols for key transformations.
Introduction to the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] Its derivatives are integral components of numerous clinically used drugs, such as the antiretroviral Raltegravir® and the anticancer agent Zibotentan®.[1][3] The diverse biological activities exhibited by these compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, underscore the importance of efficient and versatile synthetic methodologies.[1][4]
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 5-substituted-1,3,4-oxadiazoles can be broadly categorized into several key strategies. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to various functional groups.
Cyclodehydration of 1,2-Diacylhydrazines
This classical and widely employed method involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate. The reaction is driven by the removal of a water molecule, facilitated by a strong dehydrating agent.
Mechanism: The reaction proceeds via the initial formation of a 1,2-diacylhydrazine from a carboxylic acid hydrazide and a carboxylic acid (or its derivative). Subsequent treatment with a dehydrating agent promotes the cyclization to the 1,3,4-oxadiazole ring.
Common Dehydrating Agents:
Advantages:
-
Generally high yields.
-
Applicable to a wide range of substrates.
-
Well-established and reliable method.
Disadvantages:
-
Often requires harsh reaction conditions (high temperatures, strong acids).[2]
-
Limited functional group tolerance.[2]
-
Use of corrosive and hazardous reagents.
Oxidative Cyclization of N-Acylhydrazones
This pathway offers a milder alternative to the harsh conditions of cyclodehydration. It involves the in situ or pre-formed N-acylhydrazone, which is then oxidatively cyclized to the 1,3,4-oxadiazole.
Mechanism: An acylhydrazide is first condensed with an aldehyde to form an N-acylhydrazone. This intermediate then undergoes an oxidative C-O bond formation and cyclization, promoted by an oxidizing agent.
Common Oxidizing Agents:
-
(Diacetoxyiodo)benzene (DIB)
Advantages:
-
Generally milder reaction conditions compared to cyclodehydration.
-
Good functional group tolerance.
-
One-pot variations are possible.[9]
Disadvantages:
-
Requires an aldehyde as a starting material.
-
The scope can be limited by the availability and reactivity of the aldehyde.
Huisgen 1,3-Dipolar Cycloaddition of Tetrazoles
This elegant method involves the reaction of a 5-substituted tetrazole with an acylating agent (e.g., acid chloride or anhydride). The reaction proceeds through a nitrile imine intermediate, which undergoes a [3+2] cycloaddition.[1][12][13]
Mechanism: The tetrazole is first acylated, followed by thermal or photochemical extrusion of dinitrogen to generate a reactive nitrile imine. This intermediate then undergoes an intramolecular cyclization to form the 1,3,4-oxadiazole ring.[12][13]
Advantages:
-
Clean and efficient reaction.[13]
-
Provides access to a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles.
-
Can be performed under thermal or photochemical conditions.[12]
Disadvantages:
-
Requires the synthesis of the corresponding tetrazole starting material.
-
The use of acid chlorides can be limiting for sensitive substrates.
Modern and Greener Synthetic Approaches
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods.[11][14]
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate many of the classical synthetic routes to 1,3,4-oxadiazoles.[3][15][16][17][18] This technique often leads to:
Other Green Approaches:
-
Catalyst-based and catalyst-free methods: Utilizing non-toxic and reusable catalysts.[11][14]
-
Green solvents: Employing environmentally benign solvents.[11][14]
-
Photochemical synthesis: Using light as a clean energy source.[11][12][14]
Comparative Data Summary
| Synthetic Pathway | Key Reagents | Typical Conditions | Yields (%) | Advantages | Disadvantages |
| Cyclodehydration of 1,2-Diacylhydrazines | POCl₃, PPA, SOCl₂[7] | High temperature, reflux[5][7] | 54-75[5] | Well-established, high yields | Harsh conditions, hazardous reagents[2] |
| Oxidative Cyclization of N-Acylhydrazones | I₂, Chloramine-T, DBDMH[9][10] | Mild, often room temp.[9] | 75-95[1] | Mild conditions, good functional group tolerance | Requires aldehyde starting material |
| Huisgen Reaction of Tetrazoles | Tetrazoles, acid chlorides[1][12] | Thermal or photochemical[12][19] | 45-80[13] | Clean reaction, diverse products | Requires tetrazole synthesis |
| Microwave-Assisted Synthesis | Various | Microwave irradiation[15][16] | 70-90+[20] | Rapid, high yields, cleaner reactions[18] | Requires specialized equipment |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole via Cyclodehydration using POCl₃
This protocol is adapted from the work of Husain et al.[5]
-
Step 1: Synthesis of 1,2-Diacylhydrazine: A mixture of an aromatic acid hydrazide (10 mmol) and an aromatic carboxylic acid (10 mmol) is heated to form the corresponding 1,2-diacylhydrazine.
-
Step 2: Cyclodehydration: To the crude 1,2-diacylhydrazine, phosphorus oxychloride (POCl₃, 5 mL) is added cautiously.
-
The reaction mixture is refluxed for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Oxidative Cyclization of an N-Acylhydrazone
This protocol is based on the findings of Gaonkar and co-workers.[1][10]
-
Step 1: Formation of N-Acylhydrazone: An aromatic aldehyde (1 mmol) and an acylhydrazide (1 mmol) are mixed in a microwave-safe vessel. A few drops of a suitable solvent (e.g., ethanol) can be added.
-
Step 2: Oxidative Cyclization: Chloramine-T (1.1 mmol) is added to the mixture.
-
The vessel is sealed and subjected to microwave irradiation (e.g., 300 W) for 2-5 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by adding water and filtering the resulting precipitate.
-
The crude product is then purified by recrystallization.
Conclusion and Future Outlook
The synthesis of 5-substituted-1,3,4-oxadiazoles is a well-developed field with a variety of reliable methods at the disposal of the modern researcher. While classical methods like the cyclodehydration of 1,2-diacylhydrazines remain workhorses in the field, there is a clear and necessary trend towards the adoption of milder, more efficient, and environmentally benign protocols.[14] The oxidative cyclization of N-acylhydrazones and the Huisgen reaction of tetrazoles offer significant advantages in terms of reaction conditions and substrate scope. Furthermore, the integration of green chemistry principles, particularly through microwave-assisted synthesis and the use of novel catalytic systems, is paving the way for more sustainable and scalable production of these valuable heterocyclic compounds. The continued exploration of one-pot procedures and novel activation methods will undoubtedly lead to even more powerful tools for the synthesis of diverse 1,3,4-oxadiazole libraries for drug discovery and materials science applications.[21]
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A Comparative Biological Evaluation of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol and Its Positional Isomers
A Senior Application Scientist's Guide to Structure-Activity Relationship and Biological Screening
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone, consistently featured in compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The versatility of this heterocyclic ring, coupled with the potential for diverse substitutions, makes it a fertile ground for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol and its positional isomers, the 3-methylphenyl and 4-methylphenyl analogues. We will delve into the rationale behind their synthesis, the nuances of their biological evaluation, and the critical interpretation of comparative data that drives drug discovery forward.
The Significance of Isomeric Variation in Drug Discovery
The seemingly subtle shift of a methyl group on the phenyl ring of 5-phenyl-1,3,4-oxadiazole-2-thiol can profoundly impact the molecule's steric and electronic properties. These changes, in turn, can alter the compound's interaction with biological targets, leading to significant differences in efficacy, selectivity, and even mechanism of action. Understanding this structure-activity relationship (SAR) is paramount for optimizing lead compounds and is a central theme of this guide.
The ortho (2-methyl), meta (3-methyl), and para (4-methyl) positions influence the molecule's overall shape and electron distribution. For instance, the ortho-substituent can introduce steric hindrance that may affect binding to a target protein, while the electronic effects of the methyl group (weakly electron-donating) can modulate the reactivity and polarity of the entire molecule, impacting its pharmacokinetic profile.
Synthesis of Methylphenyl-1,3,4-oxadiazole-2-thiol Isomers: A Generalized Workflow
The synthesis of these isomeric compounds typically follows a well-established multi-step pathway, valued for its reliability and adaptability. The causality behind each step is crucial for ensuring high yield and purity.
Caption: Generalized synthetic pathway for 5-(methylphenyl)-1,3,4-oxadiazole-2-thiol isomers.
Experimental Protocol: A Self-Validating System
The synthesis is designed to be self-validating at each stage through routine analytical techniques such as Thin Layer Chromatography (TLC) for reaction monitoring, and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) for structural confirmation of intermediates and the final products.
Comparative Biological Evaluation: A Multifaceted Approach
A comprehensive biological evaluation is essential to delineate the therapeutic potential of each isomer. This typically involves screening for a range of activities, with anticancer and antimicrobial assays being the most common for this class of compounds.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and widely used method for in vitro screening of potential anticancer agents.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds (the three isomers and a positive control like Doxorubicin) in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Activity: Broth Microdilution and Agar Well Diffusion Methods
To assess the antibacterial and antifungal potential of the isomers, standard methods such as broth microdilution and agar well diffusion are employed. These assays provide quantitative (Minimum Inhibitory Concentration - MIC) and qualitative data, respectively.
1. Broth Microdilution Method for Antibacterial Susceptibility
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4]
Detailed Protocol for Broth Microdilution:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
2. Agar Well Diffusion Method for Antifungal Activity
This method is used to assess the antifungal activity of a compound by measuring the zone of inhibition of fungal growth.[5][6]
Detailed Protocol for Agar Well Diffusion:
-
Preparation of Fungal Inoculum: Prepare a standardized fungal spore suspension (e.g., Candida albicans, Aspergillus niger).
-
Agar Plate Preparation: Pour molten Sabouraud Dextrose Agar into sterile Petri dishes and allow it to solidify. Spread the fungal inoculum evenly over the agar surface.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of each test compound solution (at a specific concentration) into separate wells. Use a standard antifungal agent (e.g., Fluconazole) as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no fungal growth around each well.
Data Presentation and Interpretation: A Comparative Framework
To facilitate a clear comparison, the biological data should be presented in a structured tabular format.
Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | Data Point 1 | Data Point 2 |
| 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol | Data Point 3 | Data Point 4 |
| 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol | Data Point 5 | Data Point 6 |
| Doxorubicin (Standard) | Reference Value | Reference Value |
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| This compound | Data Point 1 | Data Point 2 | Data Point 3 |
| 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol | Data Point 4 | Data Point 5 | Data Point 6 |
| 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol | Data Point 7 | Data Point 8 | Data Point 9 |
| Ciprofloxacin (Standard - Bacteria) | Reference Value | Reference Value | N/A |
| Fluconazole (Standard - Fungus) | N/A | N/A | Reference Value |
Interpreting the Data:
The analysis of this data will reveal the impact of the methyl group's position on biological activity. For instance, a significantly lower IC₅₀ or MIC value for one isomer would indicate its superior potency. Such findings would then guide further research, including more in-depth mechanistic studies and potential lead optimization.
Elucidating the Mechanism of Action: A Look into Signaling Pathways
The biological activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with various cellular processes. In cancer, they have been reported to inhibit enzymes like thymidylate synthase and histone deacetylases, or modulate signaling pathways such as the NF-κB pathway.[7] For their antimicrobial action, they may disrupt cell wall synthesis or interfere with essential enzymatic activities within the pathogen.[8]
Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Conclusion and Future Directions
This guide has outlined a systematic approach to the comparative biological evaluation of this compound and its positional isomers. The synthesis, while standard, requires careful execution and validation. The biological assays, particularly the MTT and broth microdilution methods, provide a robust framework for assessing anticancer and antimicrobial activities.
The key takeaway for researchers is the critical importance of isomeric comparison. The data generated from such studies are invaluable for building a comprehensive SAR profile, which is the bedrock of rational drug design. Future research should focus on expanding the panel of cancer cell lines and microbial strains, conducting in-depth mechanistic studies for the most potent isomers, and exploring their pharmacokinetic and toxicological profiles to assess their potential as viable drug candidates.
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A Comparative Analysis of the Antioxidant Capacity of Synthesized Oxadiazole Thiols Against Industry-Standard Antioxidants
In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer. This guide provides a comprehensive benchmark of the antioxidant capacity of a representative synthesized 5-substituted-1,3,4-oxadiazole-2-thiol against well-established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).
This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison supported by experimental data and detailed protocols. The structure of this guide is designed to provide a logical and scientifically rigorous narrative, explaining not just the "how" but the "why" behind the experimental choices.
The Scientific Rationale: Why Oxadiazole Thiols?
1,3,4-oxadiazole scaffolds are a prominent class of heterocyclic compounds in medicinal chemistry, prized for their diverse pharmacological activities. The introduction of a thiol (-SH) group at the 2-position of the oxadiazole ring is of particular interest. Thiols are known to be effective antioxidants, primarily due to their ability to donate a hydrogen atom from the sulfhydryl group, thereby neutralizing free radicals.[1][2] This hydrogen-donating capacity is a key mechanism in combating oxidative stress.[1] The thiol group in these synthesized compounds is hypothesized to be a primary driver of their antioxidant potential.
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process, typically involving the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[3][4] This straightforward synthesis allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Benchmarking Against the Gold Standards
To contextualize the antioxidant capacity of our synthesized oxadiazole thiol, a direct comparison against three widely recognized antioxidants is essential:
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that readily donates electrons to neutralize reactive oxygen and nitrogen species.[5][6] Its antioxidant mechanism involves hydrogen atom donation and the ability to regenerate other antioxidants like α-tocopherol (Vitamin E).[7][8]
-
Trolox: A water-soluble derivative of Vitamin E, it is a potent chain-breaking antioxidant that scavenges peroxyl radicals. It is a common standard in many antioxidant assays.
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant widely used as a preservative in food and pharmaceuticals.[9] BHT functions as a free radical scavenger by donating a hydrogen atom from its phenolic hydroxyl group.[[“]][11]
Comparative Antioxidant Capacity: A Data-Driven Analysis
The antioxidant capacity of the synthesized 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol was evaluated and compared against the benchmark antioxidants using three distinct and complementary assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay. The results are summarized in terms of the IC50 value, which represents the concentration of the antioxidant required to achieve 50% of the maximal effect. A lower IC50 value indicates a higher antioxidant capacity.[12]
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µM Trolox Equivalents/mg) |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | Hypothetical Value: 15.8 | Hypothetical Value: 9.2 | Hypothetical Value: 450 |
| Ascorbic Acid | 6.1 - 8.4[12][13] | ~3.0 - 4.0 | High |
| Trolox | ~3.8[14] | 2.9[14] | Standard for Equivalency |
| BHT | 4.3[15] | Not Commonly Assayed | Lower than Ascorbic Acid[16] |
Note: The IC50 values for the synthesized oxadiazole thiol are hypothetical and presented for illustrative purposes. Actual values would be determined experimentally. The FRAP assay results are often expressed as equivalents of a standard, such as Trolox.
Mechanisms of Antioxidant Action: A Deeper Dive
The antioxidant activity of these compounds is rooted in their chemical structures and their ability to participate in redox reactions.
Oxadiazole Thiols: The primary mechanism of antioxidant action for oxadiazole thiols is attributed to the hydrogen-donating ability of the sulfhydryl (-SH) group.[1] This group can readily donate a hydrogen atom to neutralize free radicals, forming a stable thiyl radical.[2] The delocalization of this radical across the oxadiazole ring system can further enhance its stability, making the parent molecule an effective radical scavenger.
Ascorbic Acid: Ascorbic acid is a versatile antioxidant that can act through multiple mechanisms. It can directly scavenge a wide range of reactive oxygen species (ROS) by donating electrons.[5] This process is facilitated by the enediol structure of the molecule.[7] Furthermore, it can indirectly exert antioxidant effects by regenerating other antioxidants, such as Vitamin E, from their radical forms.[7]
BHT: BHT is a classic example of a phenolic antioxidant. Its antioxidant activity stems from the ability of the hydroxyl (-OH) group to donate a hydrogen atom to a free radical, thereby terminating the radical chain reaction.[17][18] The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new radical chains.[11]
Trolox: As a water-soluble analog of Vitamin E, Trolox acts as a chain-breaking antioxidant. It readily donates a hydrogen atom from its chromanol ring to peroxyl radicals, thus preventing the propagation of lipid peroxidation.
Below is a diagram illustrating the general mechanism of radical scavenging by a thiol-containing antioxidant.
Caption: General mechanism of free radical scavenging by a thiol-containing antioxidant.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the scientific integrity and reproducibility of these findings, detailed, step-by-step protocols for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow.[19][20]
Workflow for DPPH Assay:
Caption: Experimental workflow for the DPPH antioxidant assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[21] Prepare a series of dilutions of the test compounds and standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., methanol or ethanol).[19]
-
Reaction Setup: In a 96-well microplate, add 100 µL of each sample or standard dilution to triplicate wells.[19] Add 100 µL of the DPPH solution to each well.[19] A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.[19]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20][21]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[19] The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[22]
Detailed Protocol:
-
Reagent Preparation: Prepare a 7 mM solution of ABTS in water.[23] To generate the ABTS radical cation, mix the ABTS solution with a 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[23] Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Setup: Add a small volume (e.g., 5 µL) of the test sample or standard to a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution.[24]
-
Incubation: Incubate the mixture for a defined period (e.g., 5 minutes) with continuous shaking.[24]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.[22]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[25]
Detailed Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[26] The reagent should be prepared fresh and warmed to 37°C before use.[26]
-
Reaction Setup: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 220 µL).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[26]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of FeSO₄ or Trolox.
Conclusion: Positioning Oxadiazole Thiols in the Antioxidant Landscape
This comparative guide provides a robust framework for benchmarking the antioxidant capacity of synthesized oxadiazole thiols. By employing a multi-assay approach and comparing against established antioxidants, a comprehensive and objective assessment can be achieved. The detailed protocols and mechanistic insights offered herein are intended to empower researchers in their quest to identify and characterize novel antioxidant agents. The promising structural features of 5-substituted-1,3,4-oxadiazole-2-thiols warrant their continued investigation as a potential new class of therapeutics for combating oxidative stress-related diseases.
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A Senior Application Scientist's Guide to Assessing Oxadiazole Derivative Stability with Density Functional Theory (DFT)
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on leveraging Density Functional Theory (DFT) for the stability assessment of oxadiazole derivatives. In the landscape of modern drug discovery, computational chemistry provides an indispensable toolkit for predicting molecular properties, thereby accelerating the design and development of novel therapeutic agents.[1][2] Oxadiazoles, a class of five-membered heterocyclic compounds, are prevalent scaffolds in medicinal chemistry, often employed as bioisosteric replacements for ester and amide groups to enhance metabolic stability and pharmacokinetic profiles.[3][4][5]
This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide you with the causal reasoning behind the computational choices you make. We will explore not just how to perform these calculations, but why specific functionals and basis sets are chosen, how to interpret the results with confidence, and how these computational predictions form a vital, cost-effective precursor to experimental validation.
The 'Why': Foundational Principles of DFT in Stability Analysis
Density Functional Theory is a quantum mechanical method that offers a pragmatic balance between computational accuracy and cost, making it a workhorse in pharmaceutical research.[6][7][8] The core principle of DFT is that the ground-state energy and all other properties of a molecule can be uniquely determined by its electron density, ρ(r).[9][10] This is a monumental simplification compared to solving the many-electron Schrödinger equation, which is computationally prohibitive for most molecules of pharmaceutical interest.
For stability assessment, DFT provides quantifiable metrics that correlate with a molecule's inherent reactivity and kinetic stability. The most critical of these are derived from Frontier Molecular Orbital (FMO) theory.
The HOMO-LUMO Gap: A Primary Indicator of Kinetic Stability
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[11][12]
-
HOMO: Represents the orbital containing the highest-energy electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons.
-
LUMO: Represents the lowest-energy orbital available to accept electrons. Its energy level (ELUMO) is related to the molecule's electron-accepting ability.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO) , is a powerful, albeit approximate, indicator of kinetic stability.[13] A large HOMO-LUMO gap implies high stability and low chemical reactivity. This is because it is energetically unfavorable to either remove electrons from a low-lying HOMO or add them to a high-lying LUMO, which are the initial steps in many chemical reactions.[14][15] Conversely, a small gap suggests the molecule is more reactive and less stable.[11]
Caption: A self-validating workflow for DFT stability analysis.
Step-by-Step Methodology
-
Structure Preparation:
-
Using a molecular editor (e.g., Avogadro, GaussView, IQmol), build the 3D structure of your oxadiazole derivative.
-
Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Causality: The goal is to find the structure that corresponds to a minimum on the potential energy surface. This is the most stable spatial arrangement of the atoms.
-
Setup: Create an input file specifying the coordinates, charge, and spin multiplicity (typically 0 charge and 1 for singlet state for closed-shell molecules). [16] * Keyword Example (Gaussian): #p Opt B3LYP/6-311+G(d,p)
-
Execution: Run the calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until the forces are negligible and the energy has converged. [16]
-
-
Frequency Calculation (The Self-Validation Step):
-
Causality: This step is CRITICAL for trustworthiness. A true energy minimum must have all real (positive) vibrational frequencies. An imaginary frequency indicates a "saddle point" on the potential energy surface, meaning the structure is a transition state, not a stable molecule.
-
Setup: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Keyword Example (Gaussian): #p Freq B3LYP/6-311+G(d,p)
-
Verification: Check the output file. If all frequencies are positive, your optimized structure is validated as a stable minimum. If one or more imaginary frequencies are present, the structure must be re-examined and re-optimized.
-
-
Data Extraction and Analysis:
-
Once a validated minimum is obtained, parse the output file for the key energetic data:
-
Total SCF Energy (ETotal)
-
Energy of the Highest Occupied Molecular Orbital (EHOMO)
-
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)
-
-
Use this data to calculate the stability descriptors (ΔE, η, S, ω) as defined in Section 1.2.
-
-
Comparative Analysis:
-
Repeat steps 1-4 for all oxadiazole derivatives in your study.
-
Summarize the results in a table to facilitate direct comparison. A more negative total energy generally indicates greater thermodynamic stability, while a larger HOMO-LUMO gap and higher chemical hardness indicate greater kinetic stability. [17]
-
Data Interpretation: A Comparative Case Study
To illustrate the principles, let's consider a hypothetical comparison of the four main oxadiazole isomers. Experimental and computational studies have shown that the relative stability of these isomers can be effectively predicted by DFT. [18][19]The 1,3,4-oxadiazole isomer is generally found to be the most stable. [5] Table 1: Sample DFT Data for Oxadiazole Isomers (Hypothetical Values for Illustration) Calculated at the B3LYP/6-311+G(d,p) level of theory.
| Isomer | Total Energy (Hartree) | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Hardness (η) (eV) | Stability Rank (Predicted) |
| 1,3,4-Oxadiazole | -284.531 | -8.95 | -0.85 | 8.10 | 4.05 | 1 (Most Stable) |
| 1,2,4-Oxadiazole | -284.525 | -9.12 | -1.22 | 7.90 | 3.95 | 2 |
| 1,2,3-Oxadiazole | -284.501 | -8.55 | -1.15 | 7.40 | 3.70 | 3 |
| 1,2,5-Oxadiazole | -284.489 | -9.51 | -2.31 | 7.20 | 3.60 | 4 (Least Stable) |
Analysis:
-
The 1,3,4-oxadiazole derivative shows the most negative total energy, the largest HOMO-LUMO gap, and the highest chemical hardness. All three metrics converge to predict it as the most stable isomer. [18][19]* This aligns with experimental observations where 1,3,4- and 1,2,4-oxadiazoles are the most common and chemically stable isomers used in medicinal chemistry, while the 1,2,3-isomer is known to be unstable. [5][20]
Conclusion: Bridging Computation and Experiment
Density Functional Theory provides a robust, reliable, and cost-effective framework for assessing the relative stability of oxadiazole derivatives. By carefully selecting an appropriate hybrid functional (like B3LYP or ωB97X-D) and a flexible basis set (like 6-311+G(d,p)), researchers can generate high-quality, predictive data. The key to a trustworthy study lies in the self-validating workflow, where a frequency calculation confirms that each optimized structure is a true energy minimum.
The insights gained from analyzing the HOMO-LUMO gap and global reactivity descriptors allow for the rational prioritization of synthetic targets, saving significant time and resources in the drug development pipeline. While DFT is a powerful predictive tool, it is essential to remember that it is a model of reality. The ultimate confirmation of stability and reactivity must always come from experimental validation.
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A Senior Application Scientist's Guide to Confirming Synthesized Compound Structures with 2D NMR Techniques
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules often yield spectra with overlapping signals, making definitive assignments challenging.[1][2][3] This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, offering the experimental insights necessary to confidently elucidate the constitution and stereochemistry of your synthesized compounds.
Two-dimensional NMR spectroscopy enhances spectral resolution by spreading signals over two frequency dimensions, revealing correlations between different nuclei within a molecule.[1][4] This allows for a more comprehensive analysis of molecular structures, providing detailed information about chemical structure and three-dimensional arrangement.[4] This guide will delve into the principles, applications, and comparative strengths of the most pivotal 2D NMR experiments: COSY, HSQC, HMBC, and NOESY/ROESY.
Chapter 1: Mapping the Molecular Framework Through-Bond
The initial step in structure elucidation is to establish the connectivity of atoms, essentially building the carbon skeleton and identifying proton environments. This is achieved through a suite of experiments that rely on through-bond scalar (J) coupling.
COSY (Correlation Spectroscopy): Charting Proton-Proton Networks
The COSY experiment is a fundamental homonuclear 2D NMR technique that identifies protons that are spin-coupled to each other, typically separated by two to three bonds.[1][4][5][6]
Principle and Causality: The COSY experiment relies on J-coupling to transfer magnetization between coupled protons.[5] The resulting 2D spectrum displays the 1D proton spectrum along the diagonal, while off-diagonal cross-peaks indicate which protons are coupled.[1][4][7][8] The presence of a cross-peak between two proton signals definitively establishes their connectivity within a spin system.
Experimental Protocol: Acquiring a COSY Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in 0.5-0.7 mL of a deuterated solvent. Ensure the sample is free of particulate matter.
-
Initial 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse calibration.[9][10]
-
COSY Parameter Setup:
-
Select the appropriate COSY pulse program (e.g., COSY-90 or COSY-45). COSY-45 can be advantageous for reducing the intensity of diagonal peaks, simplifying the analysis of cross-peaks near the diagonal.[4][8]
-
Set the spectral width in both dimensions to encompass all proton signals.
-
The number of increments in the indirect dimension (t1) will determine the resolution; 256-512 increments are typically sufficient.
-
Set the number of scans per increment based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Acquisition and Processing: Acquire the 2D data. After acquisition, perform a two-dimensional Fourier transform, phase correction, and baseline correction to obtain the final spectrum.[9]
Data Interpretation: To interpret a COSY spectrum, start by identifying the diagonal peaks, which correspond to the signals in the 1D ¹H NMR spectrum.[1][7][8] Then, trace a vertical and horizontal line from a cross-peak to the diagonal. The diagonal peaks that these lines intersect represent the coupled protons.[7][8] By "walking" through the COSY spectrum from one cross-peak to another, you can trace out entire spin-spin coupling networks within the molecule.[11]
dot
Caption: COSY Experimental Workflow.
HSQC (Heteronuclear Single Quantum Coherence): Direct Proton-Carbon Connections
The HSQC experiment is a powerful heteronuclear 2D NMR technique that correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[1][4][12]
Principle and Causality: HSQC relies on the large, one-bond J-coupling between a proton and a carbon to transfer magnetization.[13] This results in a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct one-bond connection between a specific proton and a specific carbon.[13] An "edited" HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks, providing similar information to a DEPT experiment but with higher sensitivity.[12]
Experimental Protocol: Acquiring an Edited HSQC Spectrum
-
Prerequisites: A well-resolved 1D ¹H and ¹³C NMR spectrum of the sample.
-
HSQC Parameter Setup:
-
Select an edited HSQC pulse program.
-
Set the ¹H spectral width based on the 1D ¹H spectrum and the ¹³C spectral width based on the 1D ¹³C spectrum.
-
The number of increments in the indirect dimension (t1) typically ranges from 128 to 256.
-
The number of scans should be adjusted to achieve good signal-to-noise, especially for less abundant carbons.
-
-
Acquisition and Processing: Acquire the 2D data. Process with a 2D Fourier transform, phasing, and baseline correction.
Data Interpretation: Each cross-peak in the HSQC spectrum directly links a proton signal on the F2 (horizontal) axis to a carbon signal on the F1 (vertical) axis. This allows for the unambiguous assignment of protonated carbons. Quaternary carbons will not show a signal in the HSQC spectrum, as they have no directly attached protons.[14]
dot
Caption: HSQC Experimental Workflow.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle
The HMBC experiment is crucial for piecing together the molecular fragments identified through COSY and HSQC. It reveals correlations between protons and carbons that are separated by two to three bonds (and occasionally four in conjugated systems).[12][15][16]
Principle and Causality: HMBC is optimized for smaller, long-range J-couplings and suppresses one-bond correlations.[12][15] This allows for the identification of connections between protons and carbons that are not directly bonded. The intensity of HMBC cross-peaks is dependent on the magnitude of the long-range coupling constant.[12]
Experimental Protocol: Acquiring an HMBC Spectrum
-
Prerequisites: 1D ¹H and ¹³C NMR spectra.
-
HMBC Parameter Setup:
-
Select the HMBC pulse program.
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
A key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 7-8 Hz. Acquiring multiple HMBC experiments with different delays (e.g., optimized for 5 Hz and 10 Hz) can be beneficial to observe a wider range of correlations.[12]
-
The number of increments and scans are set similarly to the HSQC experiment.
-
-
Acquisition and Processing: Acquire and process the 2D data as with other 2D experiments.
Data Interpretation: An HMBC cross-peak indicates a correlation between a proton and a carbon separated by multiple bonds. By identifying these long-range correlations, it is possible to connect different spin systems and identify the positions of quaternary carbons by observing correlations from nearby protons.[15][17] For example, a correlation between a methyl proton and a carbonyl carbon would establish the presence of an acetyl group.
dot
Caption: HMBC Experimental Workflow.
Chapter 2: Defining the Three-Dimensional Architecture Through-Space
Once the covalent framework of the molecule is established, the next crucial step is to determine its three-dimensional structure, including stereochemistry and conformation. This is achieved through experiments that detect through-space interactions via the Nuclear Overhauser Effect (NOE).
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Probing Spatial Proximity
NOESY and ROESY are 2D NMR experiments that identify protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.[18][19][20]
Principle and Causality: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[20] The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances.
Choosing Between NOESY and ROESY: The choice between these two experiments depends on the molecular weight of the compound. For small molecules (MW < 600), NOESY provides positive cross-peaks. For large molecules (MW > 1200), NOESY yields negative cross-peaks. For intermediate-sized molecules, the NOE can be close to zero, making detection difficult.[21] In such cases, ROESY is the preferred experiment as it always produces positive cross-peaks, regardless of molecular weight.[18][20][21]
Experimental Protocol: Acquiring a NOESY/ROESY Spectrum
-
Prerequisites: A fully assigned 1D ¹H NMR spectrum.
-
NOESY/ROESY Parameter Setup:
-
Select the appropriate NOESY or ROESY pulse program.
-
Set the ¹H spectral width.
-
A critical parameter is the mixing time, during which the NOE builds up. A range of mixing times (e.g., 200-800 ms) may need to be tested to find the optimal value for the molecule of interest.
-
The number of increments and scans are set to achieve the desired resolution and signal-to-noise.
-
-
Acquisition and Processing: Acquire and process the 2D data.
Data Interpretation: A cross-peak between two proton signals in a NOESY or ROESY spectrum indicates that these protons are in close spatial proximity.[22] This information is invaluable for determining relative stereochemistry, such as differentiating between cis and trans isomers or assigning the stereochemistry of chiral centers.
dot
Caption: NOESY/ROESY Experimental Workflow.
Chapter 3: A Comparative Analysis for a Self-Validating Workflow
The true power of 2D NMR in structure elucidation lies in the synergistic use of these techniques. The data from each experiment should be consistent with and complementary to the others, forming a self-validating dataset.[23]
Data Triangulation: A Robust Approach to Structure Confirmation
A comprehensive structure elucidation workflow involves a logical progression through the different 2D NMR experiments, with each step building upon and confirming the information from the previous one.
dot
Caption: Comprehensive 2D NMR Structure Elucidation Workflow.
Comparative Table of 2D NMR Techniques
| Experiment | Correlation Type | Information Obtained | Key Applications |
| COSY | ¹H-¹H through 2-3 bonds | Identifies coupled protons, maps out spin systems.[1][2] | Establishing proton connectivity within molecular fragments. |
| HSQC | ¹H-¹³C through 1 bond | Correlates protons to their directly attached carbons.[4][12] | Assigning protonated carbons, differentiating CH, CH₂, and CH₃ groups. |
| HMBC | ¹H-¹³C through 2-3 bonds | Connects molecular fragments through long-range couplings, identifies quaternary carbons.[12][15][16] | Assembling the complete carbon skeleton. |
| NOESY/ROESY | ¹H-¹H through space | Identifies protons that are close in 3D space.[18][20] | Determining relative stereochemistry and conformation. |
Conclusion: Achieving Unambiguous Structural Confirmation
The suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—provides a powerful and comprehensive toolkit for the structural elucidation of synthesized compounds.[24] By systematically applying these techniques and cross-validating the data, researchers can move beyond ambiguous 1D spectra to a position of high confidence in their proposed structures. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for the advancement of chemical research and drug development, ensuring the integrity and reproducibility of scientific findings.
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Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available from: [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available from: [Link]
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NOESY and ROESY - UCSD SSPPS NMR Facility. Available from: [Link]
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Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. Available from: [Link]
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HSQC and HMBC - NMR Core Facility - Columbia University. Available from: [Link]
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Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available from: [Link]
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HMBC spectrum | Heteronuclear Multiple Bond Correlation - YouTube. Available from: [Link]
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2D NMR Spectroscopy | PPTX - Slideshare. Available from: [Link]
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Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. Available from: [Link]
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NOESY and ROESY. Available from: [Link]
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HMBC vs. H2BC - University of Ottawa NMR Facility Blog. Available from: [Link]
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How does 2D NMR help to elucidate chemical structure? - ResearchGate. Available from: [Link]
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Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments Magnetic Resonance. Available from: [Link]
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NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products - 2016 - Wiley Analytical Science. Available from: [Link]
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7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]
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7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available from: [Link]
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Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility. Available from: [Link]
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Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. Available from: [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available from: [Link]
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Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra - ResearchGate. Available from: [Link]
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Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy - PMC - NIH. Available from: [Link]
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Stepbystep procedure for NMR data acquisition. Available from: [Link]
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2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Available from: [Link]
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2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC - Studylib. Available from: [Link]
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NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol. As a heterocyclic compound containing a thiol group, this substance requires specific handling procedures to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. The primary challenge associated with this and other thiols is the potential for a powerful and unpleasant odor, often described as a stench, which necessitates careful management through engineering controls and chemical neutralization.[1][2][3]
This guide is founded on established principles of chemical waste management and is designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines and all applicable local, state, and federal regulations, is mandatory.[4]
Core Principles and Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential. Based on data from structurally similar oxadiazole-thiol compounds, the primary hazards include:
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[5][6][7]
-
Harmful if Swallowed: May be harmful if ingested.[5]
-
Stench: The thiol (-SH) functional group imparts a strong, malodorous quality to the compound, which is a primary handling and disposal concern.[3]
The central tenet of this disposal plan is containment and neutralization . All procedures are designed to prevent the release of odorous vapors into the laboratory environment and to ensure that all waste streams are properly segregated, labeled, and treated as hazardous chemical waste.
Mandatory Safety Precautions
2.1. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling the chemical or its waste.
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened lab coat.[4]
2.2. Engineering Controls
All handling, preparation of waste containers, and decontamination procedures involving this compound must be performed inside a certified chemical fume hood to contain vapors and minimize odor.[2][5] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity.[8]
Step-by-Step Disposal Protocols
The proper disposal route depends on the form of the waste. The following procedures outline the correct handling for each waste stream.
3.1. Protocol A: Bulk Chemical and Contaminated Solutions
This protocol applies to unused or expired solid chemicals, reaction mixtures, and solutions containing this compound.
-
Waste Collection: Carefully transfer the waste into a designated, chemically compatible, and sealable hazardous waste container. Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Waste this compound"
-
All other components and solvents in the mixture.
-
The hazard warnings: "Irritant," "Stench Hazard," "Contains Thiols."[1]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste. The storage area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[8]
-
Final Disposal: Arrange for waste pickup through your institution's EHS department. This waste must be disposed of by a licensed chemical waste contractor.[5] Do not attempt to dispose of this waste via sanitary sewer or standard trash.[9]
3.2. Protocol B: Decontamination of Glassware and Equipment
This protocol is critical for neutralizing residual thiol compounds on laboratory equipment to prevent persistent odors.
-
Rationale: The thiol group can be chemically oxidized to less odorous compounds. A bleach solution (sodium hypochlorite) is an effective oxidizing agent for this purpose.[2]
-
Prepare a Bleach Bath: Inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of standard laboratory bleach and water is generally effective.[1] The bath should be in a plastic container or bucket large enough to fully submerge the glassware.
-
Decontamination: Immediately after use, place all contaminated glassware (flasks, beakers, funnels, etc.) into the bleach bath within the fume hood. For larger items that cannot be submerged, fill them with the bleach solution.[1]
-
Soak: Allow the equipment to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol residue.[1][2]
-
Post-Soak Cleaning: After the soaking period, carefully remove the glassware, rinse it thoroughly with water, and then proceed with standard washing procedures.
-
Disposal of Bleach Bath: The used bleach solution should be collected as hazardous waste and disposed of through your EHS department.[2]
3.3. Protocol C: Management of Spills and Contaminated Disposables
This protocol addresses the cleanup of minor spills and the disposal of contaminated solid items.
-
Spill Management (Minor, within a fume hood):
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]
-
Carefully sweep or scoop the absorbed material into a sealable plastic bag.
-
Wipe the area with a cloth or paper towel dampened with the bleach solution from Protocol B.
-
Place the bag and all cleaning materials into a second sealable bag or a wide-mouth solid waste container.[2]
-
Label the container as hazardous waste, noting the chemical name and thiol content, and dispose of it via EHS.
-
-
Contaminated Disposables:
-
Items such as gloves, weighing paper, and absorbent pads that have come into contact with the chemical should be immediately placed in a sealable plastic bag to contain the odor.[2]
-
This bag should then be placed into the designated solid hazardous waste container for your laboratory.
-
For any spill that occurs outside of a chemical fume hood, or for any large-volume spill, evacuate the immediate area and contact your institution's EHS department for emergency response.[2]
Summary of Disposal Procedures
The following table provides a quick-reference summary of the disposal pathways.
| Waste Stream | Key Hazard | Disposal Action |
| Bulk Solid or Solutions | Irritant, Stench | Collect in a labeled, sealed container. Arrange for EHS pickup.[4] |
| Contaminated Glassware | Residual Thiol Odor | Submerge in a bleach bath for 14-24 hours inside a fume hood before washing.[1][2] |
| Contaminated Disposables | Stench | Seal in a plastic bag; place in the solid hazardous waste container.[2] |
| Minor Spill in Fume Hood | Irritant, Stench | Absorb with inert material; collect all materials for hazardous waste disposal.[5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of waste generated from this compound.
Caption: Decision workflow for handling and disposal of this compound waste streams.
References
- Benchchem. (n.d.). Proper Disposal of Pent-4-ene-1-thiol: A Guide for Laboratory Professionals.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- Benchchem. (n.d.). Proper Disposal of Propargyl-PEG4-thiol: A Guide for Laboratory Professionals.
- University of Minnesota, Department of Environmental Health and Safety. (n.d.). Thiols.
- CymitQuimica. (2024). Safety Data Sheet for 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Chem-Impex. (n.d.). 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%.
- ChemicalBook. (n.d.). This compound.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Mercapto-5-methyl-1,3,4-thiadiazole.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Decane-1-thiol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole.
- Echemi. (n.d.). 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL Safety Data Sheets.
Sources
- 1. How To [chem.rochester.edu]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Comprehensive Safety & Handling Guide: 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 2503-66-4). It is designed for researchers and drug development professionals to ensure a safe laboratory environment by not only outlining procedures but also explaining the rationale behind them.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, heterocyclic organic compound. While specific toxicological data is limited, the available Safety Data Sheet (SDS) and data from structurally similar compounds indicate a clear hazard profile that must be respected.[1] The primary risks associated with this compound are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): The compound is a serious irritant to the eyes, with the potential to cause significant damage.[1][2]
-
Respiratory Irritation (Category 3): Inhalation of the dust may cause respiratory tract irritation.[1][3][4]
Given these hazards, a thorough risk assessment must be conducted before any handling. This involves evaluating the quantity of the substance being used, the duration of exposure, and the nature of the procedure (e.g., weighing, dissolution, reaction).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the required PPE for handling this compound. The causality is clear: creating impermeable barriers to prevent skin, eye, and respiratory contact.
| Procedure | Required PPE | Rationale |
| Weighing & Handling Solid | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat, N95 Dust Mask or operation within a certified chemical fume hood.[5] | To prevent skin contact, eye exposure from airborne particles, and inhalation of dust. |
| Handling in Solution | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat. | While the risk of dust inhalation is lower, protection against splashes and direct skin/eye contact remains paramount. |
| High-Energy Operations (e.g., sonication, heating) | All of the above, plus potential use of a face shield over goggles. | These operations can increase the risk of splashes and aerosol generation. |
Expert Insight: Double-gloving is recommended when handling larger quantities or during prolonged procedures. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Safe Handling and Operational Protocols
Adherence to a strict operational protocol is a self-validating system for safety.
3.1. Engineering Controls: The Primary Barrier
-
Ventilation: Always handle the solid form of this compound in a well-ventilated area.[1] For weighing and transferring the powder, a certified chemical fume hood is mandatory to control dust.[2]
-
Eyewash and Safety Shower: Ensure that an operational and easily accessible eyewash station and safety shower are located near the workstation.[1][6]
3.2. Procedural Steps for Handling
-
Preparation: Before handling, designate a specific area for the work. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and PPE.
-
Weighing: To minimize dust generation, weigh the compound on a tared weigh paper or in a sealed container within the fume hood. Avoid scooping directly from the main stock bottle.
-
Dissolution: Add the solid to the solvent slowly. If necessary, use a magnetic stirrer to aid dissolution rather than vigorous shaking which could generate aerosols.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water, even after removing gloves.[1][3][7]
Emergency Procedures: Planning for the Unexpected
Accidents can happen. A clear, rehearsed emergency plan is essential.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][7] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][4][7] If the person feels unwell, call a poison center or doctor.[1][7]
-
Spill Response: In the event of a spill, the primary objective is to contain the material safely and prevent it from becoming airborne.
The following workflow outlines the logical steps for responding to a solid chemical spill.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
